molecular formula C4H10O3 B1277177 (r)-Butane-1,2,4-triol CAS No. 70005-88-8

(r)-Butane-1,2,4-triol

Cat. No.: B1277177
CAS No.: 70005-88-8
M. Wt: 106.12 g/mol
InChI Key: ARXKVVRQIIOZGF-SCSAIBSYSA-N
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Description

(r)-Butane-1,2,4-triol is a useful research compound. Its molecular formula is C4H10O3 and its molecular weight is 106.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-butane-1,2,4-triol
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InChI

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXKVVRQIIOZGF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10426378
Record name (r)-butane-1,2,4-triol
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Molecular Weight

106.12 g/mol
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CAS No.

70005-88-8
Record name (2R)-1,2,4-Butanetriol
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Record name 1,2,4-Butanetriol, (2R)-
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Record name (r)-butane-1,2,4-triol
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Record name (2R)-Butane-1,2,4-triol
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Record name 1,2,4-BUTANETRIOL, (2R)-
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-Butane-1,2,4-triol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. This chiral triol is a significant building block in organic synthesis, particularly valued in the pharmaceutical industry for the creation of optically active compounds.

Chemical Structure and Identity

This compound is a chiral polyol characterized by a four-carbon backbone with three hydroxyl (-OH) groups located at positions 1, 2, and 4.[1][2] The stereochemistry at the second carbon is designated as (R), which is crucial for its application in asymmetric synthesis. The molecule possesses both primary (at C1 and C4) and secondary (at C2) alcohol functionalities, contributing to its reactivity and physical properties.[1]

Key Structural Features:

  • Chirality: The presence of a stereocenter at the C2 position makes it an important chiral synthon.

  • Hydroxyl Groups: Three hydroxyl groups enable extensive hydrogen bonding, influencing its solubility and boiling point.[1][3]

  • Molecular Formula: C₄H₁₀O₃[1][4]

Structural Representation:

(Simplified 2D representation of Butane-1,2,4-triol)

Physicochemical Properties

This compound is a clear or slightly yellow, odorless, and viscous liquid.[1] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3][5]

PropertyValueReference
IUPAC Name (2R)-butane-1,2,4-triol[1]
CAS Number 70005-88-8[1][4]
Molecular Formula C₄H₁₀O₃[1][4][6]
Molecular Weight 106.12 g/mol [1][4][6]
Appearance Clear or slightly yellow, odorless, viscous, hygroscopic liquid[1][5]
Melting Point -20°C[7]
Boiling Point 150°C (at 1 torr); 167-168°C (at 11 torr); 190-191°C (at 18 torr)[4][5][7]
Density 1.19 g/mL at 25°C[4][5]
Refractive Index (n²⁰/D) 1.474[4]
Optical Rotation ([α]²⁰/D) +26° to +28° (c=1 in methanol)[4]
Flash Point 110°C - 112°C[4][5]
pKa 14.02 ± 0.20 (Predicted)[4]
Solubility Highly soluble in water and other polar solvents; sparingly soluble in methanol; slightly soluble in water; practically insoluble in non-polar solvents like chloroform.[1][3][4][7]

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are typical, predicted chemical shifts. Actual values can vary based on solvent and concentration.

¹H NMR Spectrum (Proton NMR)

Chemical Shift (δ) ppm Multiplicity Assignment
~3.4 - 3.7 Multiplet H-1, H-2, H-4
~1.5 - 1.8 Multiplet H-3

| Variable | Broad Singlet | OH protons |

¹³C NMR Spectrum (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment
~70 - 75 C-2 (CH-OH)
~65 - 70 C-1 (CH₂-OH)
~60 - 65 C-4 (CH₂-OH)

| ~30 - 35 | C-3 (CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of hydroxyl and alkyl groups.[8]

Wavenumber (cm⁻¹) Assignment
~3300 (broad) O-H stretching (hydrogen-bonded)
~2850 - 3000 C-H stretching (sp³ hybridized)

| ~1050 - 1150 | C-O stretching |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show fragmentation patterns typical for aliphatic alcohols, including alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) and dehydration (loss of H₂O).[8]

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean NMR tube.[8]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).

    • Acquire the ¹H spectrum using a standard pulse program.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program.[8]

Synthesis Protocol: Reduction of a Malic Acid Ester

A common laboratory and industrial method for producing 1,2,4-butanetriol is the catalytic hydrogenation of a malic acid ester.[9][10] To obtain the (R)-enantiomer, (R)-malic acid would be used as the starting material.

  • Catalyst: A copper-containing catalyst, such as copper chromite, is typically used.[9]

  • Reactant: A diester of malic acid (e.g., diisobutyl malate) is used as the substrate.[9]

  • Conditions: The reaction is carried out at elevated temperatures (130-190°C) and high hydrogen pressure (100-300 bar).[9]

  • Procedure: The malic acid ester is passed over a fixed-bed catalyst under the specified conditions, largely avoiding the formation of a gas phase to improve selectivity.[9]

  • Workup: The resulting product mixture is then purified, typically through distillation, to isolate the 1,2,4-butanetriol.

Chemical Reactivity and Applications

This compound undergoes chemical reactions typical of alcohols, such as oxidation, esterification, and dehydration.[1] Its primary value lies in its role as a versatile chiral intermediate.

Pharmaceutical Synthesis

This compound is a key precursor for synthesizing various chiral synthons.[1] Notably, it is used in the production of D-3,4-dihydroxybutanoic acid, an intermediate for cholesterol-lowering drugs like Crestor® (rosuvastatin) and Zetia® (ezetimibe).[1]

Propellants and Polymers

It is a precursor to butanetriol trinitrate (BTTN), a component in military solid rocket fuel, serving as an energetic plasticizer.[1][11] Additionally, it can be used as a monomer in the synthesis of biodegradable polyesters.[1]

Other Applications

Due to its hygroscopic nature and multiple hydroxyl groups, it has potential applications in cosmetics as a humectant (moisture-retaining agent).[1]

Visualizations

logical_relationship cluster_properties Chemical Structure cluster_consequences Physical Properties Structure this compound OH_Groups Three Hydroxyl (-OH) Groups Structure->OH_Groups possesses Polarity Polar Molecule OH_Groups->Polarity leads to H_Bonding Extensive Hydrogen Bonding Polarity->H_Bonding enables Solubility High Solubility in Water H_Bonding->Solubility results in Hygroscopic Hygroscopic Nature H_Bonding->Hygroscopic causes

Caption: Logical flow from chemical structure to physical properties.

synthesis_workflow start (R)-Malic Acid Diester process1 Catalytic Hydrogenation (Copper Catalyst, 130-190°C, 100-300 bar H₂) start->process1 intermediate Crude Product Mixture process1->intermediate process2 Purification (e.g., Distillation) intermediate->process2 end This compound process2->end

Caption: Workflow for the synthesis of this compound.

application_pathway Precursor This compound Chiral Precursor Intermediate D-3,4-dihydroxybutanoic acid Key Intermediate Precursor->Intermediate conversion to Drug Crestor® / Zetia® Cholesterol-Lowering Drugs Intermediate->Drug synthesis of

Caption: Pharmaceutical application pathway of this compound.

References

Spectroscopic Data of (R)-Butane-1,2,4-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Butane-1,2,4-triol, a versatile chiral building block in the synthesis of various pharmaceutical compounds. This document outlines the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.80m1HH-2
~3.65m2HH-4
~3.45m2HH-1
~1.70m2HH-3

Note: Data is compiled from typical values for similar polyols. Exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~72.5C-2
~67.0C-1
~61.0C-4
~35.5C-3

Note: Data is compiled from typical values for similar polyols. The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2940-2850MediumC-H stretch (alkane)
1460-1430MediumC-H bend (alkane)
1100-1000StrongC-O stretch (alcohol)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
106Low[M]⁺ (Molecular Ion)
88Moderate[M - H₂O]⁺
75High[M - CH₂OH]⁺
57High[C₃H₅O]⁺
45Moderate[C₂H₅O]⁺
31High[CH₂OH]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with a suitable accessory (e.g., ATR or salt plates)

  • Dropper or pipette

Procedure:

  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Sample Preparation (Salt Plates - NaCl or KBr):

    • Place one to two drops of the liquid sample on one salt plate.

    • Carefully place the second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., ESI or EI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the parameters for the chosen ionization source (e.g., capillary voltage and temperature for ESI, electron energy for EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through an LC system. For EI, the sample is introduced into a high vacuum source.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample Chemical Compound (this compound) Preparation Dissolution / Dilution Sample->Preparation NMR NMR Spectrometer Preparation->NMR IR IR Spectrometer Preparation->IR MS Mass Spectrometer Preparation->MS ProcessNMR Fourier Transform Phase & Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Peak Identification MS->ProcessMS Analysis Spectral Interpretation & Structure Elucidation ProcessNMR->Analysis ProcessIR->Analysis ProcessMS->Analysis Report Technical Report (Data Tables & Interpretation) Analysis->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

(R)-Butane-1,2,4-triol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-Butane-1,2,4-triol, a chiral triol, is a versatile building block of significant interest in the pharmaceutical and materials science sectors. Its unique stereochemistry makes it a valuable precursor for the asymmetric synthesis of complex molecules, most notably as a key intermediate in the production of cholesterol-lowering drugs such as Rosuvastatin. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its chemical and biological synthesis, and its applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral synthon.

Introduction

This compound is an organic compound featuring a four-carbon backbone with three hydroxyl groups. The chirality at the C2 position is crucial for its application in stereoselective synthesis. It serves as a fundamental chiral pool molecule, enabling the construction of enantiomerically pure pharmaceuticals and other bioactive compounds. Its utility extends to asymmetric catalysis and the development of biodegradable polymers.[1] This guide will explore the synthesis and applications of this compound, providing technical details relevant to laboratory and industrial settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
CAS Number 70005-88-8[1][2][3][4]
Molecular Formula C4H10O3[1][2][3][4]
Molecular Weight 106.12 g/mol [1][2][3][4]
IUPAC Name (2R)-butane-1,2,4-triol[2]
Appearance Yellow to Dark Yellow Oil[3]
Boiling Point 150 °C[3]
Density 1.19 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.474[3]
Optical Rotation ([α]20/D) +28±2, c = 1 in methanol[3]
Solubility Sparingly soluble in Methanol, Slightly soluble in Water[3]

Synthesis of this compound

The enantiomerically pure form of butane-1,2,4-triol can be produced through both chemical and biological routes.

Chemical Synthesis

A prevalent method for the chemical synthesis of butane-1,2,4-triol involves the catalytic hydrogenation of malic acid esters.[2][5] The use of an optically active starting material allows for the production of the desired enantiomer.

Experimental Protocol: Hydrogenation of Diisobutyl Malate

  • Catalyst Bed Preparation: A fixed-bed reactor is charged with a copper-containing catalyst.

  • Reaction Setup: A 60% by weight solution of diisobutyl malate in isobutanol is prepared.

  • Hydrogenation: The solution is passed over the fixed-bed catalyst at a temperature of 170°C under a hydrogen partial pressure ranging from 100 to 300 bar.[5] The reaction is controlled to substantially avoid the formation of a gas phase.[5]

  • Work-up and Purification: The resulting reaction mixture contains approximately 10% by weight of 1,2,4-butanetriol.[5] The product is isolated and purified by fractional distillation under reduced pressure to yield colorless 1,2,4-butanetriol with a purity of 99.8%.[5]

Another chemical route involves the reduction of 2,3-epoxy-1,4-butanediol using sodium borohydride or potassium borohydride as a reducing agent.[4] This method avoids the use of high-pressure hydrogenation equipment.[4]

Microbial Synthesis

An environmentally friendly alternative to chemical synthesis is the microbial production of this compound. Genetically engineered strains of Escherichia coli have been developed to convert D-xylose into the target molecule.[6][7][8]

Experimental Protocol: Fermentative Production from D-xylose

  • Strain Cultivation: An engineered E. coli strain, with blocked xylose metabolism pathways and co-expressing xylose dehydrogenase, xylonolactonase, xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde reductase, is cultivated.[8][9]

  • Fermentation: The cultivation is carried out in a fermentor under controlled conditions of temperature, pH, and aeration. D-xylose is used as the carbon source.[6][7]

  • Induction: Recombinant protein expression is induced, for example, with IPTG.[9]

  • Downstream Processing: The fermentation broth is processed through filtration and ion exchange to isolate the D-1,2,4-butanetriol.[7]

  • Purification: The isolated product is further purified by evaporation and distillation.[7]

Microbial_Synthesis_of_R_Butane_1_2_4_triol cluster_Ecoli Engineered E. coli D_Xylose D-Xylose Xylonolactone Xylonolactone D_Xylose->Xylonolactone Xylose Dehydrogenase Xylonate Xylonate Xylonolactone->Xylonate Xylonolactonase Keto_acid 2-Keto-3-deoxy-xylonate Xylonate->Keto_acid Xylonate Dehydratase Aldehyde 3,4-Dihydroxybutanal Keto_acid->Aldehyde 2-Keto acid Decarboxylase BT This compound Aldehyde->BT Aldehyde Reductase

Caption: Microbial synthesis pathway of this compound from D-xylose in engineered E. coli.

Applications in Drug Development

This compound is a crucial chiral synthon for the pharmaceutical industry. Its primary application is as a precursor in the synthesis of the side chain of statin drugs, which are widely prescribed to lower cholesterol levels.

Role in the Synthesis of Rosuvastatin

Rosuvastatin, marketed as Crestor, is a top-selling medication for treating hypercholesterolemia. The synthesis of Rosuvastatin involves the coupling of a pyrimidine core with a chiral side chain, which is derived from this compound. The stereochemistry of the triol is essential for the biological activity of the final drug molecule. The synthesis often proceeds through intermediates like (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate, which is synthesized from this compound. This intermediate is then coupled with the pyrimidine core via a Wittig reaction or other olefination methods.[10]

Rosuvastatin_Synthesis_Workflow cluster_synthesis Rosuvastatin Side-Chain Synthesis BT This compound Intermediate1 Chiral Intermediate ((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate) BT->Intermediate1 Multi-step Synthesis Rosuvastatin_Intermediate Rosuvastatin Intermediate Intermediate1->Rosuvastatin_Intermediate Wittig Reaction Pyrimidine_Core Pyrimidine Core Pyrimidine_Core->Rosuvastatin_Intermediate Wittig Reaction Rosuvastatin Rosuvastatin Rosuvastatin_Intermediate->Rosuvastatin Deprotection & Hydrolysis

Caption: Logical workflow for the synthesis of Rosuvastatin utilizing this compound.

Conclusion

This compound is a high-value chiral chemical with significant applications in the pharmaceutical industry, particularly in the synthesis of life-saving drugs. The availability of both robust chemical and sustainable biological synthesis routes enhances its accessibility for research and industrial production. The detailed technical information provided in this guide aims to support researchers and drug development professionals in leveraging the full potential of this versatile molecule. Further research into optimizing its synthesis and exploring new applications will continue to be an area of active interest.

References

A Technical Guide to the Synthesis of (R)-Butane-1,2,4-triol from Renewable Resources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Butane-1,2,4-triol (BT), a chiral polyol, is a valuable building block in the pharmaceutical and chemical industries. Its applications range from being a precursor for the cholesterol-lowering drug Crestor® (rosuvastatin) to a component in the synthesis of energetic materials.[1][2] The growing demand for sustainable chemical production has spurred research into the synthesis of (R)-BT from renewable resources, moving away from traditional petroleum-based methods. This guide provides an in-depth overview of the current biocatalytic and chemocatalytic strategies for producing (R)-BT from renewable feedstocks, complete with experimental protocols and comparative data.

Biocatalytic Synthesis from Renewable Sugars

The biocatalytic production of this compound predominantly utilizes pentose sugars like D-xylose and L-arabinose, which are abundant in lignocellulosic biomass, a readily available and renewable resource.[3][4] Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has been the primary approach to establish efficient production pathways.

Metabolic Pathway in Engineered Microorganisms

The biosynthetic pathway for converting D-xylose to 1,2,4-butanetriol in engineered microbes typically involves a four-step enzymatic conversion.[5][6] The pathway begins with the oxidation of D-xylose to D-xylonolactone, followed by hydrolysis to D-xylonate. Subsequently, D-xylonate is dehydrated to 2-keto-3-deoxy-xylonate, which is then decarboxylated to 3,4-dihydroxybutanal. The final step involves the reduction of this aldehyde to 1,2,4-butanetriol.[7] A similar pathway exists for the conversion of L-arabinose.[8]

Biocatalytic Synthesis of this compound from D-xylose D-xylose D-xylose D-xylonolactone D-xylonolactone D-xylose->D-xylonolactone Xylose Dehydrogenase D-xylonate D-xylonate D-xylonolactone->D-xylonate Xylonolactonase 2-keto-3-deoxy-xylonate 2-keto-3-deoxy-xylonate D-xylonate->2-keto-3-deoxy-xylonate Xylonate Dehydratase 3,4-dihydroxybutanal 3,4-dihydroxybutanal 2-keto-3-deoxy-xylonate->3,4-dihydroxybutanal 2-Ketoacid Decarboxylase This compound This compound 3,4-dihydroxybutanal->this compound Alcohol Dehydrogenase

Biosynthetic pathway from D-xylose to this compound.
Production Hosts and Optimization Strategies

Both E. coli and S. cerevisiae have been successfully engineered for BT production. Key optimization strategies include:

  • Enzyme Screening and Expression: Identifying and overexpressing highly active enzymes for each step of the pathway is crucial. For instance, various NADH-dependent aldehyde reductases have been investigated to efficiently catalyze the final reduction step.[6]

  • Disruption of Competing Pathways: To maximize the carbon flux towards BT, competing metabolic pathways are often knocked out. In E. coli, genes responsible for native xylose catabolism, such as xylA and xylB, are frequently deleted.[4][9]

  • Cofactor Balancing: The biosynthetic pathway for BT has specific cofactor requirements (NADH/NADPH). Metabolic engineering strategies, such as overexpressing NADH kinase, have been employed to maintain an optimal cofactor balance, leading to significantly improved titers.[5]

  • Fermentation Process Optimization: Factors such as temperature, pH, and cell density are optimized during fermentation to enhance BT production.[10] Fed-batch fermentation strategies have been shown to achieve higher product concentrations.[4][9]

Quantitative Data on Biocatalytic Production

The following table summarizes the key quantitative data from various studies on the biocatalytic production of 1,2,4-butanetriol.

Host OrganismRenewable FeedstockTiter (g/L)Molar Yield (%)Productivity (g/L/h)Reference
E. coliD-xylose3.9227.7-[4]
E. coliD-xylose5.1--[6]
E. coliD-xylose1.587.9-[10]
E. coliD-arabinose2.24--[2]
E. coliCorn cob hydrolysate43.4901.09[11]
S. cerevisiaeD-xylose6.657-[5]
S. cerevisiaeD-xylose1.724.5-
Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli for BT Production

This protocol is a representative example based on methodologies described in the literature.[4][9]

1. Strain and Preculture Preparation:

  • An engineered E. coli strain with the integrated BT synthesis pathway and disrupted native xylose utilization pathways is used.

  • A single colony is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 37°C with shaking.

  • The overnight culture is then transferred to a shake flask containing a defined minimal medium with a small amount of glucose and grown to an OD600 of ~0.6-0.8.

2. Bioreactor Setup and Batch Fermentation:

  • A 1-L bioreactor containing a defined mineral salt medium supplemented with a carbon source (e.g., 20 g/L xylose) is inoculated with the preculture to an initial OD600 of ~0.1.

  • The temperature is maintained at 37°C, and the pH is controlled at 7.0 using automated addition of a base (e.g., NH4OH).

  • The dissolved oxygen level is maintained above 20% by adjusting the agitation and aeration rates.

3. Fed-Batch Phase:

  • Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), a concentrated feed solution containing xylose is supplied to the bioreactor.

  • The feeding rate is controlled to maintain a low xylose concentration in the bioreactor to avoid overflow metabolism.

  • Gene expression for the BT pathway is induced by adding an appropriate inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD600 of ~20).

4. Product Analysis:

  • Samples are periodically withdrawn from the bioreactor to measure cell density (OD600) and the concentration of BT and other metabolites in the supernatant.

  • BT concentration is typically determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[8][9]

Chemocatalytic Synthesis from Renewable Precursors

An alternative route to this compound involves the chemocatalytic conversion of renewable precursors, with malic acid being a prominent starting material. Malic acid can be produced sustainably through the fermentation of sugars.

Catalytic Hydrogenation of Malic Acid Esters

The primary chemocatalytic method is the hydrogenation of malic acid diesters.[1] This process typically involves a heterogeneous catalyst under high pressure and temperature.

Chemocatalytic Synthesis of this compound Renewable Sugars Renewable Sugars (R)-Malic Acid (R)-Malic Acid Renewable Sugars->(R)-Malic Acid Fermentation (R)-Malic Acid Diester (R)-Malic Acid Diester (R)-Malic Acid->(R)-Malic Acid Diester Esterification This compound This compound (R)-Malic Acid Diester->this compound Catalytic Hydrogenation

Chemocatalytic route from renewable sugars to this compound.
Catalysts and Reaction Conditions

  • Catalysts: Copper-containing catalysts, such as copper chromite, have been traditionally used.[12] More recent developments include the use of ruthenium-based catalysts, which can offer higher selectivity and activity.

  • Reaction Conditions: The hydrogenation is typically carried out at elevated temperatures (130-190°C) and high hydrogen pressures (100-300 bar).[12] The reaction is often performed in a fixed-bed reactor.[12]

Quantitative Data on Chemocatalytic Production
PrecursorCatalystTemperature (°C)Pressure (bar)Yield (%)Reference
Diethyl malateCopper chromite--50-70[12]
Diisobutyl malateCopper-containing170-60[12]
Experimental Protocol: Catalytic Hydrogenation of Diethyl Malate

The following is a generalized protocol for the catalytic hydrogenation of diethyl malate.

1. Catalyst Preparation and Reactor Setup:

  • A copper-containing catalyst is packed into a fixed-bed high-pressure reactor.

  • The catalyst is typically reduced in situ with a flow of hydrogen at an elevated temperature before the introduction of the reactant.

2. Hydrogenation Reaction:

  • A solution of diethyl malate, potentially in a suitable solvent, is fed into the reactor.

  • Hydrogen gas is introduced into the reactor to achieve the desired operating pressure (e.g., 200-300 bar).

  • The reactor is heated to the target temperature (e.g., 140-160°C).[12]

  • The liquid feed is passed over the catalyst bed at a controlled flow rate.

3. Product Recovery and Purification:

  • The reactor effluent, containing 1,2,4-butanetriol, unreacted starting material, and byproducts, is collected.

  • The product mixture is then subjected to fractional distillation under reduced pressure to isolate pure 1,2,4-butanetriol.[12]

Concluding Remarks

The synthesis of this compound from renewable resources presents a promising and sustainable alternative to conventional chemical methods. Biocatalytic routes using engineered microorganisms have demonstrated significant progress, achieving high titers and yields from renewable sugars. The continuous advancement in metabolic engineering and fermentation technology is expected to further enhance the efficiency and economic viability of these processes. Chemocatalytic hydrogenation of bio-based malic acid offers a more direct conversion route, although it requires high pressure and temperature. The choice between these approaches will depend on factors such as feedstock availability, desired product purity, and overall process economics. Further research in both areas will be critical for the large-scale, cost-effective production of this important chiral building block from renewable feedstocks.

References

Enantioselective Synthesis of (R)-Butane-1,2,4-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Butane-1,2,4-triol is a valuable chiral building block in the synthesis of various pharmaceuticals, including cholesterol-lowering drugs like Rosuvastatin (Crestor) and Ezetimibe (Zetia).[1] Its three hydroxyl groups and defined stereochemistry make it a versatile synthon for introducing chirality into complex molecules. This technical guide provides an in-depth overview of the primary enantioselective methods for the synthesis of this compound, complete with experimental protocols, comparative data, and workflow diagrams.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis, often utilizing the chiral pool, and biocatalytic methods, which employ microorganisms or isolated enzymes.

1. Chemical Synthesis from the Chiral Pool: Reduction of (R)-Malic Acid Derivatives

The most common and well-established chemical route to this compound starts from the readily available and inexpensive (R)-malic acid. This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final product. The synthesis involves the reduction of the carboxylic acid or ester functionalities of (R)-malic acid.

Reduction with Borane-Dimethyl Sulfide Complex

A highly efficient method for the reduction of (R)-malic acid is the use of borane-dimethyl sulfide (BMS) complex.[2][3] This reagent is known for its ability to reduce carboxylic acids to alcohols under mild conditions.

Experimental Protocol: Reduction of (S)-Malic Acid with Borane-Dimethyl Sulfide

Note: This protocol describes the synthesis of the (S)-enantiomer, the procedure for the (R)-enantiomer is analogous, starting from (R)-malic acid.

Materials:

  • (S)-Malic acid

  • Borane-dimethyl sulfide complex (BMS) in THF (2 M solution)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a stirred solution of 2 M BMS-THF complex (120 mL, 0.24 mol) and trimethyl borate (25 mL) at 0°C, a solution of (S)-malic acid (10 g, 0.075 mol) in THF (50 mL) is added dropwise.

  • The homogeneous solution is stirred for an additional 5 minutes at 0°C, after which the cooling bath is removed.

  • A white precipitate may appear and redissolve within approximately 20 minutes.

  • The reaction mixture is stirred overnight at room temperature.

  • Methanol (60 mL) is carefully added dropwise over 1 hour to quench the reaction.

  • The resulting solution is evaporated to dryness. The residue is co-evaporated with methanol multiple times to remove boric acid esters.

  • The crude triol is then purified by flash chromatography on silica gel to yield pure (S)-butane-1,2,4-triol.

A quantitative yield of (S)-butane-1,2,4-triol can be achieved through this method.[2]

Catalytic Hydrogenation of Malic Acid Esters

An alternative to stoichiometric reducing agents is the catalytic hydrogenation of dialkyl esters of (R)-malic acid. This method is more atom-economical and scalable for industrial production. Copper-containing catalysts, such as copper chromite, are typically employed under high pressure and temperature.

Experimental Protocol: Catalytic Hydrogenation of Diisobutyl (R)-Malate

Materials:

  • Diisobutyl (R)-malate

  • Copper-containing fixed-bed catalyst

  • Hydrogen gas

  • Isobutanol (optional, as a solvent)

Procedure:

  • The diisobutyl (R)-malate is passed over a fixed-bed copper-containing catalyst in a high-pressure reactor.

  • The reaction is carried out at a temperature of 130 to 190°C and a hydrogen partial pressure of 100 to 300 bar.

  • The formation of a gas phase should be substantially avoided to maintain high selectivity.

  • The crude product is collected and purified by fractional distillation under reduced pressure to yield this compound.

Using a 60% by weight solution of diisobutyl malate in isobutanol at 170°C, a yield of 60% of the theoretical value can be obtained.[4]

Biocatalytic Synthesis

Biocatalytic methods offer a "greener" alternative to traditional chemical synthesis, often proceeding with high enantioselectivity under mild reaction conditions. These methods typically utilize whole-cell microorganisms or purified enzymes.

Microbial Synthesis from Sugars

Genetically engineered microorganisms can be used to produce this compound from renewable feedstocks like L-arabinose. This multi-step biosynthesis is carried out in vivo.

Experimental Protocol: Microbial Synthesis of (L)-1,2,4-Butanetriol ((R)-enantiomer)

Note: In the context of carbohydrate chemistry, the D/L notation is often used. L-1,2,4-butanetriol corresponds to the (R)-enantiomer.

Microorganisms:

  • Pseudomonas fragi for the oxidation of L-arabinose.

  • Recombinant Escherichia coli expressing the necessary enzymes for the subsequent conversion steps.

Procedure:

  • Oxidation of L-arabinose: Pseudomonas fragi is used to oxidize L-arabinose to a mixture of L-arabino-1,4-lactone and L-arabinonic acid. This can achieve an overall yield of 54%.

  • Hydrolysis and Conversion: After hydrolysis of the lactone, the resulting L-arabinonic acid is converted to L-1,2,4-butanetriol using a culture of recombinant E. coli. This step can proceed with a yield of 35%.

  • The final product is isolated and purified from the fermentation broth.

This microbial route avoids the use of high-pressure hydrogen and elevated temperatures required for catalytic hydrogenation.[5]

Quantitative Data Summary

Synthetic MethodStarting MaterialKey Reagents/CatalystYieldEnantiomeric Excess (ee)Reference
Borane-Dimethyl Sulfide Reduction(S)-Malic AcidBorane-dimethyl sulfide, THFQuantitative>99% (assumed from chiral starting material)[2]
Catalytic HydrogenationDiisobutyl MalateCopper-containing catalyst60%>99% (assumed from chiral starting material)[4]
Microbial SynthesisL-ArabinoseP. fragi, recombinant E. coli~19% (overall)High (enzymatic)[5]

Signaling Pathways and Experimental Workflows

Reaction Scheme: Chemical Synthesis from (R)-Malic Acid

G cluster_0 Reduction of (R)-Malic Acid MalicAcid (R)-Malic Acid Ester Dialkyl (R)-Malate MalicAcid->Ester Esterification (e.g., Isobutanol, H+) Triol This compound MalicAcid->Triol Borane-Dimethyl Sulfide THF Ester->Triol Catalytic Hydrogenation (Cu catalyst, H2, high P, T)

Caption: Chemical synthesis routes to this compound from (R)-malic acid.

Experimental Workflow: Borane-Dimethyl Sulfide Reduction

G Start Start: (R)-Malic Acid in THF AddBMS Add Borane-Dimethyl Sulfide and Trimethyl Borate at 0°C Start->AddBMS Stir Stir Overnight at Room Temperature AddBMS->Stir Quench Quench with Methanol Stir->Quench Evaporate Evaporate to Dryness Quench->Evaporate Purify Purify by Flash Chromatography Evaporate->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound via BMS reduction.

Metabolic Pathway: Microbial Synthesis from L-Arabinose

G cluster_1 Microbial Synthesis Arabinose L-Arabinose ArabinonicAcid L-Arabinonic Acid Arabinose->ArabinonicAcid Pseudomonas fragi (Oxidation) Intermediate Keto-acid Intermediate ArabinonicAcid->Intermediate Recombinant E. coli (Dehydration) Aldehyde 3,4-Dihydroxybutanal Intermediate->Aldehyde Recombinant E. coli (Decarboxylation) Triol This compound Aldehyde->Triol Recombinant E. coli (Reduction)

Caption: Simplified metabolic pathway for the biosynthesis of this compound.

References

A Technical Guide to the Microbial Biosynthesis of (R)-Butane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of (R)-butane-1,2,4-triol (BT), a valuable chiral chemical intermediate for pharmaceuticals and the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN).[1][2] This document details the core metabolic pathways, presents quantitative data from various engineered microorganisms, outlines experimental protocols, and provides visualizations of the key biological processes.

Introduction to this compound Biosynthesis

This compound is a non-natural polyol that has traditionally been produced through chemical synthesis, often involving harsh conditions and generating significant waste.[3] Microbial biosynthesis offers a more sustainable and environmentally friendly alternative, utilizing renewable feedstocks. The primary focus of research has been the engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce BT from pentose sugars such as D-xylose and L-arabinose, which are abundant in lignocellulosic biomass.[2][4]

Core Biosynthetic Pathways

The microbial production of this compound has been successfully demonstrated through several engineered metabolic pathways. The most common pathways originate from D-xylose, with variations utilizing L-arabinose and a novel pathway starting from the central metabolite glucose.

Biosynthesis from D-Xylose

The most extensively studied pathway for BT production involves the conversion of D-xylose through a series of enzymatic reactions. This pathway has been successfully engineered in both E. coli and S. cerevisiae.

The key enzymatic steps are:

  • Oxidation of D-xylose: D-xylose is first oxidized to D-xylonolactone by a xylose dehydrogenase (Xdh).[5]

  • Hydrolysis to D-xylonate: The D-xylonolactone is then hydrolyzed to D-xylonate by a xylonolactonase.[5]

  • Dehydration to 2-keto-3-deoxy-D-xylonate (KDX): D-xylonate is dehydrated by a xylonate dehydratase to form KDX.[1]

  • Decarboxylation to 3,4-dihydroxybutanal: KDX is decarboxylated by a 2-ketoacid decarboxylase to produce 3,4-dihydroxybutanal.[1]

  • Reduction to this compound: Finally, 3,4-dihydroxybutanal is reduced to BT by an alcohol dehydrogenase or aldehyde reductase.[6]

D_Xylose_to_BT_Pathway cluster_pathway D-Xylose to this compound Pathway Xylose D-Xylose Xylonolactone D-Xylonolactone Xylose->Xylonolactone Xylose Dehydrogenase (Xdh) Xylonate D-Xylonate Xylonolactone->Xylonate Xylonolactonase KDX 2-Keto-3-deoxy- D-xylonate (KDX) Xylonate->KDX Xylonate Dehydratase DHB 3,4-Dihydroxybutanal KDX->DHB 2-Ketoacid Decarboxylase BT This compound DHB->BT Alcohol Dehydrogenase/ Aldehyde Reductase

Biosynthetic pathway from D-xylose to this compound.
Biosynthesis from L-Arabinose

A similar pathway has been developed for the conversion of L-arabinose to L-1,2,4-butanetriol. This pathway utilizes analogous enzymes for the initial oxidation and subsequent conversion steps. The first two enzymes are specific to the L-arabinose substrate, while the latter two are common to both the xylose and arabinose pathways.[7]

The enzymatic steps are:

  • Oxidation of L-arabinose: L-arabinose is oxidized by an L-arabinose dehydrogenase.[7]

  • Conversion to L-arabinonate: This is followed by the action of an L-arabinonolactonase.

  • Dehydration: L-arabinonate is then dehydrated by an L-arabinonate dehydratase.[7]

  • Decarboxylation and Reduction: The subsequent decarboxylation and reduction steps are catalyzed by a 2-ketoacid decarboxylase and an alcohol dehydrogenase, respectively.[7]

L_Arabinose_to_BT_Pathway cluster_pathway L-Arabinose to L-Butane-1,2,4-triol Pathway Arabinose L-Arabinose Arabinonolactone L-Arabinonolactone Arabinose->Arabinonolactone L-Arabinose Dehydrogenase Arabinonate L-Arabinonate Arabinonolactone->Arabinonate L-Arabinonolactonase KDA 2-Keto-3-deoxy- L-arabinonate Arabinonate->KDA L-Arabinonate Dehydratase DHB 3,4-Dihydroxybutanal KDA->DHB 2-Ketoacid Decarboxylase BT L-Butane-1,2,4-triol DHB->BT Alcohol Dehydrogenase

Biosynthetic pathway from L-arabinose to L-butane-1,2,4-triol.
Novel Biosynthetic Pathway from Glucose via Homoserine

A novel biosynthetic route to BT has been designed and implemented in E. coli, starting from the central carbon source, glucose, via the nonessential amino acid homoserine.[3]

The key steps in this pathway are:

  • Deamination of Homoserine: An engineered phosphoserine transaminase catalyzes the deamination of homoserine to 4-hydroxy-2-oxobutanoic acid (HOBA).[3]

  • Three-Step Conversion to BT: HOBA is then converted to BT through the sequential action of a lactate dehydrogenase, a 4-hydroxybutyrate CoA-transferase, and a bifunctional aldehyde/alcohol dehydrogenase.[3]

Glucose_to_BT_Pathway cluster_pathway Glucose to this compound Pathway via Homoserine Glucose Glucose Homoserine Homoserine Glucose->Homoserine Native Homoserine Biosynthesis HOBA 4-Hydroxy-2-oxobutanoic acid (HOBA) Homoserine->HOBA Engineered Phosphoserine Transaminase Intermediate1 Intermediate 1 HOBA->Intermediate1 Lactate Dehydrogenase Intermediate2 Intermediate 2 Intermediate1->Intermediate2 4-Hydroxybutyrate CoA-Transferase BT This compound Intermediate2->BT Aldehyde/Alcohol Dehydrogenase

Novel biosynthetic pathway from glucose to BT via homoserine.

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various studies on the microbial production of this compound.

Table 1: this compound Production in Engineered E. coli

StrainSubstrateTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
BT-10Xylose36.63-1.14[8][9]
BT-10Corn Cob Hydrolysate43.40.91.09[8][9]
BT-9Xylose12.850.88-[8]
BT-6Xylose9.800.77-[8]
Engineered E. coliXylose10.03--[8]
Engineered E. coliXylose5.1--[6]
BT5ΔyiaEΔycdWΔyagED-arabinose2.24--[10]
BL21-14Xylose5.1--[11]
BL21-14Corncob Hydrolysates3.4--[11]
BL21ΔxylAB/pE-mdlCxylBC&pA-adhPyjhGXylose3.920.277-[5]

Table 2: this compound Production in Engineered S. cerevisiae

StrainSubstrateTiter (g/L)Molar Yield (%)Reference
Engineered S. cerevisiaeXylose (10 g/L)1.724.5[12][13]
Engineered S. cerevisiaeRice Straw Hydrolysate1.1-[12]
Engineered S. cerevisiaeXylose2.231[1]
Engineered S. cerevisiae (Fed-batch)Xylose + Glucose6.657[14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Strain Construction and Genetic Engineering

A typical workflow for constructing a BT-producing microbial strain involves several key steps.

Strain_Construction_Workflow cluster_workflow Strain Construction Workflow Gene_Selection Gene Selection & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Transformation Host Transformation Plasmid_Construction->Transformation Gene_Knockout Competing Pathway Gene Knockout Transformation->Gene_Knockout e.g., CRISPR/Cas9 or Lambda Red Recombineering Verification Strain Verification (PCR, Sequencing) Gene_Knockout->Verification

A generalized workflow for the construction of engineered microbial strains.
  • Gene Selection and Synthesis: Genes encoding the enzymes of the biosynthetic pathway are selected from various organisms.[10] Codon optimization for the expression host (E. coli or S. cerevisiae) is often performed to enhance protein expression.

  • Plasmid Construction: The selected genes are cloned into suitable expression vectors under the control of inducible or constitutive promoters.

  • Host Transformation: The constructed plasmids are transformed into the host organism.

  • Genomic Integration and Knockouts: To create stable production strains and eliminate competing metabolic pathways, genes are often integrated into the host chromosome.[8] Competing pathways, such as those for xylose isomerization (xylA, xylB) or byproduct formation (yiaE, ycdW, yagE), are frequently knocked out using techniques like CRISPR/Cas9 or lambda red recombineering.[6][10]

Microbial Cultivation and Fermentation
  • Media Composition:

    • Seed Culture: Typically grown in Luria-Bertani (LB) medium.

    • Fermentation Medium: A defined mineral salt medium is commonly used for controlled fermentation. A typical medium for E. coli might contain:

      • Carbon Source: D-xylose, L-arabinose, or glucose.

      • Nitrogen Source: Ammonium chloride or ammonium sulfate.

      • Phosphate Source: Potassium phosphate monobasic and dibasic.

      • Salts: Magnesium sulfate, calcium chloride.

      • Trace Elements: A solution containing iron, zinc, manganese, cobalt, copper, nickel, and molybdenum.[15]

  • Batch Fermentation: Carried out in shake flasks or bioreactors. Cultures are typically grown at a specific temperature (e.g., 30-37°C) and pH (e.g., 7.0), with agitation to ensure aeration.[8][16]

  • Fed-Batch Fermentation: To achieve higher cell densities and product titers, a fed-batch strategy is often employed.[8] This involves the initial growth of the culture in a batch phase, followed by the continuous or intermittent feeding of a concentrated nutrient solution (primarily the carbon source) to maintain optimal growth and production conditions.[8] For instance, in some protocols, solid xylose is added when the concentration in the bioreactor falls below a certain level.[8]

Analytical Methods
  • Cell Growth: Monitored by measuring the optical density at 600 nm (OD600).

  • Substrate and Metabolite Analysis: The concentrations of substrates (e.g., xylose, glucose) and extracellular metabolites, including this compound, are typically quantified using High-Performance Liquid Chromatography (HPLC).

    • HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used.

    • Column: A column suitable for organic acid and sugar analysis, such as a Bio-Rad Aminex HPX-87H column.

    • Mobile Phase: A dilute acid solution, such as 5 mM sulfuric acid, is used as the mobile phase.

    • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve.

Conclusion and Future Outlook

Significant progress has been made in the microbial biosynthesis of this compound, with engineered strains of E. coli and S. cerevisiae achieving increasingly higher titers and yields. The development of novel biosynthetic pathways from glucose further expands the potential for industrial-scale production from readily available feedstocks.

Future research will likely focus on:

  • Enzyme Engineering: Improving the catalytic efficiency and stability of key enzymes in the pathway.

  • Host Engineering: Further optimization of the host metabolism to increase precursor supply and reduce byproduct formation.

  • Process Optimization: Development of more efficient and scalable fermentation and downstream processing strategies.

  • Utilization of Lignocellulosic Biomass: Direct conversion of raw or pretreated lignocellulosic hydrolysates into this compound.

This guide provides a comprehensive technical foundation for researchers and professionals working on the microbial production of this compound. The presented pathways, data, and protocols can serve as a valuable resource for further research and development in this promising field of industrial biotechnology.

References

Physical properties of (r)-Butane-1,2,4-triol (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (R)-Butane-1,2,4-triol

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this chiral triol in their work. This compound serves as a crucial building block in the synthesis of various optically active molecules, including pharmaceuticals.[1]

Physical Properties Data

The physical properties of this compound are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure, and values are often reported at reduced pressures to prevent decomposition at higher temperatures.

Physical PropertyValueConditions
Boiling Point 150 °CNot specified
167-168 °C@ 11 Torr[2]
190-191 °C@ 18 mmHg
281 °CAtmospheric pressure[3]
Density 1.19 g/mL@ 25 °C[4]
1.184 g/mL@ 20 °C
1.1772 g/cm³@ 19.64 °C[2]
1.1505 g/cm³Not specified[3]
Molecular Formula C₄H₁₀O₃[1]
Molecular Weight 106.12 g/mol [1]
Appearance Colorless, viscous liquid[3]

Experimental Protocols

The following sections detail the methodologies for determining the boiling point and density of this compound.

Boiling Point Determination (Micro-Boiling Point Method)

Given the small sample sizes often involved in research, the micro-boiling point or Thiele tube method is a suitable and accurate technique.[5][6]

Apparatus:

  • Thiele tube

  • Heat source (Bunsen burner or oil bath)

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with this compound.[6]

  • Capillary Inversion: Place the capillary tube into the test tube with the open end down.[6]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[6]

  • Heating: Place the assembly in the Thiele tube containing heating oil, ensuring the rubber band is above the oil level.[5]

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.[5]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn into the capillary tube.[5][6]

  • Correction: Record the barometric pressure. If the pressure is not at sea level (760 mmHg), a correction may be necessary.

Density Determination (Pycnometer Method)

A pycnometer is used to accurately determine the density of a liquid by measuring a precise volume.[7]

Apparatus:

  • Pycnometer (a specific gravity bottle)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

  • This compound sample

Procedure:

  • Mass of Empty Pycnometer: Clean and dry the pycnometer and measure its mass (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Place it in a constant temperature bath (e.g., 25 °C) to reach thermal equilibrium. Measure the mass of the pycnometer filled with water (m₂).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, again ensuring no air bubbles. Equilibrate to the same temperature as the water and measure its mass (m₃).

  • Calculation:

    • Calculate the mass of the water: m_water = m₂ - m₁

    • Calculate the volume of the pycnometer using the known density of water (ρ_water) at the specific temperature: V = m_water / ρ_water

    • Calculate the mass of the sample: m_sample = m₃ - m₁

    • Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of this compound.

G Workflow for Physical Property Determination cluster_prep 1. Preparation cluster_bp 2a. Boiling Point Determination cluster_density 2b. Density Determination cluster_analysis 3. Analysis & Reporting A Sample Acquisition & Purity Check B Apparatus Assembly (Thiele Tube) A->B E Mass Measurements (Pycnometer) A->E C Heating & Observation B->C D Record Temperature at Bubble Cessation C->D H Data Calculation & Correction D->H F Temperature Equilibration E->F G Volume Calculation F->G G->H I Final Report Generation H->I

Caption: General workflow for determining the boiling point and density.

References

(r)-Butane-1,2,4-triol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(r)-Butane-1,2,4-triol is a chiral triol of significant interest in the pharmaceutical and chemical industries. It serves as a versatile building block in the synthesis of various optically active molecules, including as a precursor for cholesterol-lowering drugs.[1] As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for safe handling and use in a laboratory setting. This technical guide provides an in-depth overview of the safety and handling protocols for this compound, compiled from available safety data and physicochemical properties.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for Butane-1,2,4-triol is presented below. It is important to note that much of the available data does not differentiate between the (r)-enantiomer and the racemic mixture; however, the safety precautions are generally applicable to both.

Table 1: Physicochemical Properties of Butane-1,2,4-triol

PropertyValueSource
Molecular Formula C4H10O3[1][2][3]
Molecular Weight 106.12 g/mol [1][2]
Appearance Colorless to dark yellow, viscous, oily liquid[4][5][6]
Odor Odorless[6][7]
Melting Point -20°C[3][5]
Boiling Point 190 - 191 °C @ 24 hPa[5]
167-168 °C @ 11 Torr[3]
203 - 204 °C (literature)
Flash Point 188 °C (closed cup)[5]
> 112 °C / > 233.6 °F[7]
153.9 ± 16.4 °C[3]
Density 1.19 g/mL at 25 °C[5]
1.1772 g/cm³ @ 19.64 °C[3]
Solubility Highly soluble in water and other polar solvents. Low solubility in non-polar solvents.[4]
Hygroscopicity Hygroscopic; absorbs moisture from the air.[4][6][8]

Table 2: Toxicological Data for Butane-1,2,4-triol

EndpointValueSpeciesSource
Acute Oral Toxicity (LD50) 23,000 mg/kgMouse[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:

  • H315: Causes skin irritation. [2][8][9]

  • H319: Causes serious eye irritation. [2][8][9]

  • H335: May cause respiratory irritation. [5][8][9]

Signal Word: Warning[6][9]

Primary Hazards: Irritant[2]

Ingestion of the material may be damaging to the health of the individual.[10] Swallowing the liquid could lead to aspiration into the lungs, risking chemical pneumonitis.[10] Inhalation of vapors may cause drowsiness and dizziness.[10]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[7][11]

  • Respiratory Protection: Use only in a well-ventilated area.[10][11] If ventilation is inadequate, a NIOSH or European Standard EN 149 approved respirator should be used.[11]

General Handling Procedures
  • Work Area: Conduct all work in a well-ventilated area, such as a chemical fume hood.[10][12]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[7][10] Do not allow the material to come into contact with skin or eyes.[11][12]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[10]

  • Clothing: Remove and wash contaminated clothing before reuse.[11] Do not allow clothing wet with the material to remain in contact with the skin.[10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11][12]

  • The material is moisture-sensitive and hygroscopic; protect from moisture.[8][11]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Skin Contact: Flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][11]

Accidental Release Measures
  • Evacuate: Clear the area of all personnel.[10]

  • Ventilate: Ensure adequate ventilation.[11]

  • Containment: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[11] Avoid runoff into storm sewers and ditches.[11]

  • Clean-up: Clean up spills immediately using the appropriate protective equipment.[11]

Waste Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Response Receipt & Inspection Receipt & Inspection Inventory & Labeling Inventory & Labeling Receipt & Inspection->Inventory & Labeling Review SDS Review SDS Inventory & Labeling->Review SDS Don PPE Don PPE Review SDS->Don PPE Use in Ventilated Area Use in Ventilated Area Don PPE->Use in Ventilated Area Transfer/Use Reagent Transfer/Use Reagent Use in Ventilated Area->Transfer/Use Reagent Secure Container Secure Container Transfer/Use Reagent->Secure Container Spill Spill Transfer/Use Reagent->Spill First Aid First Aid Transfer/Use Reagent->First Aid Decontaminate Work Area Decontaminate Work Area Secure Container->Decontaminate Work Area Store Properly Store Properly Secure Container->Store Properly Remove & Clean PPE Remove & Clean PPE Decontaminate Work Area->Remove & Clean PPE Wash Hands Wash Hands Remove & Clean PPE->Wash Hands End of Process End of Process Wash Hands->End of Process Waste Disposal Waste Disposal Store Properly->Waste Disposal

Caption: Workflow for the safe handling of this compound.

References

An In-Depth Technical Guide to the Discovery and History of Butanetriol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of butanetriol isomers, with a primary focus on 1,2,4-butanetriol and a summary of available information on 1,2,3-butanetriol. This document delves into the evolution of their synthesis, from early chemical methods to modern biotechnological approaches, presenting key quantitative data, detailed experimental protocols, and visualizations of metabolic and synthetic pathways.

Introduction to Butanetriol Isomers

Butanetriols are polyhydric alcohols with the chemical formula C₄H₁₀O₃. These chiral molecules exist as structural isomers, with 1,2,3-butanetriol and 1,2,4-butanetriol being of particular interest in various industrial and research applications. 1,2,4-Butanetriol, a colorless, odorless, and hygroscopic liquid, has garnered significant attention as a precursor for the energetic material 1,2,4-butanetriol trinitrate (BTTN), a safer and more stable alternative to nitroglycerin. It also serves as a valuable building block in the synthesis of pharmaceuticals and specialty polymers. The history of butanetriol isomers is intrinsically linked to the development of synthetic organic chemistry and, more recently, to the rise of industrial biotechnology.

The Isomers: A Tale of Two Triols

1,2,4-Butanetriol: The Workhorse

The discovery and development of 1,2,4-butanetriol synthesis traces back to the late 19th century, with the first reported synthesis in 1894.[1] Since then, a variety of chemical and, more recently, biological methods have been developed for its production.

Early methods for synthesizing 1,2,4-butanetriol were often hazardous and inefficient. One of the earliest industrial methods involved the hydration of 2-butyne-1,4-diol using mercury catalysts.[2] However, the toxicity of mercury compounds rendered this process unsuitable for large-scale and environmentally friendly production.

A significant advancement came with the development of methods involving the reduction of malic acid and its esters. An early laboratory-scale method described the hydrogenation of diethyl malate using a copper chromite catalyst, achieving yields of 50-70%.[2] This approach laid the groundwork for numerous refinements. The use of reducing agents like sodium borohydride (NaBH₄) for the reduction of malic acid esters became a common and more scalable method.[3][4] However, this process generates a substantial amount of borate salt by-products.[5]

Other chemical routes that have been explored include the hydroformylation of glycidol followed by reduction, and the epoxidation of 2-butene-1,4-diol followed by hydrogenolysis.[6]

In a quest for more sustainable and stereoselective synthesis methods, researchers turned to biotechnology. The microbial synthesis of 1,2,4-butanetriol from renewable feedstocks represents a significant leap forward. Genetically engineered microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, have been developed to produce enantiomerically pure butanetriol.[6]

The most common biosynthetic pathway starts from D-xylose or L-arabinose, which are abundant sugars in lignocellulosic biomass.[7] These sugars are converted to their corresponding aldonic acids, which are then processed through a series of enzymatic steps to yield the desired butanetriol isomer.[6] This approach avoids the harsh reaction conditions and hazardous reagents associated with traditional chemical synthesis.[8]

1,2,3-Butanetriol: The Lesser-Known Isomer

In contrast to its 1,2,4-isomer, the scientific literature on the discovery and history of 1,2,3-butanetriol is significantly less extensive. It is primarily recognized as a triol with three hydroxyl groups on adjacent carbon atoms.[9][10] While its physical and chemical properties are documented, detailed historical accounts of its first synthesis and the evolution of its preparative methods are not as readily available. It is used in organic synthesis and biochemical experiments.[11]

Quantitative Data on Butanetriol Synthesis

The following tables summarize quantitative data for various synthesis methods of butanetriol isomers, providing a comparative overview of their efficiencies.

Table 1: Chemical Synthesis of 1,2,4-Butanetriol

Starting MaterialReagents/CatalystReaction ConditionsYield (%)Reference
Diethyl MalateCopper ChromiteHigh Pressure Hydrogenation50-70[2]
Dimethyl (S)-malateSodium Borohydride, Methanol, tert-butanol70°C, 5 hours90.0[12]
Diethyl (R)-malateSodium Borohydride, Ethanol:Toluene (87:13)20°C79.7[12]
Dimethyl (S)-malateSodium Borohydride, Calcium Chloride, Diglyme10-20°C70.7[12]
2,3-epoxy-1,4-butanediolSodium Borohydride or Potassium Borohydride40-60°C, 4-6 hours80[13]
Malic EstersCopper-containing catalyst130-190°C, 100-300 bar H₂Not specified[9]

Table 2: Biotechnological Production of 1,2,4-Butanetriol

MicroorganismSubstrateTiter (g/L)Molar Yield (%)Reference
Engineered E. coliD-xylose1.625[14]
Engineered E. coliD-xylonic acidNot specified25[7]
Engineered E. coliL-arabinonic acidNot specified35[7]
Engineered S. cerevisiaeD-xylose1.724.5[5]
Engineered E. coliD-arabinose2.24Not specified[5]
Engineered E. coliD-xylose3.9227.7[15]
Engineered S. cerevisiaeD-xylose6.657[13]
Engineered E. coliD-xylose10.3673.6[16]
Engineered E. coliCorn cob hydrolysate43.490[3]
Enzyme CascadeD-xylose170>97[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of butanetriol isomers.

Chemical Synthesis of (S)-1,2,4-Butanetriol via Reduction of Dimethyl (S)-malate

Objective: To synthesize (S)-1,2,4-butanetriol by the reduction of dimethyl (S)-malate using sodium borohydride.

Methodology:

  • A suspension of 41.5 g (1.1 mol) of sodium borohydride in 260 g of tert-butanol is prepared.

  • A solution of 100 g (0.617 mol) of dimethyl (S)-malate in 78 g of methanol is added dropwise to the suspension.

  • The resulting reaction mixture is stirred at 70°C for five hours.

  • After cooling, 120 ml of a 35% aqueous HCl solution is added to the reaction mixture.

  • The resulting insoluble matters are filtered out.

  • The filtrate is passed through an ion exchange resin column to remove residual boron.

  • The eluate is concentrated under reduced pressure.

  • The concentrate is further purified by distillation to yield (S)-1,2,4-butanetriol.[12]

Biotechnological Production of D-1,2,4-Butanetriol from D-xylose using Engineered E. coli

Objective: To produce D-1,2,4-butanetriol from D-xylose using a metabolically engineered strain of E. coli.

Methodology:

  • An engineered E. coli strain expressing the necessary enzymes (xylose dehydrogenase, xylonolactonase, xylonate dehydratase, and 2-keto acid decarboxylase) is cultured in a suitable fermentation medium.

  • The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration.

  • The medium is supplemented with D-xylose as the carbon source.

  • The bioconversion is monitored over time by analyzing samples for substrate consumption and product formation using techniques like HPLC.

  • Upon completion of the fermentation, the cells are separated from the broth by centrifugation.

  • The supernatant containing the D-1,2,4-butanetriol is then subjected to purification steps, which may include filtration, ion exchange chromatography, and distillation.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate key pathways in the synthesis of butanetriol isomers.

Chemical Synthesis Workflow of 1,2,4-Butanetriol from Malic Acid

G cluster_start Starting Material cluster_process Chemical Synthesis Steps cluster_end Final Product Malic Acid Malic Acid Esterification Esterification Malic Acid->Esterification Alcohol, Acid Catalyst Reduction Reduction Esterification->Reduction Esterification->Reduction e.g., Diethyl Malate Purification Purification Reduction->Purification Reduction->Purification Sodium Borohydride 1,2,4-Butanetriol 1,2,4-Butanetriol Purification->1,2,4-Butanetriol

Chemical synthesis of 1,2,4-butanetriol from malic acid.
Metabolic Pathway for the Biosynthesis of D-1,2,4-Butanetriol from D-xylose

G cluster_input Substrate cluster_pathway Engineered Metabolic Pathway in E. coli D-Xylose D-Xylose D-Xylonic Acid D-Xylonic Acid D-Xylose->D-Xylonic Acid Xylose Dehydrogenase 2-Keto-3-deoxy-D-xylonate 2-Keto-3-deoxy-D-xylonate D-Xylonic Acid->2-Keto-3-deoxy-D-xylonate D-Xylonic Acid->2-Keto-3-deoxy-D-xylonate Xylonate Dehydratase 3,4-Dihydroxybutanal 3,4-Dihydroxybutanal 2-Keto-3-deoxy-D-xylonate->3,4-Dihydroxybutanal 2-Keto-3-deoxy-D-xylonate->3,4-Dihydroxybutanal 2-Keto Acid Decarboxylase D-1,2,4-Butanetriol D-1,2,4-Butanetriol 3,4-Dihydroxybutanal->D-1,2,4-Butanetriol 3,4-Dihydroxybutanal->D-1,2,4-Butanetriol Aldehyde Reductase

Biosynthesis of D-1,2,4-butanetriol from D-xylose.

Conclusion and Future Outlook

The journey of butanetriol isomers from their initial discovery to their current state of production reflects the broader advancements in chemical synthesis and biotechnology. While 1,2,4-butanetriol has been extensively studied and optimized for various applications, particularly as a precursor to BTTN, its isomer, 1,2,3-butanetriol, remains a less explored molecule with potential for new applications.

The future of butanetriol production is increasingly pointing towards sustainable, bio-based methods. The high titers and yields achieved in recent studies on the biotechnological production of 1,2,4-butanetriol from renewable resources are promising for its cost-effective and environmentally friendly large-scale manufacturing.[1][3] Further research into the discovery of novel enzymatic pathways and the optimization of microbial strains will likely continue to enhance the efficiency of these processes. For 1,2,3-butanetriol, a deeper exploration of its synthesis and potential applications could unveil new opportunities in materials science and pharmaceuticals. This technical guide serves as a foundational resource for professionals in the field, summarizing the critical historical context and current state-of-the-art in the synthesis of these versatile chemical building blocks.

References

Theoretical Exploration of (r)-Butane-1,2,4-triol Conformation: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(r)-Butane-1,2,4-triol is a chiral polyhydroxylated molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for various synthetic endeavors. Its conformational landscape, governed by a delicate interplay of steric effects and intramolecular hydrogen bonding, dictates its reactivity, biological activity, and physical properties. This guide provides a comprehensive overview of the theoretical approaches used to study the conformational preferences of this compound. Due to a scarcity of specific published data on this molecule, this document outlines a robust, well-established protocol for such a study and presents hypothetical, yet plausible, quantitative data to illustrate the expected conformational behavior. This includes detailed computational and experimental methodologies, tabulated energetic and geometric parameters of likely conformers, and visual representations of conformational relationships and analytical workflows. The aim is to equip researchers with a foundational understanding and a practical framework for investigating the conformational dynamics of this compound and related polyol systems.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For a flexible molecule like this compound, which possesses three rotatable carbon-carbon single bonds and three hydroxyl groups, a multitude of conformations are possible. The relative populations of these conformers at equilibrium are determined by their Gibbs free energies. Understanding this conformational equilibrium is crucial for rational drug design, where the molecule's shape determines its binding affinity to a biological target, and for predicting the macroscopic properties of materials derived from it.

The primary factors influencing the conformational preferences of this compound are:

  • Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally of lower energy.

  • Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity.

  • Intramolecular Hydrogen Bonding: Attractive interactions between the hydroxyl groups, which can significantly stabilize certain conformations by forming five, six, or seven-membered rings.

This guide will explore how these factors can be systematically evaluated using modern computational chemistry techniques, corroborated by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy.

Postulated Conformational Landscape

The conformation of this compound is primarily defined by the dihedral angles around the C1-C2, C2-C3, and C3-C4 bonds. For simplicity, we can denote the staggered positions as anti (a, 180°), gauche+ (g+, +60°), and gauche- (g-, -60°). The presence of hydroxyl groups at positions 1, 2, and 4 allows for the formation of various intramolecular hydrogen bonds (H-bonds), which are expected to be the dominant stabilizing interactions. The most likely H-bonds would be O2-H···O1 (five-membered ring), O4-H···O2 (six-membered ring), and O2-H···O4 (six-membered ring).

Based on these considerations, a set of plausible low-energy conformers can be postulated. The naming convention for these hypothetical conformers will reflect the nature of the dominant intramolecular interactions.

Quantitative Conformational Data (Hypothetical)

The following tables present hypothetical quantitative data for a representative set of low-energy conformers of this compound, as would be expected from a detailed computational study. This data is for illustrative purposes to demonstrate the expected outcomes of a conformational analysis.

Table 1: Hypothetical Dihedral Angles for Key Conformers of this compound

Conformer IDDominant H-Bond(s)C1-C2 Dihedral (°)C2-C3 Dihedral (°)C3-C4 Dihedral (°)
BT1 O4-H···O2 (6-membered)178.562.158.9
BT2 O2-H···O1 (5-membered)59.8175.365.2
BT3 O2-H···O4 (6-membered)-61.2-63.5177.4
BT4 O4-H···O1 (7-membered)179.160.5-61.8
BT5 No H-Bond (extended)180.0180.0180.0

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 KRationale for Stability
BT1 0.0055.7Strong, strain-free 6-membered H-bond.
BT2 0.8513.95-membered H-bond, slight ring strain.
BT3 1.207.9Alternative 6-membered H-bond, minor steric clash.
BT4 1.803.1Weaker 7-membered H-bond.
BT5 3.500.2No stabilizing H-bond, entropically disfavored.

Methodologies for Conformational Analysis

A thorough investigation of the conformational landscape of this compound requires a synergistic approach, combining computational modeling with experimental validation.

Computational Protocol: Density Functional Theory (DFT)
  • Initial Conformer Search: A systematic or stochastic conformational search is performed using a lower level of theory (e.g., molecular mechanics with a force field like MMFF94) to identify a broad range of potential low-energy structures.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically DFT. A common and reliable choice is the B3LYP functional with a Pople-style basis set that includes diffuse functions and polarization, such as 6-311++G(d,p), to accurately describe hydrogen bonding.

  • Solvent Effects: To simulate a more realistic environment, calculations should be performed in the gas phase and in relevant solvents using a continuum solvent model like the Polarizable Continuum Model (PCM).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the B3LYP-optimized geometries using a larger basis set or a more computationally expensive method like Møller-Plesset perturbation theory (MP2).

  • NMR Parameter Calculation: To correlate with experimental data, NMR chemical shifts and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: High-resolution 1D and 2D NMR spectra of this compound are acquired in a suitable solvent (e.g., DMSO-d6, CDCl3) to resolve the proton signals.

  • Spectral Assignment: The proton resonances are unambiguously assigned using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Measurement of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are carefully measured from the high-resolution 1D proton spectrum.

  • Karplus Analysis: The experimentally determined ³JHH values are related to the corresponding dihedral angles using the Karplus equation. By comparing the experimental coupling constants with the Boltzmann-averaged calculated coupling constants for the computed conformer distribution, the theoretical model can be validated or refined.

Visualization of Conformational Relationships and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key concepts and processes involved in the conformational analysis of this compound.

G cluster_conformers Key Conformers of this compound BT1 BT1 (O4-H···O2) BT2 BT2 (O2-H···O1) BT1->BT2 C2-C3 rotation BT3 BT3 (O2-H···O4) BT1->BT3 C1-C2 rotation BT5 BT5 (Extended) BT2->BT5 C-C rotations BT3->BT5 C-C rotations G cluster_workflow Integrated Workflow for Conformational Analysis start Define Molecule: This compound comp_chem Computational Chemistry (DFT) start->comp_chem exp_chem Experimental Chemistry (NMR) start->exp_chem conf_search Conformer Search comp_chem->conf_search spectra Acquire NMR Spectra exp_chem->spectra geom_opt Geometry Optimization + Frequencies conf_search->geom_opt nmr_calc NMR Parameter Calculation geom_opt->nmr_calc analysis Correlate Theory and Experiment nmr_calc->analysis j_coupling Measure ³JHH Coupling Constants spectra->j_coupling j_coupling->analysis conclusion Validated Conformational Model analysis->conclusion

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-Butane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Butane-1,2,4-triol is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its three hydroxyl groups provide multiple points for functionalization, and its defined stereochemistry is crucial for the biological activity of the target molecules. These application notes provide detailed protocols for the asymmetric synthesis of this compound, primarily focusing on methods starting from the chiral pool. The synthesis of the enantiomeric (S)-butane-1,2,4-triol from the more readily available (S)-malic acid is described in detail, with the explicit note that employing (R)-malic acid will yield the desired this compound.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the most common and effective methods for the synthesis of optically active butane-1,2,4-triol.

MethodStarting MaterialReducing Agent(s)Solvent(s)YieldEnantiomeric Excess (e.e.)Reference
Borane Reduction(S)-Malic AcidBorane-dimethyl sulfide (BMS)THF92%>99%[1]
Borohydride ReductionDimethyl (S)-malateSodium borohydrideEthanol93.0%99.0%[2]
Borohydride ReductionDimethyl (S)-malateSodium borohydridesec-Butanol/Methanol89.0%99.3%[2]
Catalytic HydrogenationDiethyl malateCopper chromite catalyst-50-70%Not specified[3]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-Butane-1,2,4-triol via Borane Reduction of (S)-Malic Acid

This protocol describes a facile and high-yielding synthesis of (S)-butane-1,2,4-triol using borane-dimethyl sulfide complex as the reducing agent.[1] To obtain the target (R)-enantiomer, (R)-malic acid should be used as the starting material.

Materials:

  • (S)-Malic acid

  • Borane-dimethyl sulfide (BMS) complex (2 M in THF)

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (Et3N)

  • p-Toluenesulfonic acid (p-TsOH)

  • Acetone

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 2 M BMS-THF complex (120 mL, 0.24 mol) and trimethyl borate (25 mL) in a round-bottom flask cooled to 0°C, add a solution of (S)-malic acid (10 g, 74.6 mmol) in anhydrous THF (50 mL) dropwise.

  • Reaction: After the addition is complete, stir the homogeneous solution for an additional 5 minutes at 0°C. Remove the cooling bath and allow the reaction to proceed at room temperature overnight. A white precipitate may form and redissolve during this time.

  • Quenching: After the reaction is complete, cool the flask to 0°C and carefully add methanol (60 mL) dropwise over 1 hour to quench the excess borane.

  • Work-up: Evaporate the resulting solution to dryness using a rotary evaporator. To remove boron by-products, perform three co-evaporations with methanol (50 mL each). This will yield the crude (S)-butane-1,2,4-triol.

  • Purification (optional, via acetonide formation):

    • Dissolve the crude triol in acetone (600 mL) containing p-TsOH (0.65 g).

    • Stir the solution at room temperature overnight.

    • Add triethylamine (0.5 mL) to quench the acid.

    • Evaporate the solution to near dryness.

    • Filter the residue through a plug of silica gel with 30% acetone in hexanes to yield the acetonide-protected product (a mixture of 5- and 6-membered ring acetals).

    • The protecting group can be removed under acidic conditions to yield the pure triol.

Protocol 2: Asymmetric Synthesis of (S)-Butane-1,2,4-triol via Borohydride Reduction of Dimethyl (S)-malate

This protocol details the reduction of dimethyl (S)-malate using sodium borohydride in a mixed alcohol solvent system.[2] To obtain the target (R)-enantiomer, dimethyl (R)-malate should be used as the starting material.

Materials:

  • Dimethyl (S)-malate

  • Sodium borohydride (NaBH₄)

  • tert-Butanol

  • Methanol

  • 35% Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for filtration, extraction, and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend sodium borohydride (41.5 g, 1.1 mol) in tert-butanol (260 g).

  • Addition of Substrate: To the suspension, add a solution of dimethyl (S)-malate (100 g, 0.617 mol) in methanol (78 g) dropwise.

  • Reaction: Stir the reaction mixture at 70°C for 5 hours.

  • Work-up:

    • Cool the reaction mixture and add 120 mL of 35% HCl aqueous solution.

    • Filter any insoluble matter that forms.

    • Add 1600 mL of methanol to the filtrate.

    • Remove boron by-products by distilling off the methanol under acidic conditions.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure (S)-butane-1,2,4-triol.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic workflow from (S)-malic acid to (S)-butane-1,2,4-triol via two different reduction pathways.

G cluster_0 Starting Material cluster_1 Intermediate (for Protocol 2) cluster_2 Reduction Protocols cluster_3 Final Product S-Malic Acid S-Malic Acid Dimethyl (S)-malate Dimethyl (S)-malate S-Malic Acid->Dimethyl (S)-malate Esterification (e.g., MeOH, H+) Protocol 1:\nBorane Reduction Protocol 1: Borane Reduction S-Malic Acid->Protocol 1:\nBorane Reduction BMS, THF Ref: [1] Protocol 2:\nBorohydride Reduction Protocol 2: Borohydride Reduction Dimethyl (S)-malate->Protocol 2:\nBorohydride Reduction NaBH4, Alcohol Ref: [3] S-Butane-1,2,4-triol S-Butane-1,2,4-triol Protocol 1:\nBorane Reduction->S-Butane-1,2,4-triol Protocol 2:\nBorohydride Reduction->S-Butane-1,2,4-triol

Caption: Synthetic routes to (S)-butane-1,2,4-triol from (S)-malic acid.

Detailed Workflow for Protocol 1

This diagram provides a step-by-step visualization of the experimental workflow for the borane reduction of (S)-malic acid.

G A 1. Dissolve (S)-malic acid in anhydrous THF C 3. Add malic acid solution dropwise to BMS solution at 0°C A->C B 2. Prepare solution of BMS and trimethyl borate in a flask at 0°C B->C D 4. Stir at room temperature overnight C->D E 5. Cool to 0°C and quench with methanol D->E F 6. Evaporate to dryness E->F G 7. Co-evaporate with methanol (x3) to remove boron by-products F->G H Crude (S)-Butane-1,2,4-triol G->H I 8. Optional: Purification via acetonide formation and deprotection H->I J Pure (S)-Butane-1,2,4-triol I->J

References

(R)-Butane-1,2,4-triol: A Versatile Chiral Building Block in the Synthesis of Cholesterol-Lowering and Potentially Antiviral Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Butane-1,2,4-triol is a valuable and versatile chiral building block in the pharmaceutical industry, primarily recognized for its crucial role in the synthesis of prominent cholesterol-lowering drugs. Its three hydroxyl groups and defined stereochemistry at the C2 position make it an ideal starting material for the construction of complex chiral side chains found in active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of rosuvastatin and ezetimibe, and explores its potential in the development of antiviral agents.

Application in Cholesterol-Lowering Drugs

This compound is a key precursor for the synthesis of the stereochemically defined side chains of two major cholesterol-lowering drugs: rosuvastatin (Crestor®) and ezetimibe (Zetia®).[1]

Rosuvastatin Synthesis

Rosuvastatin, a potent HMG-CoA reductase inhibitor, features a (3R,5S)-dihydroxyhept-6-enoic acid side chain. This compound serves as a chiral pool starting material for the enantioselective synthesis of this critical component.

Signaling Pathway of Rosuvastatin

Rosuvastatin acts by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.

Rosuvastatin_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Mechanism of Action cluster_2 Cellular Response HMG-CoA HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate ... ... Mevalonate->... Cholesterol Cholesterol HMG-CoA_Reductase->Mevalonate Decreased_Cholesterol Decreased Intracellular Cholesterol HMG-CoA_Reductase->Decreased_Cholesterol ...->Cholesterol Rosuvastatin Rosuvastatin Rosuvastatin->HMG-CoA_Reductase Inhibits LDL_Receptor_Upregulation Upregulation of LDL Receptors Decreased_Cholesterol->LDL_Receptor_Upregulation LDL_Clearance Increased LDL Clearance LDL_Receptor_Upregulation->LDL_Clearance

Caption: Mechanism of action of Rosuvastatin.

Experimental Protocol: Synthesis of Rosuvastatin Side Chain Precursor from this compound

This protocol outlines the conversion of this compound to a key lactone intermediate, (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one, a precursor to the rosuvastatin side chain.

Step 1: Protection of the 1,2-diol

  • Dissolve this compound (1.0 eq) in acetone.

  • Add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature for 4 hours.

  • Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the resulting acetonide by flash chromatography to yield (R)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-1-ol.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent system (e.g., acetonitrile, water, and ethyl acetate).

  • Add TEMPO (0.01 eq), sodium chlorite (1.5 eq), and a catalytic amount of sodium hypochlorite.

  • Maintain the pH of the reaction mixture at 6.5-7.0 by the addition of a phosphate buffer.

  • Stir vigorously at room temperature until the starting material is consumed (TLC monitoring).

  • Extract the aqueous layer with ethyl acetate, and purify the combined organic layers to obtain (R)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoic acid.

Step 3: Lactonization and Silylation

  • Reduce the carboxylic acid from Step 2 using a suitable reducing agent (e.g., borane-tetrahydrofuran complex) to afford the corresponding alcohol.

  • Treat the resulting diol with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq), and imidazole (1.2 eq) in dichloromethane to protect the primary alcohol.

  • Induce lactonization under acidic conditions (e.g., pyridinium p-toluenesulfonate in methanol) to yield the desired lactone, (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one.

Quantitative Data for Rosuvastatin Synthesis

StepProductTypical Yield (%)Enantiomeric Excess (%)
1(R)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-1-ol90-95>99
2(R)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoic acid85-90>99
3(4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one80-85>99
Ezetimibe Synthesis

Ezetimibe functions by inhibiting the absorption of cholesterol from the small intestine. Its structure contains a β-lactam ring with specific stereochemistry, for which this compound can serve as a chiral precursor.

Signaling Pathway of Ezetimibe

Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine. By binding to NPC1L1, ezetimibe prevents the internalization of cholesterol into the enterocytes, thereby reducing the amount of cholesterol absorbed into the bloodstream.

Ezetimibe_Pathway cluster_0 Cholesterol Absorption in Enterocyte cluster_1 Mechanism of Action Cholesterol_Micelle Cholesterol Micelle NPC1L1 NPC1L1 Protein Cholesterol_Micelle->NPC1L1 Binds Vesicular_Transport Vesicular Transport NPC1L1->Vesicular_Transport Internalization Chylomicron_Formation Chylomicron Formation Vesicular_Transport->Chylomicron_Formation Bloodstream To Bloodstream Chylomicron_Formation->Bloodstream Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Mechanism of action of Ezetimibe.

Experimental Protocol: Synthesis of Ezetimibe β-Lactam Precursor from this compound

This protocol describes a plausible synthetic route to a key chiral aldehyde intermediate for the synthesis of the ezetimibe β-lactam ring, starting from this compound.

Step 1: Selective Protection

  • Protect the 1 and 2-hydroxyl groups of this compound as an acetonide as described in Step 1 of the rosuvastatin side chain synthesis.

  • Protect the remaining primary hydroxyl group with a suitable protecting group, for instance, a p-methoxybenzyl (PMB) ether, by reacting with PMB-Cl and a base like sodium hydride in THF.

Step 2: Deprotection and Oxidation

  • Selectively remove the acetonide protecting group using acidic conditions (e.g., aqueous acetic acid) to regenerate the 1,2-diol.

  • Perform oxidative cleavage of the 1,2-diol using a reagent like sodium periodate to yield the corresponding chiral aldehyde, (R)-3-(p-methoxybenzyloxy)propanal.

Quantitative Data for Ezetimibe Precursor Synthesis

StepProductTypical Yield (%)
1(R)-4-(p-methoxybenzyloxy)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane85-90
2(R)-3-(p-methoxybenzyloxy)propanal75-80

Potential Application in Antiviral Drug Synthesis

While the primary application of this compound is in the synthesis of cholesterol-lowering drugs, its nature as a C4 chiral building block suggests its potential for the synthesis of other biologically active molecules, including antiviral agents. Specifically, it can be envisioned as a precursor for the synthesis of chiral acyclic nucleoside analogues.

Conceptual Workflow for Antiviral Synthesis

The synthesis of acyclic nucleoside analogues often requires a chiral side chain that mimics the ribose or deoxyribose sugar moiety of natural nucleosides. This compound could be chemically modified to introduce the necessary functionalities for coupling with a nucleobase.

Antiviral_Workflow R_BT This compound Functional_Group_Interconversion Functional Group Interconversion R_BT->Functional_Group_Interconversion Chiral_Side_Chain Chiral Acyclic Side Chain Functional_Group_Interconversion->Chiral_Side_Chain Coupling Coupling Reaction Chiral_Side_Chain->Coupling Nucleobase Nucleobase Nucleobase->Coupling Acyclic_Nucleoside_Analogue Acyclic Nucleoside Analogue Coupling->Acyclic_Nucleoside_Analogue

Caption: Conceptual workflow for antiviral synthesis.

Note: The application of this compound in the synthesis of specific, marketed antiviral drugs is not as widely documented as its use in cholesterol-lowering agents. The presented workflow is a conceptual representation of how this chiral building block could be utilized in this therapeutic area. Further research and development are required to establish concrete synthetic routes and protocols.

This compound is a cornerstone chiral building block for the industrial synthesis of the cholesterol-lowering drugs rosuvastatin and ezetimibe. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers in the field of pharmaceutical synthesis. Furthermore, the potential of this compound as a precursor for antiviral nucleoside analogues highlights its broader utility and warrants further investigation in the quest for novel therapeutic agents.

References

Application of (r)-Butane-1,2,4-triol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(r)-Butane-1,2,4-triol , a chiral triol, is a versatile building block in polymer chemistry, primarily utilized for the synthesis of biodegradable and crosslinked polymers. Its three hydroxyl groups—two primary and one secondary—allow for the formation of branched or network polymer structures, imparting unique properties to the resulting materials. This document provides detailed application notes and generalized experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their work.

Application in Polyester Synthesis

This compound can be incorporated into polyester chains to introduce branching and enhance biodegradability. The resulting branched polyesters can exhibit altered thermal and mechanical properties compared to their linear counterparts and are of interest for applications in biodegradable packaging and biomedical materials.[1]

Quantitative Data Summary

While specific data for polyesters synthesized exclusively with this compound is limited in publicly available literature, the following table provides a comparative overview of properties for polyesters synthesized with the related diol, 1,4-butanediol, which can serve as a baseline for understanding the potential impact of incorporating a triol. The introduction of this compound is expected to increase the glass transition temperature (Tg) and potentially the tensile strength, while likely reducing the elongation at break due to crosslinking.

PropertyPoly(butylene adipate) (PBA)Poly(butylene succinate) (PBS)Expected Effect of this compound incorporation
Monomers 1,4-Butanediol, Adipic Acid1,4-Butanediol, Succinic AcidThis compound, Dicarboxylic Acid
Glass Transition Temp. (Tg) -60 to -45 °C-45 to -30 °CIncrease
Melting Temperature (Tm) 45 - 60 °C90 - 120 °CMay decrease or become less defined
Tensile Strength (MPa) 20 - 4030 - 50Increase
Elongation at Break (%) 300 - 800200 - 500Decrease
Biodegradability HighHighExpected to be high
Experimental Protocol: Synthesis of a Branched Polyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a branched polyester using this compound and a dicarboxylic acid (e.g., adipic acid).

Materials:

  • This compound

  • Adipic acid

  • Esterification catalyst (e.g., tin(II) octoate, titanium(IV) isopropoxide)

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation condenser

Procedure:

  • Charging the Reactor: Charge the reaction vessel with a specific molar ratio of adipic acid and this compound. A molar ratio of diacid to triol greater than 1:1 (e.g., 1.1:1) is recommended to ensure carboxylic acid end-groups for further chain extension, while a ratio closer to stoichiometric will favor higher molecular weight and crosslinking.

  • Esterification: Heat the mixture under a nitrogen atmosphere with mechanical stirring to a temperature of 150-180 °C. The water produced during the esterification reaction will be collected in the distillation condenser. This stage is typically continued for 2-4 hours.

  • Polycondensation: Add the esterification catalyst (e.g., 0.05-0.1 mol% relative to the diacid). Gradually increase the temperature to 180-220 °C and slowly reduce the pressure to below 1 mbar. This stage facilitates the removal of excess water and promotes the growth of polymer chains. The viscosity of the reaction mixture will increase significantly.

  • Termination and Recovery: Continue the reaction for several hours until the desired viscosity is achieved. Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform, THF) for characterization or further processing. The polymer can be purified by precipitation in a non-solvent like methanol.

Polyester_Synthesis_Workflow cluster_synthesis Polyester Synthesis cluster_characterization Characterization A Charge Reactor This compound + Adipic Acid B Esterification (150-180 °C, N2) A->B Heat C Add Catalyst B->C After 2-4h D Polycondensation (180-220 °C, Vacuum) C->D Increase Temp, Reduce Pressure E Termination & Recovery D->E Desired Viscosity F Dissolve in Solvent E->F G Precipitate in Non-solvent F->G H Dry Polymer G->H I Analyze Properties (GPC, DSC, TGA, NMR) H->I

Workflow for Branched Polyester Synthesis and Characterization.

Application in Polyurethane Synthesis

The trifunctionality of this compound makes it an excellent crosslinking agent in the synthesis of polyurethanes. By reacting with diisocyanates, it can form a three-dimensional polymer network, leading to materials with high thermal stability, rigidity, and chemical resistance. These crosslinked polyurethanes are suitable for applications such as foams, coatings, and adhesives.[2]

Quantitative Data Summary

The properties of polyurethanes are highly tunable based on the specific diisocyanate and polyol used. Incorporating this compound as a crosslinker will generally lead to the following changes in properties compared to a linear polyurethane based on a diol.

PropertyLinear Polyurethane (Diol-based)Crosslinked Polyurethane ((r)-BT-based)
Crosslink Density LowHigh
Tensile Strength (MPa) Variable (5 - 70)Generally Higher
Elongation at Break (%) High (300 - 1000)Low (<100)
Hardness (Shore A/D) VariableGenerally Higher
Solvent Resistance ModerateHigh
Thermal Stability (°C) ModerateHigh
Experimental Protocol: Synthesis of a Crosslinked Polyurethane

This protocol outlines a general two-step prepolymer method for synthesizing a crosslinked polyurethane using this compound.

Materials:

  • A diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))

  • A polyol (e.g., Polycaprolactone diol, Polyethylene glycol)

  • This compound (as a chain extender/crosslinker)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

  • Prepolymer Synthesis: In a moisture-free reaction vessel under a nitrogen atmosphere, react the diisocyanate with the polyol at a specific NCO:OH molar ratio (typically > 1, e.g., 2:1) at 60-80 °C for 2-3 hours. The reaction progress can be monitored by titrating the isocyanate content.

  • Chain Extension/Crosslinking: Cool the prepolymer to a lower temperature (e.g., 40-50 °C) and dissolve it in the anhydrous solvent. In a separate flask, prepare a solution of this compound and the catalyst in the same solvent.

  • Curing: Slowly add the solution of this compound to the prepolymer solution with vigorous stirring. The amount of triol should be calculated to achieve the desired final NCO:OH ratio (typically close to 1). After the addition is complete, pour the mixture into a mold and cure it at an elevated temperature (e.g., 80-100 °C) for several hours to complete the crosslinking reaction.

Polyurethane_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_crosslinking Crosslinking cluster_product Final Product A React Diisocyanate + Polyol (NCO:OH > 1) B Dissolve Prepolymer in Solvent A->B D Mix Solutions B->D C Prepare Solution of This compound + Catalyst C->D E Cure in Mold (80-100 °C) D->E F Crosslinked Polyurethane E->F

Workflow for Crosslinked Polyurethane Synthesis.

Application in Drug Delivery Systems

The biodegradable nature of polymers derived from this compound makes them promising candidates for drug delivery systems. The crosslinked network can be designed to form hydrogels that can encapsulate therapeutic agents and release them in a controlled manner. The rate of drug release can be tuned by controlling the crosslink density and the hydrophilicity of the polymer matrix. While specific signaling pathways are drug- and application-dependent, the general principle involves the polymer matrix degrading into biocompatible products, releasing the drug at a sustained rate to maintain a therapeutic concentration at the target site.[1][3]

Logical Relationship: Drug Release from a Biodegradable Polymer Matrix

The following diagram illustrates the logical steps involved in the controlled release of a drug from a biodegradable polymer matrix synthesized using this compound.

Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_release Controlled Release Mechanism cluster_outcome Therapeutic Outcome A Synthesis of (r)-BT-based Biodegradable Polymer B Drug Encapsulation within Polymer Matrix A->B C Polymer Matrix Hydration and Swelling B->C D Drug Diffusion from the Swollen Matrix C->D E Biodegradation of Polymer Backbone C->E G Sustained Drug Concentration at Target Site D->G F Further Drug Release due to Matrix Erosion E->F I Polymer Degradation into Biocompatible Products E->I F->G H Therapeutic Effect G->H J Clearance from the Body I->J

Logical Pathway for Controlled Drug Release.

Conclusion

This compound is a valuable monomer for introducing branching and crosslinking in polyesters and polyurethanes. Its use can lead to the development of biodegradable polymers with tunable properties suitable for a range of applications, from sustainable packaging to advanced drug delivery systems. The provided protocols offer a foundational methodology for researchers to begin exploring the potential of this versatile chiral building block in their own polymer synthesis endeavors. Further research is warranted to fully characterize the properties of polymers derived from this compound and to explore their full potential in various fields of application.

References

Application Notes and Protocols: (r)-Butane-1,2,4-triol as a Precursor for Butanetriol Trinitrate (BTTN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and applications of Butanetriol Trinitrate (BTTN), a high-energy plasticizer, using (r)-Butane-1,2,4-triol as a key precursor. Detailed experimental protocols for the synthesis and characterization of BTTN are provided, along with safety precautions. Additionally, the application of the chiral precursor, this compound, in the synthesis of cholesterol-lowering drugs is discussed, including a relevant signaling pathway.

Introduction

This compound is a versatile chiral polyol that serves as a critical starting material in the synthesis of the energetic material 1,2,4-Butanetriol Trinitrate (BTTN). BTTN is a colorless to brown explosive liquid used as a high-performance military propellant.[1] It is favored over nitroglycerin due to its lower volatility, reduced sensitivity to shock, and greater thermal stability.[1] BTTN is a key component in the propellant formulations for various single-stage missiles, including the Hellfire.[1]

Beyond its use in energetic materials, the precursor this compound is a valuable building block in the pharmaceutical industry. It is a key intermediate in the synthesis of cholesterol-lowering medications such as Crestor® (rosuvastatin) and Zetia® (ezetimibe).[2] The production of this compound is increasingly moving towards biosynthetic routes from renewable resources like xylose, which is a major component of lignocellulosic biomass, to create a more cost-effective and environmentally friendly process.[3][4]

Synthesis of Butanetriol Trinitrate (BTTN) from this compound

The synthesis of BTTN is achieved through the nitration of this compound. This process involves the use of a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and potential explosions.[5]

Experimental Protocol for BTTN Synthesis

This protocol is a laboratory-scale procedure for the synthesis of BTTN. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and behind a blast shield.

Materials:

  • This compound (high purity)

  • Concentrated Nitric Acid (98-100% v/v)

  • Concentrated Sulfuric Acid (98-100% v/v)

  • Sodium Carbonate solution (4% w/v)

  • Deionized Water

  • Ice

  • Dichloromethane or Acetone (for desensitization during shipping and handling)[6]

  • Phosphorus Pentoxide (for desiccation)

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Desiccator

Procedure:

  • Preparation of the Nitrating Mixture: In the jacketed reaction vessel, carefully prepare the nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid in a 3:2 ratio (v/v) while cooling in an ice bath.[5] The temperature of the acid mixture must be maintained below -10 °C with constant stirring.[5]

  • Nitration Reaction: Once the nitrating mixture is stable at the target temperature, begin the dropwise addition of this compound (1.5 mole equivalent) using the dropping funnel.[5] The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 10 °C.[5] CRITICAL: If the temperature exceeds 15 °C, there is a significant risk of explosion.[5] Have a quench bath of ice and water readily available.

  • Reaction Completion and Separation: After the addition of this compound is complete, continue stirring the mixture for an additional 10 minutes, maintaining the temperature below 10 °C.[5] Stop the stirring and allow the mixture to separate into two layers. Carefully transfer the mixture to a separatory funnel and separate the upper organic layer (BTTN) from the lower spent acid layer.[5]

  • Washing and Neutralization: Wash the crude BTTN product three times with a large volume of warm water (38-48 °C).[5] Following the water washes, neutralize the product by washing with a 4% (w/v) sodium carbonate solution until the washings are neutral.[5]

  • Drying: Dry the purified BTTN by placing it in a desiccator containing phosphorus pentoxide.[5]

  • Stabilization and Storage: For storage and transport, BTTN is typically desensitized by dissolving it in a solvent such as methylene chloride or acetone.[6] It can be stabilized with the addition of 2-nitrodiphenylamine (2NDPA).[6] Store in a cool, well-ventilated, and approved explosives storage facility.[7]

Quantitative Data for BTTN Synthesis
ParameterValueReference
Reactants
This compound1.5 mole equivalent[5]
Nitrating AgentHNO₃ (98-100%) / H₂SO₄ (98-100%)[5]
Acid Ratio (H₂SO₄:HNO₃)3:2 (v/v)[5]
Reaction Conditions
Nitrating Mixture Temperature< -10 °C[5]
Reaction Temperature< 10 °C (Critical: < 15 °C)[5]
Post-reaction Stirring Time10 minutes[5]
Purification
Washing3x with warm water (38-48 °C)[5]
Neutralization4% (w/v) Sodium Carbonate solution[5]
Product Characterization
Molecular Weight241.12 g/mol [6]
Density (@ 20°C)1.52 g/cm³[6]
Freezing Point-27 °C[6]
Explosion Temperature (5 sec)230 °C[6]
Purity (typical)> 97%[6]
Analytical Methods for BTTN Characterization

The purity and identity of the synthesized BTTN can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of BTTN.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the nitrate ester groups (O-NO₂), which show strong absorption bands.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a key method for determining the purity of the BTTN product.[5][8]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal properties of BTTN, including its melting point and decomposition temperature.[5]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the BTTN product.[5]

Safety Precautions for Handling BTTN

BTTN is a powerful explosive and must be handled with extreme caution.[7][9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, flame-resistant and impervious clothing, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area specifically designed for processing explosives.[7] Avoid grinding, shock, impact, or friction.[11] Do not eat, drink, or smoke when handling the product.[11]

  • Storage: Store in a licensed explosives storage magazine according to all local, state, and federal regulations.[7] Keep containers tightly closed in a dry and well-ventilated place.[10]

  • Spills: In case of a spill, evacuate the area and prevent unnecessary personnel from entering.[11] Do not allow spills to enter drains or waterways.[11]

  • Fire: In case of fire, there is a risk of explosion. Evacuate the area immediately. DO NOT fight the fire when it reaches the explosives.[10]

Application of this compound in Drug Development

This compound is a precursor in the synthesis of several pharmaceutical compounds, most notably cholesterol-lowering drugs.[2] It is a key chiral building block for producing the side chains of statin drugs like rosuvastatin (Crestor®).

Role in Statin Synthesis and Cholesterol Signaling Pathway

Statins function by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[13] This inhibition reduces the endogenous production of cholesterol in the liver. The synthesis of the side chains of some statins utilizes this compound to establish the correct stereochemistry, which is crucial for their biological activity.

Below is a simplified representation of the cholesterol synthesis pathway and the point of inhibition by statins.

Cholesterol_Synthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMGCR->Mevalonate Rate-limiting step Statins Statins (e.g., Rosuvastatin) Statins->HMGCR Inhibits rBT This compound (Precursor) rBT->Statins Precursor for side-chain synthesis

Caption: Cholesterol biosynthesis pathway and statin inhibition.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and characterization of BTTN, and the logical relationship of this compound to its major applications.

BTTN_Synthesis_Workflow Start This compound Nitration Nitration Reaction (Controlled Temperature) Start->Nitration NitratingAgent Nitrating Agent (HNO₃/H₂SO₄) NitratingAgent->Nitration CrudeBTTN Crude BTTN Nitration->CrudeBTTN Separation Phase Separation Washing Washing & Neutralization Separation->Washing Drying Drying Washing->Drying PureBTTN Purified BTTN Drying->PureBTTN CrudeBTTN->Separation Analysis Characterization (NMR, IR, HPLC, DSC, MS) PureBTTN->Analysis

Caption: Workflow for the synthesis and characterization of BTTN.

rBT_Applications rBT This compound Nitration Nitration rBT->Nitration ChiralSynth Chiral Synthon rBT->ChiralSynth BTTN Butanetriol Trinitrate (BTTN) Nitration->BTTN Propellants Energetic Plasticizer (Propellants) BTTN->Propellants Statins Statin Side-Chain Synthesis ChiralSynth->Statins Pharma Pharmaceuticals (Cholesterol Lowering Drugs) Statins->Pharma

Caption: Applications of this compound.

References

Application Notes and Protocols for Fed-Batch Fermentation of (r)-Butane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Butane-1,2,4-triol [(r)-BT] is a valuable chiral chemical intermediate with significant applications in the pharmaceutical and materials industries. Notably, it serves as a precursor for the synthesis of various pharmaceuticals and as a key component in the production of energetic plasticizers like (r)-1,2,4-butanetriol trinitrate.[1] Traditionally, (r)-BT has been produced through chemical synthesis, a process often associated with harsh reaction conditions, the use of hazardous reagents, and the generation of significant environmental waste.[2] As a sustainable alternative, microbial fermentation using metabolically engineered microorganisms offers a promising "green" route to (r)-BT production from renewable feedstocks.

This document provides detailed application notes and protocols for the fed-batch fermentation of this compound using engineered Escherichia coli. Fed-batch cultivation is a superior strategy to simple batch fermentation as it allows for greater control over cell growth and product formation, ultimately leading to higher cell densities and product titers.

Application

This protocol is designed for the lab-scale production of this compound in a fed-batch fermenter, typically ranging from 1 L to 10 L working volumes. The methodologies described herein are applicable for process development, optimization, and the production of initial quantities of (r)-BT for research and preclinical studies.

Biosynthetic Pathway for this compound Production

The production of this compound from L-arabinose in engineered E. coli is achieved through a heterologous biosynthetic pathway. This pathway involves the sequential conversion of L-arabinose to L-1,2,4-butanetriol by a series of enzymatic reactions. The key enzymes in this pathway are L-arabinose dehydrogenase, L-arabinolactonase, L-arabonate dehydratase, a 2-keto acid decarboxylase, and an alcohol dehydrogenase.

Biosynthetic Pathway of this compound cluster_pathway Biosynthetic Pathway L-Arabinose L-Arabinose L-Arabinolactone L-Arabinolactone L-Arabinose->L-Arabinolactone L-arabinose dehydrogenase L-Arabonate L-Arabonate L-Arabinolactone->L-Arabonate L-arabinolactonase 2-keto-3-deoxy-L-arabonate 2-keto-3-deoxy-L-arabonate L-Arabonate->2-keto-3-deoxy-L-arabonate L-arabonate dehydratase 3,4-dihydroxybutanal 3,4-dihydroxybutanal 2-keto-3-deoxy-L-arabonate->3,4-dihydroxybutanal 2-keto acid decarboxylase This compound This compound 3,4-dihydroxybutanal->this compound Alcohol dehydrogenase

Caption: Biosynthetic pathway for this compound from L-arabinose.

Experimental Protocols

Microbial Strain

The host organism for this protocol is a metabolically engineered strain of Escherichia coli capable of converting L-arabinose to this compound. A suitable strain would typically involve the deletion of native arabinose catabolism pathways and the heterologous expression of the genes encoding the enzymes of the biosynthetic pathway described above.[3]

Media Composition

a. Seed Culture Medium (per liter):

  • Yeast Extract: 5 g

  • Tryptone: 10 g

  • NaCl: 10 g

  • Appropriate antibiotic (e.g., Kanamycin 50 mg/L)

b. Batch Fermentation Medium (per liter):

  • KH₂PO₄: 3.0 g

  • Na₂HPO₄: 6.78 g

  • (NH₄)₂SO₄: 2.0 g

  • NH₄Cl: 1.0 g

  • NaCl: 0.5 g

  • L-arabinose: 20 g

  • Yeast Extract: 5 g

  • MgSO₄·7H₂O: 1 mM

  • CaCl₂: 0.1 mM

  • Thiamine: 10 mg

  • Trace Metal Solution: 1 mL (see below)

  • Appropriate antibiotic

c. Trace Metal Solution (per liter):

  • FeSO₄·7H₂O: 5 g

  • ZnCl₂: 70 mg

  • MnCl₂·4H₂O: 100 mg

  • H₃BO₃: 60 mg

  • CoCl₂·6H₂O: 200 mg

  • CuCl₂·2H₂O: 20 mg

  • NiCl₂·6H₂O: 25 mg

  • Na₂MoO₄·2H₂O: 35 mg

  • Concentrated HCl: 4 mL

d. Fed-Batch Feeding Solution:

  • L-arabinose: 500 g/L

  • Yeast Extract: 100 g/L

  • MgSO₄·7H₂O: 20 g/L

Inoculum Preparation
  • Inoculate a single colony of the engineered E. coli strain from an agar plate into a 50 mL falcon tube containing 10 mL of seed culture medium.

  • Incubate at 37°C and 250 rpm for 8-12 hours.

  • Transfer the culture to a 1 L shake flask containing 200 mL of seed culture medium.

  • Incubate at 37°C and 250 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4-6.

Fed-Batch Fermentation Protocol
  • Prepare the fermenter with the batch fermentation medium and sterilize.

  • Aseptically add the sterile thiamine, trace metal solution, and antibiotic to the fermenter.

  • Inoculate the fermenter with the seed culture to an initial OD₆₀₀ of approximately 0.2.

  • Set the initial fermentation parameters:

    • Temperature: 37°C

    • pH: 7.0 (controlled with 25% NH₄OH)

    • Dissolved Oxygen (DO): Maintained at 30% of air saturation by cascading agitation (300-800 rpm) and aeration (1-2 vvm).

  • Batch Phase: Allow the culture to grow in batch mode until the initial L-arabinose is nearly depleted. This can be monitored by a sharp increase in the DO signal.

  • Fed-Batch Phase: Initiate the feeding of the concentrated L-arabinose solution. A common strategy is to use a DO-stat feeding control. When the DO spikes, indicating substrate limitation, a small volume of the feed solution is automatically added. Alternatively, an exponential feeding strategy can be employed to maintain a constant specific growth rate.

  • If applicable, induce the expression of the biosynthetic pathway genes with an appropriate inducer (e.g., 0.2 mM IPTG) when the OD₆₀₀ reaches a desired level (e.g., 10-20).

  • Continue the fed-batch fermentation for 48-72 hours, collecting samples periodically for analysis of cell density, substrate concentration, and (r)-BT concentration.

Fed-Batch Fermentation Workflow cluster_workflow Experimental Workflow Inoculum_Preparation Inoculum Preparation Inoculation Inoculation Inoculum_Preparation->Inoculation Fermenter_Setup Fermenter Setup & Sterilization Fermenter_Setup->Inoculation Batch_Phase Batch Phase (Initial Substrate Consumption) Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Substrate Feeding) Batch_Phase->Fed_Batch_Phase Substrate Depletion Induction Induction of Gene Expression Fed_Batch_Phase->Induction Fermentation_Monitoring Fermentation Monitoring (Sampling & Analysis) Induction->Fermentation_Monitoring Harvest Harvest Fermentation_Monitoring->Harvest End of Fermentation

Caption: Workflow for the fed-batch fermentation of this compound.

Analytical Methods

a. Cell Density Measurement:

  • Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

b. Substrate and Product Quantification:

  • Sample Preparation: Centrifuge fermentation samples at 10,000 x g for 10 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Analyze the concentration of L-arabinose and this compound using High-Performance Liquid Chromatography (HPLC).[4]

    • Column: A suitable column for polar compounds, such as an Aminex HPX-87H column.

    • Mobile Phase: 5 mM H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Temperature: 65°C.

    • Detector: Refractive Index (RI) detector.[4]

  • Standard Curves: Prepare standard curves for L-arabinose and this compound of known concentrations to quantify the samples.

Data Presentation

The following tables summarize typical data obtained from fed-batch fermentation processes for 1,2,4-butanetriol production.

Table 1: Comparison of Fermentation Performance of Different Engineered E. coli Strains.

StrainSubstrateTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Engineered E. coli BT-9Xylose23.550.720.49[5]
Engineered E. coli BT-10Xylose27.20.770.57[5]
Engineered E. coli BT-10Corn Cob Hydrolysate43.40.901.09[5]
Engineered E. coliXylose5.1N/AN/A[6]
Engineered E. coliXylose3.920.277N/A[7]

Table 2: Key Fermentation Parameters and Their Typical Ranges.

ParameterValue
Working Volume1 - 5 L
Temperature30 - 37 °C
pH6.5 - 7.2
Dissolved Oxygen20 - 40%
Agitation Speed300 - 800 rpm
Aeration Rate1 - 2 vvm
Fermentation Time48 - 96 h

Downstream Processing

Following fermentation, the this compound can be purified from the fermentation broth. A general workflow for purification involves:

  • Cell Removal: Centrifugation or microfiltration to remove E. coli cells.

  • Protein and Macromolecule Removal: Ultrafiltration to remove proteins and other macromolecules.

  • Decolorization: Treatment with activated carbon to remove pigments.

  • Concentration: Rotary evaporation to remove water.

  • Final Purification: Multi-stage molecular distillation to obtain high-purity this compound.

Downstream_Processing_Logic cluster_downstream Downstream Processing Fermentation_Broth Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Microfiltration) Fermentation_Broth->Cell_Removal Ultrafiltration Ultrafiltration Cell_Removal->Ultrafiltration Decolorization Decolorization (Activated Carbon) Ultrafiltration->Decolorization Concentration Concentration (Rotary Evaporation) Decolorization->Concentration Molecular_Distillation Molecular Distillation Concentration->Molecular_Distillation Pure_Product High-Purity This compound Molecular_Distillation->Pure_Product

Caption: Logical flow for the purification of this compound.

References

Application Notes and Protocols for HPLC Analysis of (R)-Butane-1,2,4-triol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Butane-1,2,4-triol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a robust and accurate analytical method is required to monitor its concentration and enantiomeric purity in complex reaction mixtures. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: an achiral method for quantifying the total amount of butane-1,2,4-triol and a chiral method for determining the enantiomeric excess of the (R)-enantiomer.

Analytical Methods

Two primary HPLC methods are detailed:

  • Achiral Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RID): This method is suitable for the quantification of the total concentration of butane-1,2,4-triol in a reaction mixture. Due to the lack of a strong chromophore in butane-1,2,4-triol, a universal Refractive Index Detector (RID) is employed.

  • Chiral HPLC with UV/RID Detection: This method is essential for the separation and quantification of the (R) and (S) enantiomers of butane-1,2,4-triol, allowing for the determination of enantiomeric excess (%ee). Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of such chiral polyols.

Data Presentation

The following tables summarize the chromatographic conditions and expected performance data for both the achiral and chiral HPLC methods.

Table 1: Quantitative Data for Achiral RP-HPLC-RID Method
ParameterValue
Analyte Butane-1,2,4-triol (total)
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Degassed, ultra-pure water[1]
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
Expected Retention Time ~ 5.2 min
Linearity Range 0.1 - 10 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 mg/mL
Limit of Quantification (LOQ) 0.15 mg/mL
Table 2: Quantitative Data for Chiral HPLC Method
ParameterValue
Analytes This compound, (S)-Butane-1,2,4-triol
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector Refractive Index Detector (RID) or UV (if derivatized)
Injection Volume 10 µL
Expected Retention Time (S)-enantiomer ~ 8.5 min
Expected Retention Time (R)-enantiomer ~ 9.8 min
Resolution (Rs) > 1.5
Linearity Range 0.05 - 5 mg/mL for each enantiomer
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.02 mg/mL
Limit of Quantification (LOQ) 0.06 mg/mL

Experimental Protocols

Protocol 1: Sample Preparation from Reaction Mixture

Reaction mixtures, such as fermentation broths or synthetic organic reaction solutions, often contain proteins, salts, and other interfering substances that must be removed prior to HPLC analysis.[2][3]

Materials:

  • Reaction mixture sample

  • Acetonitrile (ACN), HPLC grade

  • Water, ultra-pure

  • Syringe filters (0.22 µm)

  • Centrifuge

  • Vortex mixer

  • HPLC vials

Procedure:

  • Protein Precipitation:

    • Pipette 1.0 mL of the reaction mixture into a microcentrifuge tube.

    • Add 2.0 mL of cold acetonitrile (ACN) to the tube.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins and other solids.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the pellet.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[4] This step removes any remaining particulate matter that could damage the HPLC column.

  • Dilution (if necessary):

    • If the concentration of butane-1,2,4-triol is expected to be high, dilute the filtered sample with the mobile phase to fall within the linear range of the method.

cluster_sample_prep Sample Preparation Workflow reaction_mixture 1. Reaction Mixture protein_precipitation 2. Protein Precipitation (add ACN) reaction_mixture->protein_precipitation centrifugation 3. Centrifugation protein_precipitation->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection filtration 5. Filtration (0.22 µm filter) supernatant_collection->filtration hplc_ready_sample 6. HPLC-Ready Sample filtration->hplc_ready_sample

Caption: Workflow for sample preparation from a reaction mixture.

Protocol 2: Achiral RP-HPLC-RID Analysis

Instrument and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: C18 reversed-phase column (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Degassed, ultra-pure water.[1]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID detector.

  • Standard Preparation: Prepare a series of calibration standards of butane-1,2,4-triol in ultra-pure water (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample from Protocol 1.

  • Quantification: Determine the concentration of butane-1,2,4-triol in the sample by comparing its peak area to the calibration curve.

Protocol 3: Chiral HPLC Analysis

Instrument and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (RID or UV if derivatized).

  • Column: A polysaccharide-based chiral stationary phase column (e.g., cellulose or amylose derivatives, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is observed.

  • Standard Preparation: Prepare a standard solution containing a racemic mixture of (R)- and (S)-butane-1,2,4-triol to determine the retention times and resolution of the enantiomers. Also, prepare a standard of the pure (R)-enantiomer if available to confirm peak identity.

  • Sample Analysis: Inject the prepared sample from Protocol 1.

  • Enantiomeric Excess Calculation: Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the standard injections. Calculate the enantiomeric excess (%ee) using the following formula:

    %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

    Where Area(R) and Area(S) are the peak areas of the (R) and (S) enantiomers, respectively.

Signaling Pathways and Logical Relationships

cluster_hplc_system HPLC System Components solvent_reservoir Solvent Reservoir (Mobile Phase) pump Pump solvent_reservoir->pump injector Injector (Autosampler) pump->injector column HPLC Column (Stationary Phase) injector->column detector Detector (e.g., RID, UV) column->detector data_system Data Acquisition System detector->data_system

Caption: Logical relationship of HPLC system components.

This application note provides a comprehensive guide for the HPLC analysis of this compound in reaction mixtures. The provided protocols and data tables serve as a starting point for method development and validation in a research or quality control setting. Adherence to good chromatographic practices is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Structural Elucidation of (r)-Butane-1,2,4-triol Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(r)-Butane-1,2,4-triol and its derivatives are versatile chiral building blocks in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these compounds. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound and its derivatives, such as the triacetate, using a suite of NMR techniques. These methodologies are intended for researchers, scientists, and drug development professionals.

Data Presentation

The structural confirmation of this compound and its derivatives relies on the careful analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectra. The following tables summarize the expected quantitative NMR data for this compound and its triacetate derivative in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1a~ 3.45 - 3.55ddJ = 11.5, 5.5
H-1b~ 3.60 - 3.70ddJ = 11.5, 3.5
H-2~ 3.80 - 3.90m-
H-3a~ 1.65 - 1.75m-
H-3b~ 1.80 - 1.90m-
H-4a~ 3.75 - 3.85m-
H-4b~ 3.75 - 3.85m-
OH (x3)Broad signals-
This compound triacetate H-1a4.12ddJ = 12.0, 6.0
H-1b4.25ddJ = 12.0, 3.5
H-25.15m-
H-3a2.05m-
H-3b2.20m-
H-4a4.18m-
H-4b4.18m-
CH₃CO (x3)2.08, 2.09, 2.10s-

Note: Chemical shifts for this compound can be solvent-dependent due to hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1~ 65.5
C-2~ 72.0
C-3~ 35.0
C-4~ 60.0
This compound triacetate C-163.5
C-269.0
C-332.5
C-458.5
CH₃CO (x3)20.8, 20.9, 21.0
CH₃C O (x3)170.5, 170.8, 171.0

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be a starting point and may require optimization based on the specific derivative and available instrumentation.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid complications in spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous. If solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable non-interfering compound) can be added.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters for a 500 MHz spectrometer:

      • Pulse width: 30-45 degrees

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters for a 125 MHz spectrometer:

      • Pulse width: 30-45 degrees

      • Spectral width: 200-240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

    • Acquire a 2D spectrum with a spectral width of 10-12 ppm in both dimensions.

    • Typically, 2-4 scans per increment are sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width to 10-12 ppm and the ¹³C spectral width to 160-180 ppm.

    • The one-bond coupling constant (¹JCH) is typically set to 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons.

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the ¹H spectral width to 10-12 ppm and the ¹³C spectral width to 200-220 ppm.

    • The long-range coupling constant (nJCH) is typically optimized for a value between 6-10 Hz.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Pure Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Proton_Spec Analyze ¹H Spectrum (Chemical Shifts, Multiplicity, Integration) OneD_NMR->Proton_Spec Carbon_Spec Analyze ¹³C & DEPT Spectra (Number of Carbons, CHn Groups) OneD_NMR->Carbon_Spec COSY_Analysis Analyze COSY Spectrum (¹H-¹H Connectivity) TwoD_NMR->COSY_Analysis HSQC_Analysis Analyze HSQC Spectrum (Direct ¹H-¹³C Correlations) TwoD_NMR->HSQC_Analysis HMBC_Analysis Analyze HMBC Spectrum (Long-Range ¹H-¹³C Correlations) TwoD_NMR->HMBC_Analysis Structure_Assembly Assemble Molecular Fragments Proton_Spec->Structure_Assembly Carbon_Spec->Structure_Assembly COSY_Analysis->Structure_Assembly HSQC_Analysis->Structure_Assembly HMBC_Analysis->Structure_Assembly Final_Structure Final Structure Confirmation Structure_Assembly->Final_Structure

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationship cluster_1d 1D NMR Information cluster_2d 2D NMR Connectivity H1_NMR ¹H NMR - Proton Environments - Relative Ratios - Neighboring Protons Structure Molecular Structure H1_NMR->Structure Provides initial framework C13_NMR ¹³C NMR - Carbon Environments - Number of Carbons C13_NMR->Structure Confirms carbon skeleton COSY COSY (¹H - ¹H) COSY->Structure Establishes proton networks HSQC HSQC (¹H - ¹³C, 1-bond) HSQC->Structure Connects protons to carbons HMBC HMBC (¹H - ¹³C, 2-3 bonds) HMBC->Structure Assembles fragments

Caption: Logical relationships of NMR experiments in structural analysis.

Application Notes and Protocols: (r)-Butane-1,2,4-triol as a Chiral Auxiliary in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (r)-Butane-1,2,4-triol as a chiral auxiliary in asymmetric organic synthesis. While its primary role is often as a chiral synthon, its derivatives, particularly chiral acetals, serve as effective auxiliaries to control the stereochemical outcome of various reactions. This document details the principles, applications, and experimental protocols for its use in this context.

Introduction: The Role of this compound in Asymmetric Synthesis

This compound is a versatile chiral building block in organic synthesis. Its three hydroxyl groups offer multiple points for functionalization, and its inherent chirality makes it a valuable precursor for the synthesis of enantiomerically pure compounds. In the context of chiral auxiliaries, this compound is typically derivatized to form a rigid cyclic structure, most commonly a chiral acetal (a 1,3-dioxane or 1,3-dioxolane), by reacting two of its hydroxyl groups with a prochiral carbonyl compound. This temporary incorporation of the chiral auxiliary directs the stereoselective course of a subsequent reaction on the substrate. Following the reaction, the auxiliary can be removed and potentially recycled.

The 1,2-diol moiety of this compound can be used to form a chiral 1,3-dioxolane, while the 1,4- or 2,4-diol functionalities (after protection of the remaining hydroxyl group) could also be employed. The formation of a six-membered 1,3-dioxane from the 1,3-diol portion of a related butanetriol has been documented, demonstrating the feasibility of this approach.

Principle of Asymmetric Induction

The efficacy of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment around the reactive center of the substrate. In the case of a chiral acetal derived from this compound, the chiral centers on the auxiliary direct the approach of incoming reagents to one face of the molecule over the other. This facial bias leads to the preferential formation of one diastereomer of the product.

The general workflow for utilizing this compound as a chiral auxiliary is as follows:

  • Attachment: Reaction of this compound (often with one hydroxyl group protected) with a prochiral substrate (e.g., a ketone or aldehyde) to form a chiral acetal.

  • Diastereoselective Reaction: Performing a stereoselective transformation on the substrate-auxiliary conjugate.

  • Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate (Chiral Acetal) Prochiral_Substrate->Substrate_Auxiliary_Conjugate Attachment Chiral_Auxiliary This compound (derivatized) Chiral_Auxiliary->Substrate_Auxiliary_Conjugate Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Conjugate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recycled_Auxiliary Recycled Auxiliary Cleavage->Recycled_Auxiliary

Figure 1: General workflow for the application of a chiral auxiliary.

Applications in Asymmetric Reactions

Chiral acetals derived from this compound can be employed in a variety of asymmetric transformations, including:

  • Aldol Reactions: The chiral acetal can be part of an enolate precursor. The auxiliary then directs the facial selectivity of the enolate's attack on an aldehyde, leading to the formation of a specific diastereomer of the β-hydroxy carbonyl product.

  • Alkylations: Enolates derived from substrates containing the chiral acetal can be alkylated with high diastereoselectivity.

  • Diels-Alder Reactions: The chiral acetal can be appended to a dienophile to control the endo/exo selectivity and the facial selectivity of the cycloaddition.

  • Nucleophilic Additions: The chiral acetal can shield one face of a nearby carbonyl group, directing the approach of a nucleophile.

Experimental Protocols

The following protocols are generalized procedures for the use of a protected form of this compound as a chiral auxiliary in a diastereoselective aldol reaction.

Protocol 1: Synthesis of the Chiral Acetal Auxiliary

This protocol describes the formation of a chiral 1,3-dioxane from (2S)-butane-1,2,4-triol, which is structurally analogous to a protected form of this compound.

Acetal_Formation Reactant1 (2S)-Butane-1,2,4-triol Product Chiral 1,3-Dioxane/Dioxolane Reactant1->Product + Reactant2 Aldehyde/Ketone Reactant2->Product Water Water (removed) Product->Water - Catalyst Acid Catalyst (e.g., PPTS) Catalyst->Product

Figure 2: Formation of a chiral acetal from a butane-1,2,4-triol derivative.

Materials:

  • (r)-1-O-Benzyl-butane-1,2,4-triol (as a precursor)

  • Prochiral ketone (e.g., cyclohexanone)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add (r)-1-O-Benzyl-butane-1,2,4-triol (1.0 eq.), the prochiral ketone (1.1 eq.), and a catalytic amount of PPTS (0.05 eq.) in toluene.

  • Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or TLC analysis indicates the complete consumption of the starting diol.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral acetal by silica gel chromatography.

Protocol 2: Diastereoselective Aldol Reaction

Materials:

  • Chiral acetal from Protocol 1

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (e.g., benzaldehyde)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the chiral acetal (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the aldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify the product by silica gel chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Materials:

  • Diastereomerically enriched aldol adduct from Protocol 2

  • Acidic catalyst (e.g., dilute HCl or Amberlyst-15)

  • Acetone/water mixture

Procedure:

  • Dissolve the aldol adduct in a mixture of acetone and water.

  • Add a catalytic amount of the acid catalyst.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the desired β-hydroxy ketone by silica gel chromatography. The chiral auxiliary can be recovered from the aqueous layer.

Data Presentation

The following table summarizes representative data for diastereoselective reactions using chiral auxiliaries derived from chiral diols.

Reaction Type Chiral Auxiliary Substrate Reagent Diastereomeric Ratio (d.r.) Yield (%)
Aldol AdditionChiral 1,3-DioxaneKetone EnolateBenzaldehyde>95:585-95
AlkylationChiral 1,3-DioxolaneEster EnolateBenzyl Bromide>90:1080-90
Diels-AlderAcrylate with Chiral AcetalCyclopentadieneLewis Acid>98:2 (endo:exo)>90

Note: The data presented are representative values based on analogous systems and serve to illustrate the potential efficacy. Actual results may vary depending on the specific substrates and reaction conditions.

Conclusion

While not as commonly employed as other established chiral auxiliaries, this compound, through its conversion to chiral acetals, presents a viable and potentially cost-effective option for asymmetric synthesis. The straightforward attachment and cleavage protocols, combined with the potential for high diastereoselectivity, make it a valuable tool for researchers in organic synthesis and drug development. Further exploration of its applications in a broader range of stereoselective transformations is warranted.

Application Notes and Protocols for Downstream Processing and Purification of Microbially Produced (r)-Butane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(r)-Butane-1,2,4-triol (r-BT) is a valuable chiral chemical intermediate with significant applications in the pharmaceutical and polymer industries. Notably, it serves as a key precursor for the synthesis of several cholesterol-lowering drugs. The microbial production of r-BT through fermentation offers a green and sustainable alternative to traditional chemical synthesis routes, which often involve harsh reaction conditions and generate significant waste. However, the recovery and purification of highly water-soluble r-BT from complex fermentation broths present a significant downstream processing challenge.

These application notes provide a comprehensive overview and detailed protocols for a multi-step downstream process designed to purify r-BT from a recombinant Escherichia coli fermentation broth to a purity of over 98%. The described workflow includes cell removal, clarification, decolorization, concentration, and final purification steps.

Overall Downstream Processing Workflow

The purification of this compound from the fermentation broth is a multi-step process designed to remove biomass, proteins, pigments, salts, and water to yield a high-purity final product. The key stages of this process are outlined below.

Downstream_Processing_Workflow fermentation Fermentation Broth centrifugation Centrifugation fermentation->centrifugation Cell Removal microfiltration Microfiltration centrifugation->microfiltration Clarification ultrafiltration Ultrafiltration microfiltration->ultrafiltration Fine Clarification activated_carbon Activated Carbon Decolorization ultrafiltration->activated_carbon Color & Impurity Removal vacuum_evaporation Vacuum Evaporation activated_carbon->vacuum_evaporation Concentration molecular_distillation Multi-stage Molecular Distillation vacuum_evaporation->molecular_distillation Final Purification final_product High-Purity This compound (>98%) molecular_distillation->final_product

Caption: Overall downstream processing workflow for r-BT purification.

Microbial Production of this compound: Biosynthesis Pathway

The microbial production of this compound can be achieved in engineered Escherichia coli by leveraging the pentose sugar, L-arabinose. The biosynthetic pathway involves a series of enzymatic conversions to transform L-arabinose into the target molecule, L-1,2,4-butanetriol, which is the (r)-enantiomer.

Biosynthesis_Pathway L_arabinose L-Arabinose L_arabinonate L-Arabinonate L_arabinose->L_arabinonate L-arabinose dehydrogenase keto_acid 2-Keto-3-deoxy-L-arabinonate L_arabinonate->keto_acid L-arabinonate dehydratase aldehyde 3,4-Dihydroxybutanal keto_acid->aldehyde 2-ketoacid decarboxylase r_BT This compound aldehyde->r_BT alcohol dehydrogenase

Caption: Biosynthesis pathway of this compound from L-arabinose.

Experimental Protocols and Quantitative Data

This section provides detailed protocols for each major step in the downstream processing of this compound. The quantitative data presented in the tables are compiled from various sources and represent typical outcomes for each stage.

Step 1: Cell Removal and Clarification

The initial steps aim to remove microbial cells and larger suspended solids from the fermentation broth. This is typically achieved through a combination of centrifugation followed by microfiltration and ultrafiltration.

Protocol 1: Centrifugation

  • Transfer the fermentation broth from the bioreactor to centrifuge bottles.

  • Balance the centrifuge bottles to within 0.1 g of each other.

  • Centrifuge the broth at 8,000-12,000 rpm for 10-15 minutes at 4°C.[1]

  • Carefully decant the supernatant, which contains the soluble r-BT, into a sterile container.

  • Properly dispose of the cell pellet.

Protocol 2: Microfiltration and Ultrafiltration

  • Pre-treat the crude supernatant by passing it sequentially through microfiltration membranes with decreasing pore sizes (e.g., 0.45 µm followed by 0.20 µm) to remove any remaining cells and larger debris.[1]

  • Conduct the microfiltration at a transmembrane pressure of 0.05-0.2 MPa.

  • Following microfiltration, subject the clarified permeate to multi-stage ultrafiltration using membranes with a molecular weight cut-off (MWCO) suitable for retaining proteins and other macromolecules while allowing the smaller r-BT molecules to pass through (e.g., 10-30 kDa).

  • Perform ultrafiltration at a flow rate of 50-200 ml/min and a pressure of 0.05-0.2 MPa.[1]

  • Collect the ultrafiltration permeate, which is now a clarified, cell-free, and largely protein-free solution of r-BT.

Table 1: Quantitative Data for Cell Removal and Clarification

ParameterAfter CentrifugationAfter MicrofiltrationAfter Ultrafiltration
Turbidity (NTU) 100 - 2005 - 10< 1
Suspended Solids (%) ~1< 0.1~0
Protein Removal (%) -~10-20> 95
r-BT Recovery (%) > 99> 98> 97
Purity of r-BT (%) UnchangedUnchangedSlightly Increased
Step 2: Decolorization

Pigments and other coloring impurities are removed from the clarified broth using activated carbon.

Protocol 3: Activated Carbon Decolorization

  • To the clarified r-BT solution, add powdered activated carbon to a final concentration of 0.5-2.0% (w/v).

  • Agitate the mixture at a controlled temperature, typically between 40-50°C, for a contact time of 60-140 minutes.[1][2]

  • After the treatment period, remove the activated carbon by filtration, for example, using a vacuum drum filter.[2]

  • Collect the decolorized filtrate.

Table 2: Quantitative Data for Activated Carbon Decolorization

ParameterValue
Activated Carbon Type Powdered, high surface area
Dosage (% w/v) 0.5 - 2.0
Temperature (°C) 40 - 50
Contact Time (min) 60 - 140
Decolorization Efficiency (%) > 90
r-BT Loss (%) < 5
Step 3: Concentration

The dilute, decolorized r-BT solution is concentrated to reduce the volume and increase the product concentration prior to final purification.

Protocol 4: Vacuum Evaporation

  • Transfer the decolorized r-BT solution to a rotary evaporator or a multi-effect evaporator for larger volumes.

  • Apply a vacuum to reduce the boiling point of water. The specific vacuum and temperature will depend on the equipment, but a common starting point is a pressure of 50-100 mbar and a water bath temperature of 60-80°C.

  • Continue the evaporation until the desired concentration of r-BT is achieved. The target is typically to remove the majority of the water.

  • Collect the concentrated r-BT solution.

Table 3: Quantitative Data for Vacuum Evaporation

ParameterValue
Temperature (°C) 60 - 80
Pressure (mbar) 50 - 100
Concentration Factor 5x - 10x
r-BT Recovery (%) > 98
Final Water Content (%) 10 - 20
Step 4: Final Purification

The final step involves the purification of the concentrated r-BT to a high degree of purity using multi-stage molecular distillation.

Protocol 5: Multi-stage Molecular Distillation

  • Introduce the concentrated r-BT solution into a molecular still.

  • Perform a multi-stage distillation (typically 2-5 stages) under high vacuum (e.g., 0.01-0.1 mbar) and elevated temperature.[1] The specific temperatures will depend on the stage and the desired separation.

  • In the initial stages, lighter impurities and any remaining water are removed.

  • In the subsequent stages, the r-BT is distilled, leaving behind heavier impurities and salts.

  • Collect the purified r-BT distillate from each stage. The final stage should yield r-BT with a purity exceeding 98%.

Table 4: Quantitative Data for Molecular Distillation

ParameterStage 1Stage 2Stage 3Stage 4
Temperature (°C) 100 - 120120 - 140140 - 160160 - 180
Pressure (mbar) 0.10.050.010.01
Purity of r-BT (%) 70 - 8085 - 9095 - 98> 98
Overall r-BT Yield (%) \multicolumn{4}{c}{> 95}

Summary of Purification Steps and Expected Outcomes

The following table summarizes the expected purity and recovery of this compound at each stage of the downstream process.

Table 5: Summary of r-BT Purification

Purification StepKey Impurities RemovedPurity of r-BT (%)Cumulative Recovery (%)
Fermentation Broth -~1-5100
Centrifugation Cells~1-5> 99
Microfiltration Remaining cells, large debris~1-5> 98
Ultrafiltration Proteins, macromolecules~5-10> 97
Activated Carbon Pigments, coloring agents~10-15> 92
Vacuum Evaporation Water~70-80> 90
Molecular Distillation Salts, other small molecules> 98> 85

Conclusion

The described downstream processing and purification strategy provides a robust and effective method for obtaining high-purity this compound from a microbial fermentation broth. The multi-step approach ensures the systematic removal of a wide range of impurities, from whole cells to dissolved salts and pigments. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals involved in the development and optimization of bioprocesses for the production of r-BT and other valuable polyols. Careful optimization of each step will be crucial for achieving high overall yield and purity in a cost-effective manner at an industrial scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Performance in (r)-Butane-1,2,4-triol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (r)-Butane-1,2,4-triol (BT). The focus is on optimizing the performance of catalytic systems, a critical aspect of achieving high yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound can be broadly categorized into two main routes: chemical catalysis and biocatalysis.

  • Chemical Catalysis: This typically involves the asymmetric hydrogenation of prochiral substrates like esters of malic acid (e.g., dimethyl malate) or other suitable precursors.[1][2] Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP, are commonly employed for this transformation.[1][3] Copper-containing catalysts have also been used for the hydrogenation of malic esters, though often under harsh conditions.[4]

  • Biocatalysis: This green chemistry approach utilizes engineered microorganisms or isolated enzymes to produce enantiopure BT from renewable resources.[5][6] Common starting materials include pentose sugars like D-xylose or L-arabinose, which are converted to BT through a series of enzymatic reactions.[7][8][9]

Q2: My reaction is showing low enantioselectivity (low % ee). What are the potential causes and solutions?

A2: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors can contribute to this problem:

  • Catalyst Purity/Integrity: The chiral ligand (e.g., BINAP) or the metal precursor may be impure or degraded. Ensure the use of high-purity reagents and handle air- and moisture-sensitive catalysts under an inert atmosphere.

  • Incorrect Catalyst/Ligand Combination: The choice of metal and chiral ligand is crucial for inducing stereoselectivity.[10] The ligand's three-dimensional structure creates the chiral environment necessary for the reaction.[10]

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact the catalyst's stereocontrol. It is advisable to screen a range of conditions to find the optimum for your specific substrate and catalyst system.

  • Racemization: The product itself might be racemizing under the reaction or workup conditions. Consider milder workup procedures and analyze the product's optical purity at different stages.

Q3: The reaction yield is significantly lower than expected. How can I troubleshoot this?

A3: Low reaction yield can stem from several issues related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas. Pre-treating reagents to remove potential poisons (e.g., sulfur compounds, water, oxygen) can be beneficial. The catalyst might also deactivate over the course of the reaction due to thermal instability or side reactions.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion within a reasonable timeframe. A systematic study of catalyst loading can help determine the optimal amount.

  • Poor Mass Transfer: In heterogeneous catalysis or multiphasic reactions, inefficient mixing can limit the reaction rate. Ensure vigorous stirring to maximize the contact between reactants, catalyst, and hydrogen gas.

  • Side Reactions: Undesirable side reactions can consume the starting material or the product.[8] For instance, in the hydrogenation of malic acid, byproducts such as 1,2-propanediol and 1,4-butanediol can form.[8] Analyzing the crude reaction mixture by GC-MS or NMR can help identify these byproducts and guide adjustments to reaction conditions to minimize their formation.

Q4: I am observing catalyst deactivation during the reaction. What are the common causes and how can it be prevented?

A4: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: As mentioned, impurities can irreversibly bind to the active sites of the catalyst. Rigorous purification of all reactants and solvents is essential.

  • Leaching: In heterogeneous systems, the active metal may leach from the support into the reaction medium, leading to a loss of activity.

  • Sintering: At higher temperatures, metal nanoparticles on a support can agglomerate (sinter), reducing the active surface area.

  • Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.

To mitigate deactivation, consider using catalyst supports with strong metal-support interactions, operating at milder temperatures if possible, and ensuring the purity of all reaction components.

Troubleshooting Guides

Guide 1: Low Enantioselectivity (% ee)

This guide provides a step-by-step approach to diagnosing and resolving issues of low enantioselectivity.

Potential Cause Diagnostic Step Recommended Solution(s)
Impure Chiral Ligand or Metal Precursor Verify the purity of the ligand and metal source using appropriate analytical techniques (e.g., NMR, elemental analysis).Use freshly purchased, high-purity reagents. Purify existing reagents if necessary.
Sub-optimal Reaction Temperature Run a series of small-scale reactions at different temperatures (e.g., -10°C, 0°C, RT, 40°C).Identify the temperature that provides the best balance of reaction rate and enantioselectivity.
Incorrect Solvent Choice Screen a variety of solvents with different polarities and coordinating abilities.Solvents can influence the conformation of the catalyst-substrate complex. Non-coordinating solvents often give better results.
Air or Moisture Contamination Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).Use Schlenk techniques or a glovebox. Employ freshly distilled, anhydrous solvents.
Product Racemization Analyze the % ee of the product immediately after the reaction and after the workup procedure.If the % ee drops during workup, consider milder conditions (e.g., lower temperatures, avoiding strong acids/bases).
Guide 2: Low Conversion / Yield

This guide assists in troubleshooting reactions that fail to proceed to completion or result in low product yields.

Potential Cause Diagnostic Step Recommended Solution(s)
Catalyst Poisoning Analyze the substrate and solvent for common catalyst poisons (e.g., sulfur, halides, water).Purify starting materials and solvents. Pass hydrogen gas through a purifier.
Inactive Catalyst Prepare the catalyst in situ if possible to ensure maximum activity.[3] Test the catalyst on a known, reliable substrate.Review the catalyst preparation or activation procedure. Ensure all steps are followed correctly.
Insufficient Hydrogen Pressure Monitor the hydrogen pressure during the reaction. A significant drop may indicate a leak or rapid consumption.Increase the hydrogen pressure. Check the reaction setup for leaks.
Mass Transfer Limitations Increase the stirring rate and observe if the reaction rate increases.Use a high-speed mechanical stirrer. Consider using a different reactor design that enhances gas-liquid mixing.
Formation of Byproducts Analyze the crude reaction mixture by GC, HPLC, or NMR to identify and quantify byproducts.Adjust reaction conditions (temperature, pressure, solvent) to disfavor the side reactions. For example, lower temperatures may increase selectivity.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for BT Synthesis
Catalyst SystemSubstrateTemp (°C)Pressure (bar H₂)Yield (%)Selectivity (%)Reference
Ru/SiO₂Dimethyl Malate8080>9995.1[2]
Ru-Re/CMaleic Acid250-280---[11]
Copper ChromiteDiethyl Malate155-160---[12]
Copper-containingMalic Ester130-190100-30060-70-[4]
Engineered E. coliD-xylose30-37N/A>97>99 (for S-BT)[8][13]

Note: This table presents a summary of data from various sources and reaction conditions may not be directly comparable.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Dimethyl Malate

This protocol is a generalized procedure based on common practices for ruthenium-catalyzed hydrogenations.

  • Catalyst Preparation (in situ):

    • In a glovebox, add the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral phosphine ligand (e.g., (R)-BINAP) to a high-pressure reactor vessel equipped with a magnetic stir bar.

    • Add the appropriate anhydrous, degassed solvent (e.g., methanol or ethanol).

    • Seal the reactor and remove it from the glovebox.

    • Pressurize the reactor with hydrogen gas (e.g., 4 atm) and stir the mixture at an elevated temperature (e.g., 100°C) for a specified time to form the active catalyst.[3]

  • Hydrogenation Reaction:

    • Carefully vent the reactor and introduce the substrate (dimethyl malate) via syringe under a positive pressure of inert gas.

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 80-100 atm).

    • Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC or HPLC.

  • Workup and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Visualizations

Troubleshooting_Low_Yield Start Problem: Low Yield or Incomplete Conversion Check_Purity Are reagents pure? Start->Check_Purity Check_Catalyst Is the catalyst active? Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Solution: - Prepare fresh catalyst in situ. - Use higher catalyst loading. - Check activation procedure. Check_Catalyst->Sol_Catalyst No Sol_Conditions Solution: - Increase H2 pressure. - Increase temperature (monitor selectivity). - Improve stirring/agitation. Check_Conditions->Sol_Conditions No Analyze_Side_Products Analyze for side products (GC-MS, NMR) Check_Conditions->Analyze_Side_Products Yes Check_Purity->Check_Catalyst Yes Sol_Purity Solution: - Purify substrate and solvent. - Use high-purity H2 gas. - Check for catalyst poisons. Check_Purity->Sol_Purity No

Caption: A decision tree for troubleshooting low yield in catalytic synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents 1. Reagent Purification (Substrate, Solvent) Catalyst_Prep 2. Catalyst Preparation (Inert Atmosphere) Reagents->Catalyst_Prep Reactor_Setup 3. Reactor Assembly & H2 Purge Catalyst_Prep->Reactor_Setup Reaction 4. Hydrogenation (Set T, P, Stirring) Reactor_Setup->Reaction Monitoring 5. Reaction Monitoring (GC/HPLC) Reaction->Monitoring Workup 6. Workup (Solvent Removal) Monitoring->Workup Purification 7. Purification (Chromatography/Distillation) Workup->Purification Analysis 8. Final Analysis (NMR, % ee) Purification->Analysis

Caption: General experimental workflow for catalytic hydrogenation.

References

Improving yield and selectivity in the hydrogenation of malic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and selectivity in the hydrogenation of malic acid esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of hydrogenating malic acid esters?

The main objective is typically the selective synthesis of 1,2,4-butanetriol (1,2,4-BT), a valuable intermediate in the pharmaceutical and chemical industries.[1] However, controlling selectivity can be challenging, often leading to the formation of various by-products.

Q2: What are the most common substrates used for this reaction?

Dimethyl malate (DMM) and diethyl malate are the most frequently used substrates for the synthesis of 1,2,4-BT.[2]

Q3: What are the key challenges in the hydrogenation of malic acid esters?

The primary challenges include low selectivity towards the desired 1,2,4-butanetriol, the formation of by-products, and the need for harsh reaction conditions such as high temperature and pressure.[1] Catalyst deactivation is another significant issue that can lead to low conversion rates.[3][4]

Q4: What types of catalysts are typically used?

Commonly employed catalysts include copper-containing systems like copper chromite, as well as noble metal catalysts such as Ruthenium on silica (Ru/SiO₂) and Platinum-Rhenium on carbon (Pt-ReOₓ/C).[1][2] Bimetallic catalysts are often favored for their enhanced stability and selectivity.[5] The choice of catalyst support (e.g., SiO₂, Al₂O₃, CeO₂, ZrO₂) can also significantly influence the reaction's outcome.[6]

Q5: What are the typical reaction conditions?

Reaction conditions can vary depending on the catalyst system. For copper-containing catalysts, temperatures typically range from 130°C to 190°C and hydrogen pressures from 100 to 300 bar.[2]

Troubleshooting Guides

Issue 1: Low Selectivity to 1,2,4-Butanetriol (High By-product Formation)

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Reaction Temperature High temperatures can favor the formation of by-products.[2] Gradually decrease the reaction temperature in 10°C increments to find the optimal balance between reaction rate and selectivity.
Inappropriate Catalyst or Catalyst Support The choice of catalyst and support is critical for selectivity.[6] If using a copper-based catalyst, ensure it is of high quality. Consider screening other catalysts like Ru/SiO₂ or Pt-ReOₓ/C, which have shown high selectivity. The support material can influence the dispersion and electronic properties of the metal, affecting selectivity. Experiment with different supports such as silica, alumina, or ceria.[6]
Formation of Dehydration Products Malic acid can dehydrate to form maleic and fumaric acids, which can then be esterified and hydrogenated to undesired by-products.[7] Ensure the starting malic acid ester is free from residual malic acid.
Sub-optimal Hydrogen Pressure Hydrogen pressure can influence the reaction pathway. Optimize the pressure within the recommended range for your specific catalyst system.
Incorrect Catalyst-to-Substrate Ratio A low catalyst concentration may necessitate higher temperatures, which in turn reduces selectivity.[2] Increasing the catalyst loading may allow for lower reaction temperatures and improved selectivity.
Issue 2: Low Conversion of Malic Acid Ester

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Deactivation Catalysts can deactivate through poisoning, thermal degradation (sintering), or fouling.[3][4][8] If you suspect poisoning, ensure all reactants and solvents are of high purity and the reactor system is thoroughly cleaned. For sintering, consider if the reaction temperature is too high for the catalyst in use. If fouling is suspected, regeneration of the catalyst may be possible, depending on the nature of the foulant and the catalyst type.
Insufficient Catalyst Loading The amount of catalyst may be too low to achieve high conversion in a reasonable time.[9] Increase the catalyst loading incrementally.
Poor Mass Transfer Inefficient stirring or gas dispersion can limit the reaction rate. Ensure the stirring speed is adequate to keep the catalyst suspended and to facilitate the dissolution of hydrogen in the liquid phase.
Presence of Impurities Impurities in the substrate or solvent can act as catalyst poisons.[9] Use high-purity reagents and solvents. Consider passing the solvent over a purification column if necessary.
Improper Catalyst Activation Some catalysts require a pre-reduction or activation step to be effective.[10] Review the manufacturer's instructions or relevant literature for the specific activation protocol for your catalyst.

Data Presentation

Table 1: Effect of Catalyst on Diethyl Malate Hydrogenation

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity to 1,2,4-BT (%)Reference
Copper Chromite150-170200-300High50-70[2]
Ru/SiO₂9080100>90[1][11]
Pt-ReOₓ/C90-130-HighHigh[1]

Note: This table is a summary of reported data and specific results may vary based on detailed experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of Dimethyl Malate using a Ru/SiO₂ Catalyst
  • Catalyst Preparation/Activation:

    • If using a commercial Ru/SiO₂ catalyst, it may require an activation step. A typical procedure involves reducing the catalyst under a flow of hydrogen gas at a temperature between 200-350°C for several hours.[10] Consult the supplier's datasheet for specific instructions.

  • Reaction Setup:

    • Add the activated Ru/SiO₂ catalyst (e.g., 5 wt% of the substrate) and the solvent (e.g., deionized water or an alcohol like methanol) to a high-pressure autoclave reactor.

    • Seal the reactor and purge it several times with nitrogen to remove any air, followed by purging with hydrogen.

    • Add the dimethyl malate solution to the reactor.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 90°C).

    • Maintain the temperature and pressure for the desired reaction time (e.g., 4-8 hours), monitoring the hydrogen uptake.

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the liquid phase by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product selectivity. Due to the polarity of 1,2,4-butanetriol, derivatization may be necessary for accurate GC analysis.[12]

Protocol 2: GC-MS Analysis of Reaction Products
  • Sample Preparation:

    • Take an aliquot of the final reaction mixture. If the catalyst was filtered, use the filtrate.

    • Dilute the sample with a suitable solvent (e.g., methanol, dichloromethane).[12]

    • For polar compounds like 1,2,4-butanetriol, derivatization (e.g., silylation) may be required to improve volatility and chromatographic peak shape.

  • GC-MS Conditions (Example):

    • Column: A polar capillary column (e.g., DB-Wax or equivalent) is often suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in scan mode to identify all components and in selected ion monitoring (SIM) mode for quantification of known compounds.[13]

  • Data Analysis:

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards.[13]

    • Quantify the components using a calibration curve generated from standards.

Visualizations

ReactionPathway cluster_0 DMM Dimethyl Malate Intermediate Intermediate Aldehyde/Lactone DMM->Intermediate Hydrogenation SP Succinate By-products DMM->SP Side Reaction BT 1,2,4-Butanetriol Intermediate->BT Further Hydrogenation DP Dehydration Products (Maleate/Fumarate Esters) MalicAcid Malic Acid MalicAcid->DMM Esterification MalicAcid->DP Dehydration TroubleshootingWorkflow Start Low Yield or Selectivity Issue CheckConversion Is Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity to 1,2,4-BT Low? CheckConversion->CheckSelectivity No CatalystDeactivation Check for Catalyst Deactivation (Poisoning, Sintering, Fouling) CheckConversion->CatalystDeactivation Yes OptimizeTemp Decrease Reaction Temperature CheckSelectivity->OptimizeTemp Yes End Problem Resolved CheckSelectivity->End No InsufficientCatalyst Increase Catalyst Loading CatalystDeactivation->InsufficientCatalyst MassTransfer Optimize Stirring/Gas Dispersion InsufficientCatalyst->MassTransfer ImpurityCheck Verify Reagent/Solvent Purity MassTransfer->ImpurityCheck ImpurityCheck->End OptimizePressure Adjust Hydrogen Pressure OptimizeTemp->OptimizePressure CatalystChoice Screen Different Catalysts/Supports OptimizePressure->CatalystChoice ByproductAnalysis Analyze for Dehydration Products CatalystChoice->ByproductAnalysis ByproductAnalysis->End

References

Troubleshooting byproduct formation in microbial synthesis of (r)-Butane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the microbial synthesis of (r)-Butane-1,2,4-triol (BT).

Troubleshooting Guides & FAQs

Issue 1: Low Yield of this compound and Accumulation of Intermediates

Q1: My fermentation is showing low final titers of this compound. What are the common causes and how can I troubleshoot this?

A1: Low yields of this compound are often linked to metabolic bottlenecks or imbalances in the synthetic pathway. Common issues include the accumulation of pathway intermediates such as D-xylonic acid or 2-keto-3-deoxy-xylonate.

Troubleshooting Steps:

  • Quantify Intermediates: The first step is to analyze your fermentation broth to identify which, if any, intermediates are accumulating. This will pinpoint the specific enzymatic step that is rate-limiting in your system.

  • Optimize Enzyme Expression: The expression levels of the pathway enzymes may not be optimal. Fine-tuning the expression of key enzymes, particularly D-xylonate dehydratase and 2-keto acid decarboxylase, can alleviate metabolic bottlenecks.[1]

  • Enhance Cofactor Availability: The synthesis of this compound from xylose involves both NADH and NADPH-dependent reactions. An imbalance in the cellular redox state can limit the efficiency of the pathway. Consider metabolic engineering strategies to improve the NADH/NADPH ratio.[2]

  • Check Fermentation Conditions: Suboptimal fermentation conditions such as pH, temperature, and aeration can negatively impact enzyme activity and overall cell metabolism. Ensure these parameters are optimized for your specific microbial strain.

Issue 2: Significant Formation of Byproducts

Q2: I am observing significant byproduct formation in my culture, which is reducing my this compound yield and complicating downstream processing. What are the likely byproducts and how can I reduce their formation?

A2: Byproduct formation is a common challenge and typically arises from the activity of endogenous enzymes in the host organism that compete with the desired synthetic pathway.

Common Byproducts and Mitigation Strategies:

Byproduct/IntermediateLikely CauseSuggested Mitigation StrategyAnalytical Detection Method
D-xylonic acid Low activity of D-xylonate dehydratase (YjhG in E. coli). This is a known bottleneck in the pathway.[3][4]Overexpress a more active D-xylonate dehydratase. Consider enzyme and cofactor engineering to boost its activity.[4]HPLC-RID[5]
2-keto-3-deoxy-xylonate Insufficient activity of the 2-keto acid decarboxylase.[2]Screen for and overexpress a more efficient 2-keto acid decarboxylase, such as KivD from Lactococcus lactis.[5]HPLC-RID[5]
Pyruvic acid and Glycolaldehyde Cleavage of 3-deoxy-D-glycero-pentulosonic acid by endogenous aldolases (e.g., YjhH and YagE in E. coli).[6]Knock out the genes encoding the competing aldolases (e.g., yjhH, yagE).[6]HPLC-RID
Other organic acids (e.g., acetate, lactate) Overflow metabolism, especially under high glucose or xylose concentrations.Optimize substrate feeding strategies to avoid excess carbon accumulation.HPLC-RID

Metabolic Engineering Approach to Reduce Byproducts:

A primary strategy to minimize byproduct formation is to eliminate competing metabolic pathways through gene knockouts. For instance, in E. coli, knocking out genes encoding endogenous reductases or aldolases that can act on pathway intermediates is a common and effective approach.[1][6]

Experimental Protocols

Protocol 1: HPLC-RID Analysis of Fermentation Broth

This protocol provides a general method for the quantification of this compound and related byproducts in a fermentation sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

  • Aminex HPX-87H column (or equivalent ion-exclusion column).[5]

  • 0.01 N Sulfuric acid (or 0.1% formic acid) as the mobile phase.[5][7]

  • Syringe filters (0.22 µm).

  • Autosampler vials.

  • Standards for this compound, D-xylose, D-xylonic acid, and other potential byproducts.

Procedure:

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample to pellet the cells (e.g., 13,000 x g for 10 minutes).[5]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[5]

  • HPLC Method:

    • Column: Aminex HPX-87H (300 x 7.8 mm).[5]

    • Mobile Phase: 0.01 N H₂SO₄ or 0.1% formic acid.[5]

    • Flow Rate: 0.4 - 0.6 mL/min.[5]

    • Column Temperature: 30-60 °C.[5]

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Run a standard curve for each compound of interest to enable quantification.

    • Inject the prepared samples and integrate the peak areas.

    • Compare the retention times of the peaks in the sample to those of the standards to identify the compounds.

    • Quantify the concentration of each compound using the standard curve.

Protocol 2: Gene Knockout in E. coli using the Lambda Red System

This protocol provides a generalized workflow for deleting a target gene in E. coli to reduce byproduct formation.

Materials:

  • E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses Lambda Red recombinase).[8]

  • Plasmids containing the desired antibiotic resistance cassette flanked by FRT sites (e.g., pKD3 for chloramphenicol, pKD4 for kanamycin).[9]

  • Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that amplify the resistance cassette.

  • PCR reagents.

  • Electroporator and cuvettes.

  • Luria-Bertani (LB) agar plates with appropriate antibiotics.

  • Arabinose for induction of the Lambda Red system.[8]

Procedure:

  • Preparation of the Knockout Cassette:

    • Design primers with ~40-50 bp homology arms flanking the gene to be deleted and priming sites for the antibiotic resistance cassette.

    • Perform PCR to amplify the resistance cassette with the flanking homology regions.

    • Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Grow the E. coli strain containing pKD46 at 30°C in LB medium with ampicillin to an OD₆₀₀ of ~0.6.[8]

    • Induce the expression of the Lambda Red genes by adding L-arabinose and incubating for a further 1-3 hours at 30°C.[8]

    • Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile water or 10% glycerol.[8]

  • Electroporation and Recombination:

    • Electroporate the purified PCR product (knockout cassette) into the competent cells.

    • Recover the cells in SOC or LB medium for 1-2 hours at 37°C.

    • Plate the cells on LB agar containing the appropriate antibiotic to select for successful recombinants.

  • Verification of Gene Knockout:

    • Confirm the gene deletion by colony PCR using primers that flank the target gene locus.

    • The resulting PCR product should be larger than the wild-type due to the insertion of the resistance cassette.

  • Curing the Helper Plasmid:

    • The temperature-sensitive pKD46 plasmid can be cured by growing the confirmed knockout strain at 37-42°C without ampicillin selection.

Visualizations

Metabolic Pathway of this compound Synthesis Xylose Xylose Xylonic_acid D-Xylonic Acid Xylose->Xylonic_acid XDH KDX 2-keto-3-deoxy- xylonate Xylonic_acid->KDX XD DHB 3,4-Dihydroxybutanal KDX->DHB KDC Pyruvate_Glycolaldehyde Pyruvic acid + Glycolaldehyde KDX->Pyruvate_Glycolaldehyde Aldolase BT This compound DHB->BT ALR XDH Xylose Dehydrogenase XD D-xylonate Dehydratase KDC 2-keto acid Decarboxylase ALR Aldehyde Reductase Aldolase Endogenous Aldolases

Caption: Metabolic pathway for this compound synthesis from xylose and a key byproduct pathway.

Troubleshooting Workflow for Low BT Yield Start Low this compound Yield Analyze Analyze fermentation broth (HPLC-RID) Start->Analyze Decision Are intermediates accumulating? Analyze->Decision End Improved Yield Analyze->End Yield Improved Optimize_Expression Optimize enzyme expression (e.g., increase copy number, stronger promoter) Decision->Optimize_Expression Yes Decision2 Is byproduct formation significant? Decision->Decision2 No Optimize_Cofactors Enhance cofactor regeneration (NADH/NADPH) Optimize_Expression->Optimize_Cofactors Optimize_Cofactors->Analyze Optimize_Conditions Optimize fermentation conditions (pH, temp, aeration) Optimize_Conditions->Analyze Knockout Identify and knockout competing byproduct pathways Knockout->Analyze Decision2->Optimize_Conditions No Decision2->Knockout Yes

Caption: A logical workflow for troubleshooting low yields of this compound.

References

Scale-up challenges for the biocatalytic production of (r)-Butane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of biocatalytic (R)-butane-1,2,4-triol production.

Troubleshooting Guides

Question: Why is the this compound titer significantly lower than expected during scale-up?

Answer: Low titers during scale-up can be attributed to several factors. Consider the following potential causes and solutions:

  • Insufficient Dissolved Oxygen: Inadequate oxygen transfer in larger bioreactors can limit the growth of aerobic host organisms like E. coli and affect the activity of oxygen-dependent enzymes.

    • Solution: Increase agitation speed, sparge with oxygen-enriched air, or optimize the bioreactor's geometry to improve the mass transfer coefficient (kLa).

  • Sub-optimal Enzyme Expression and Activity: The expression levels and specific activities of the enzymes in the biosynthetic pathway are critical.

    • Solution: Verify enzyme expression levels via SDS-PAGE and activity through in-vitro assays. Consider codon optimization of the genes for the host organism and ensure optimal induction conditions (e.g., IPTG concentration, induction time).

  • Accumulation of Inhibitory Byproducts: At higher cell densities and substrate concentrations, inhibitory byproducts can accumulate in the fermentation broth.

    • Solution: Analyze the fermentation broth for potential inhibitory compounds using HPLC or GC-MS. Implement a fed-batch or perfusion strategy to maintain low concentrations of inhibitory substances.

  • Nutrient Limitation: Depletion of essential nutrients in the culture medium can limit cell growth and product formation.

    • Solution: Optimize the composition of the fermentation medium, including carbon, nitrogen, phosphate, and trace metal sources. A fed-batch strategy can be employed to maintain optimal nutrient levels.

Question: What could be causing a low yield of this compound despite high substrate consumption?

Answer: A low product yield with high substrate consumption often points towards competing metabolic pathways or product degradation.

  • Flux through Competing Pathways: The host organism's native metabolic pathways may divert intermediates away from the desired biosynthetic route. For instance, in E. coli, intermediates can be channeled into the pentose phosphate pathway or other catabolic routes.

    • Solution: Identify and knock out genes encoding enzymes of competing pathways. For example, inactivating 2-keto acid reductases (like yiaE) has been shown to improve production.[1]

  • Sub-optimal Cofactor Regeneration: The biosynthetic pathway for this compound is often dependent on cofactors like NADH or NADPH. Inefficient regeneration of these cofactors can become a bottleneck.

    • Solution: Co-express enzymes that facilitate cofactor regeneration. For example, enhancing the pentose phosphate pathway can increase the supply of NADPH.

  • Product Degradation: The produced this compound might be slowly degraded by endogenous enzymes of the host organism.

    • Solution: Investigate potential degradation pathways and knock out the corresponding genes.

Question: How can the formation of 3,4-dihydroxybutanal, an intermediate, be minimized?

Answer: The accumulation of the intermediate 3,4-dihydroxybutanal suggests that the final reduction step is the rate-limiting step in the pathway.

  • Insufficient Aldehyde Reductase Activity: The aldehyde reductase responsible for converting 3,4-dihydroxybutanal to this compound may have low expression or activity.

    • Solution: Screen for and express more efficient aldehyde reductases. For instance, YqhD in E. coli and ADH2 from Saccharomyces cerevisiae have been shown to be effective.[1] Overexpression of the selected aldehyde reductase can also help drive the reaction to completion.

Frequently Asked Questions (FAQs)

What are the key enzymes in the biocatalytic production of this compound from D-xylose?

The typical biosynthetic pathway involves four key enzymatic steps:

  • D-xylose dehydrogenase (Xdh): Oxidizes D-xylose to D-xylonolactone.

  • Xylonolactonase: Hydrolyzes D-xylonolactone to D-xylonate.

  • D-xylonate dehydratase (YjhG): Converts D-xylonate to 2-keto-3-deoxy-D-xylonate.

  • 2-Ketoacid decarboxylase (Kdc): Decarboxylates 2-keto-3-deoxy-D-xylonate to 3,4-dihydroxybutanal.

  • Aldehyde reductase (YqhD or AdhP): Reduces 3,4-dihydroxybutanal to this compound.[1][2]

Which host organisms are commonly used for the production of this compound?

Genetically engineered Escherichia coli is the most commonly used host due to its well-understood genetics, rapid growth, and established fermentation processes.[1][2][3] Strains like E. coli BL21(DE3) are often chosen for their suitability for protein overexpression.[2]

What are typical fermentation conditions for this compound production?

Optimal fermentation conditions can vary depending on the engineered strain. However, typical starting points include:

  • Temperature: 30-37 °C

  • pH: 6.5-7.0, controlled with the addition of a base like NH4OH.

  • Aeration: Maintained to ensure sufficient dissolved oxygen.

  • Feeding Strategy: A fed-batch approach is often used to maintain the substrate concentration and avoid substrate inhibition.

What challenges are associated with the downstream processing and purification of this compound?

The primary challenges in downstream processing include:

  • Separation from Biomass: Efficiently removing microbial cells and other solids from the fermentation broth.[4]

  • Removal of Water and Salts: Concentrating the product and removing ionic impurities.[4]

  • Purification from Byproducts: Separating this compound from structurally similar byproducts and residual media components.[4]

  • Techniques: Common purification methods include centrifugation or filtration for biomass removal, followed by ion exchange chromatography and fractional distillation.[4][5]

Data Presentation

Table 1: Comparison of Engineered E. coli Strains for this compound Production

StrainKey Genetic ModificationsSubstrateTiter (g/L)Yield (mol/mol)Reference
Engineered E. coliOverexpression of YjhG and YqhD, inactivation of yiaED-xylose5.1-[1]
BW-074Overexpression of xdhD-xylose~3.5 (calculated from 48.62% improvement on 2.38 g/L)-[3]
BL21-14Co-expression of AdhP, KdcA, and XylDD-xylose5.1-[2]
BT-9Optimized pathway with xylA, xylB, and xylC under Pxyl controlD-xylose12.850.88[6]
BT-9 (Fed-batch)Optimized pathway with xylA, xylB, and xylC under Pxyl controlD-xylose23.550.72[6]
BT-10 (Fed-batch)BT-9 with enhanced NADPH supplyD-xylose27.20.77[6]
Cell-free systemOptimized enzyme combinationD-xylose170>97%[7]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

    • Transfer the seed culture to 100 mL of fresh LB medium in a 500 mL flask and incubate under the same conditions until the OD600 reaches 0.6-0.8.

  • Bioreactor Setup:

    • Prepare the fermentation medium (e.g., a defined mineral medium with D-xylose as the carbon source) in a sterilized bioreactor.

    • Calibrate pH and dissolved oxygen probes.

    • Set the initial temperature to 37°C and pH to 7.0.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture (e.g., 5% v/v).

    • Maintain the pH at 7.0 by automatic addition of NH4OH.

    • Maintain dissolved oxygen above 20% by adjusting the agitation speed and airflow rate.

    • When the initial D-xylose is nearly consumed, start the fed-batch phase by feeding a concentrated D-xylose solution to maintain its concentration at a desired level (e.g., 10-20 g/L).

    • Induce gene expression at the appropriate cell density (e.g., OD600 of 10-20) with IPTG.

    • Take samples periodically to monitor cell growth (OD600), substrate consumption, and product formation.

  • Harvesting:

    • Once the fermentation is complete, cool the bioreactor to 4°C.

    • Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes).

    • The supernatant contains the this compound.

Protocol 2: Quantification of this compound by HPLC

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A suitable column for sugar and alcohol analysis (e.g., Bio-Rad Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H2SO4).

    • Flow Rate: 0.6 mL/min.

    • Temperature: 60°C.

    • Detection: Refractive Index (RI) detector.

    • Standard Curve: Prepare a standard curve using known concentrations of pure this compound.

    • Quantification: Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Biocatalytic_Pathway cluster_cell Engineered E. coli D_Xylose D-Xylose D_Xylonolactone D-Xylonolactone D_Xylose->D_Xylonolactone Xdh D_Xylonate D-Xylonate D_Xylonolactone->D_Xylonate Lactonase Keto_Deoxy_Xylonate 2-keto-3-deoxy- D-xylonate D_Xylonate->Keto_Deoxy_Xylonate YjhG Dihydroxybutanal 3,4-dihydroxybutanal Keto_Deoxy_Xylonate->Dihydroxybutanal Kdc BT This compound Dihydroxybutanal->BT YqhD/AdhP

Caption: Biosynthetic pathway of this compound from D-xylose.

Troubleshooting_Workflow cluster_DO DO Troubleshooting cluster_Enzyme Enzyme Troubleshooting cluster_Byproducts Byproduct Troubleshooting Low_Titer Low (R)-BT Titer Check_DO Check Dissolved Oxygen (DO) Low_Titer->Check_DO Check_Enzyme Verify Enzyme Expression/Activity Low_Titer->Check_Enzyme Check_Byproducts Analyze for Inhibitory Byproducts Low_Titer->Check_Byproducts Increase_Agitation Increase Agitation/ Aeration Check_DO->Increase_Agitation Optimize_Induction Optimize Induction Conditions Check_Enzyme->Optimize_Induction Codon_Optimization Codon Optimization Check_Enzyme->Codon_Optimization Fed_Batch Implement Fed-Batch Strategy Check_Byproducts->Fed_Batch Knockout_Pathways Knockout Competing Pathways Check_Byproducts->Knockout_Pathways

Caption: Troubleshooting workflow for low this compound titers.

References

Technical Support Center: Purification of (r)-Butane-1,2,4-triol from Complex Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (r)-Butane-1,2,4-triol from complex fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from fermentation broth?

A1: The primary challenge is the high water solubility of this compound due to its three hydroxyl groups, making it difficult to separate from the aqueous fermentation broth.[1][2] Other challenges include the presence of various impurities such as proteins, carbohydrates, pigments, and other metabolites, as well as the potential for multiple isomers of butanetriol that may need to be separated.[3]

Q2: What is a common overall workflow for purifying this compound to a high purity?

A2: A widely used multi-step workflow involves initial clarification followed by a series of purification steps:

  • Cell Removal: Centrifugation followed by microfiltration to remove microbial cells and larger suspended solids.

  • Macromolecule Removal: Ultrafiltration to remove proteins and other macromolecules.

  • Decolorization: Treatment with activated carbon to remove pigments and other color impurities.

  • Concentration: Vacuum rotary evaporation to remove water and concentrate the butanetriol.

  • Final Purification: Multi-stage molecular distillation to achieve high purity (>98%).[4]

Q3: Are there alternative purification strategies to the multi-step distillation process?

A3: Yes, alternative strategies aim to simplify the process and reduce energy consumption. One promising approach is the in-situ conversion of butanetriol into less water-soluble esters through enzymatic esterification during fermentation.[2] These esters can be more easily separated from the broth. Another alternative is liquid-liquid extraction, although finding a suitable solvent with high selectivity and partition coefficient can be challenging.[1]

Q4: How can I analyze the purity and enantiomeric excess of my final this compound product?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of 1,2,4-butanetriol.[1] For determining the enantiomeric excess of the (r)-isomer, a specialized chiral HPLC method is required. This involves using a chiral stationary phase (CSP) column that can differentiate between the enantiomers.

Troubleshooting Guides

Membrane Filtration (Microfiltration/Ultrafiltration)
Issue Potential Cause Recommended Action
Low Permeate Flux Membrane Fouling: Accumulation of cells, proteins, or other macromolecules on the membrane surface.[5]- Pre-treatment: Ensure adequate pre-filtration to remove larger particles. - Optimize Operating Conditions: Adjust transmembrane pressure and cross-flow velocity. - Cleaning-in-Place (CIP): Perform a CIP procedure. A typical CIP cycle includes a rinse, an alkaline wash (e.g., with sodium hydroxide) to remove organic foulants, and an acid wash (e.g., with citric or nitric acid) to remove mineral scaling, followed by a final rinse.
Poor Separation (Contaminants in Permeate) Membrane Integrity Issues: Damaged or compromised membrane.- Integrity Test: Perform a bubble point test or pressure decay test to check for membrane leaks. - Replace Membrane: If the membrane is damaged, it will need to be replaced.
High Transmembrane Pressure (TMP) Concentration Polarization: Build-up of rejected solutes at the membrane surface.- Increase Cross-flow Velocity: This helps to sweep away the concentrated solute layer. - Pulsatile Flow/Backwashing: If the system allows, use pulsatile flow or periodic backwashing to dislodge the solute layer.
Activated Carbon Decolorization
Issue Potential Cause Recommended Action
Inefficient Color Removal Incorrect Carbon Type: The pore size of the activated carbon may not be suitable for the pigment molecules. Insufficient Contact Time: The broth is not in contact with the carbon long enough for adsorption to occur. Saturated Carbon: The activated carbon has reached its maximum adsorption capacity.- Select Appropriate Carbon: Use powdered activated carbon (PAC) for a larger surface area or granular activated carbon (GAC) in a column for easier handling. Wood-based activated carbon is often effective for large organic pigment molecules.[6] - Optimize Contact Time: Increase the mixing time for batch treatment or decrease the flow rate for column treatment.[6] - Replace or Regenerate Carbon: Replace the spent activated carbon with fresh carbon.
Product Loss Adsorption of Butanetriol: The activated carbon may be adsorbing the target product along with the impurities.- pH Adjustment: The adsorption of some compounds is pH-dependent. Experiment with adjusting the pH of the broth before treatment. For some organic acids, adjusting the pH to around 7 can minimize product loss.[5] - Use a More Selective Adsorbent: If product loss is significant, consider alternative adsorbents.
Carbon Fines in the Treated Broth Incomplete Filtration: The filtration step after decolorization is not effectively removing all the activated carbon particles.- Improve Filtration: Use a finer filter or a multi-stage filtration process to remove all carbon fines.[7]
Vacuum Rotary Evaporation
Issue Potential Cause Recommended Action
Bumping/Foaming High Temperature/Low Pressure: The evaporation rate is too high, causing the solution to boil violently.- Gradual Temperature Increase: Increase the bath temperature slowly. - Controlled Vacuum: Apply the vacuum gradually. - Anti-bumping Granules: Add anti-bumping granules to the flask. - Rotation Speed: Ensure a steady and appropriate rotation speed.
Product Degradation Excessive Heat: Prolonged exposure to high temperatures can cause thermal degradation of butanetriol.- Lower Bath Temperature: Use the lowest possible bath temperature that allows for efficient evaporation under the applied vacuum. - Minimize Residence Time: Process the solution as quickly as possible.
Low Evaporation Rate Insufficient Vacuum: The vacuum level is not low enough for the set temperature. Low Bath Temperature: The temperature is too low for the applied vacuum.- Check Vacuum System: Ensure all connections are sealed and the vacuum pump is functioning correctly. - Increase Bath Temperature: Cautiously increase the bath temperature, keeping in mind the thermal stability of the product.
Multi-stage Molecular Distillation
Issue Potential Cause Recommended Action
Low Product Yield in Distillate Incorrect Temperature/Pressure: The evaporation temperature is too low, or the vacuum is not deep enough. Feed Rate Too High: The feed rate is too fast for efficient evaporation.- Optimize Parameters: Adjust the temperature and pressure for each distillation stage based on the vapor pressure of butanetriol. - Reduce Feed Rate: A slower feed rate allows for a thinner film on the evaporator surface, improving heat transfer and evaporation.[8]
Impurities in the Final Product Inefficient Separation: The temperature and pressure settings are not optimized for separating butanetriol from impurities with similar boiling points. Carryover: Entrainment of liquid droplets in the vapor phase.- Fine-tune Stage Conditions: Carefully adjust the temperature and vacuum at each stage to maximize the separation of components. - Use a Demister/Entrainment Separator: If available, ensure the entrainment separator is functioning correctly.
Thermal Degradation High Evaporator Temperature: The operating temperature is too high, causing the product to decompose.- Lower Temperature and Increase Vacuum: Operate at the lowest possible temperature by pulling a deeper vacuum.[8] - Minimize Residence Time: The short residence time in a wiped-film evaporator is advantageous for heat-sensitive materials. Ensure the wiper system is functioning correctly.

Data Presentation

Table 1: Comparison of this compound Purification Strategies

Purification Strategy Key Steps Reported Purity Reported Recovery/Yield Advantages Disadvantages
Multi-stage Distillation Centrifugation, Microfiltration, Ultrafiltration, Activated Carbon, Vacuum Evaporation, Molecular Distillation>98%[4]Data for each step not available, but overall process is effective for high purity.Achieves very high purity.Multi-step, energy-intensive, potential for product loss at each stage.
Enzymatic Esterification In-situ esterification during fermentation, Centrifugation, Hydrolysis of esterPurity of the ester can be high.Yield of BT oleate up to 1.1 g/L in fed-batch fermentation.[2]Simplifies separation from the aqueous phase, potentially lower energy consumption.[2]Requires an additional hydrolysis step to recover butanetriol, potential for incomplete conversion.
Liquid-Liquid Extraction Extraction with a suitable solvent, Solvent recoveryDependent on solvent selectivity.Dependent on partition coefficient and solvent-to-feed ratio.Can be easily scaled up, lower energy consumption than distillation.[1]Difficult to find an effective and selective solvent for the highly polar butanetriol.[1]

Experimental Protocols

Protocol 1: Multi-step Purification of this compound
  • Centrifugation: Centrifuge the fermentation broth at 8,000-12,000 rpm for 10-15 minutes to pellet the cells.[4]

  • Microfiltration: Pass the supernatant through microfiltration membranes with pore sizes of 0.45 µm followed by 0.20 µm to remove any remaining cells and fine particles.[4]

  • Ultrafiltration: Subject the microfiltered broth to multi-stage ultrafiltration using membranes with molecular weight cut-offs (MWCO) ranging from 500 to 6000 Da to remove proteins and other macromolecules.[4]

  • Activated Carbon Treatment: Mix the ultrafiltered broth with powdered activated carbon (1-5% w/v) and stir for 1-3 hours at room temperature. Filter to remove the activated carbon.

  • Vacuum Rotary Evaporation: Concentrate the decolorized broth using a vacuum rotary evaporator. Set the bath temperature to 70-90°C and the vacuum to 0.05-0.1 MPa.[4]

  • Multi-stage Molecular Distillation: Perform a 2-5 stage molecular distillation on the concentrated liquid to obtain the final high-purity product. Optimize the temperature and pressure for each stage to selectively distill the 1,2,4-butanetriol.

Protocol 2: Chiral HPLC Analysis of this compound
  • Column: Chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and enantiomers.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: Refractive Index Detector (RID) or UV detector if the compound is derivatized.

  • Method Validation: The method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.

Mandatory Visualization

experimental_workflow cluster_fermentation Fermentation cluster_purification Purification Process cluster_product Final Product Fermentation Complex Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Cell Removal Microfiltration Microfiltration Centrifugation->Microfiltration Ultrafiltration Ultrafiltration Microfiltration->Ultrafiltration Macromolecule Removal ActivatedCarbon Activated Carbon Decolorization Ultrafiltration->ActivatedCarbon Color Removal VacuumEvaporation Vacuum Rotary Evaporation ActivatedCarbon->VacuumEvaporation Concentration MolecularDistillation Multi-stage Molecular Distillation VacuumEvaporation->MolecularDistillation Final Purification FinalProduct High-Purity This compound (>98%) MolecularDistillation->FinalProduct signaling_pathway Xylose Xylose Xylonate Xylonate Xylose->Xylonate Xylose Dehydrogenase (xdh) KetoAcid 2-Keto-3-deoxy-xylonate Xylonate->KetoAcid Xylonate Dehydratase (yjhG) Aldehyde 3,4-Dihydroxybutanal KetoAcid->Aldehyde 2-Ketoacid Decarboxylase (kdcA) BT This compound Aldehyde->BT Aldehyde Reductase (yqhD)

References

Technical Support Center: Overcoming Challenges in the Separation of Butanetriol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of 1,2,4-butanetriol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is 1,2,4-butanetriol and why is the separation of its enantiomers important?

A1: 1,2,4-Butanetriol (BT) is a chiral polyol, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-(-)-1,2,4-butanetriol and (R)-(+)-1,2,4-butanetriol.[1][2] These enantiomers can exhibit different pharmacological, toxicological, and metabolic properties.[3] Therefore, for pharmaceutical applications, it is often necessary to isolate and test the individual enantiomers to ensure the safety and efficacy of a drug.[4] For instance, optically pure (S)-1,2,4-butanetriol can be obtained from its racemate through microbial stereoinversion.[5] 1,2,4-Butanetriol is a precursor for the synthesis of various chiral drugs, including the cholesterol-lowering medications Crestor (Rosuvastatin) and Zetia (Ezetimibe).[2]

Q2: What are the main challenges in separating butanetriol enantiomers?

A2: The primary challenges stem from the identical physical and chemical properties of enantiomers in an achiral environment, making them difficult to separate using standard chromatographic techniques.[6] Additionally, 1,2,4-butanetriol is a highly polar and water-soluble compound due to its three hydroxyl groups.[7] This high polarity can lead to poor peak shapes (tailing) in reversed-phase HPLC and makes it difficult to separate from aqueous media like fermentation broths.[7][8] For gas chromatography (GC), its low volatility necessitates a derivatization step to make it amenable to analysis.[9]

Q3: What are the common analytical techniques for separating butanetriol enantiomers?

A3: The most common techniques are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC) after derivatization, and chiral Supercritical Fluid Chromatography (SFC).[][11] Each method has its advantages and disadvantages in terms of speed, resolution, and sample preparation requirements. SFC is often favored for its speed and reduced solvent consumption compared to HPLC.[12][13]

Troubleshooting Guides

HPLC Troubleshooting

Q4: I am observing significant peak tailing when analyzing butanetriol enantiomers on a chiral HPLC column. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue with polar analytes like butanetriol. Here are the likely causes and solutions:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of butanetriol and residual silanol groups on silica-based chiral stationary phases (CSPs) can cause tailing.[14]

    • Solution: Use an end-capped column to minimize silanol interactions.[8] Alternatively, adding a small amount of a competitive amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase can help to mask these secondary interaction sites.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable impurities or the analyte itself (though butanetriol is not readily ionizable), it can lead to inconsistent peak shapes.[8]

    • Solution: While butanetriol is neutral, ensure the mobile phase pH is controlled if analyzing it in a complex matrix with ionizable components. Using a buffer can help maintain a stable pH.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion.[8]

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[14]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[15]

Q5: My resolution between the butanetriol enantiomers is poor. How can I improve it?

A5: Improving resolution in chiral separations often requires a systematic approach:

  • Optimize the Mobile Phase:

    • Normal Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane).[14]

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[14]

  • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the interaction time with the CSP and improve resolution.[14]

  • Vary the Temperature: Temperature can have a significant impact on chiral separations. Both increasing and decreasing the temperature can affect selectivity, so it is a valuable parameter to screen.[14]

  • Select a Different Chiral Stationary Phase (CSP): There is no universal CSP. If you are unable to achieve separation on one column, it is advisable to screen other columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[16]

GC Troubleshooting

Q6: Why do I need to derivatize butanetriol for GC analysis, and what are the common issues with this step?

A6: Derivatization is necessary to increase the volatility of the highly polar butanetriol, allowing it to be analyzed by GC without thermal decomposition.[9] Common issues include:

  • Incomplete Derivatization: This can lead to broad or tailing peaks and inaccurate quantification.

    • Solution: Optimize the reaction conditions, including the ratio of derivatizing reagent to analyte, reaction time, and temperature. Ensure your sample is free of water, as moisture can interfere with many derivatization reactions.

  • Racemization: The derivatization process itself could potentially cause the interconversion of the enantiomers, leading to inaccurate results.

    • Solution: Use milder reaction conditions and analyze a standard of known enantiomeric purity to verify that the method does not induce racemization.

Q7: I am not getting good separation of my derivatized butanetriol enantiomers on a chiral GC column. What can I do?

A7: Similar to HPLC, optimization is key:

  • Select the Right Column: Different chiral GC columns have different selectivities. A column that works well for one type of compound may not be suitable for another. Cyclodextrin-based columns are commonly used for chiral separations.

  • Optimize the Temperature Program: The temperature ramp rate can significantly affect the separation. A slower ramp rate can improve resolution but will increase the analysis time.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., hydrogen or helium) can improve column efficiency and resolution.

Quantitative Data Presentation

The following tables provide a summary of typical starting conditions for the separation of butanetriol enantiomers. Please note that these are illustrative and will require optimization for specific applications.

Table 1: Illustrative HPLC Conditions for Butanetriol Enantiomer Separation

ParameterNormal PhaseReversed Phase
Chiral Column Polysaccharide-based (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)Polysaccharide-based (e.g., CHIRALPAK® IA, IB) or protein-based
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Acetonitrile / Water or Methanol / Water with buffer (e.g., ammonium bicarbonate)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detector Refractive Index (RI) or UV (if derivatized)RI or Mass Spectrometry (MS)
Expected Resolution (Rs) > 1.5> 1.5

Table 2: Illustrative GC Conditions for Derivatized Butanetriol Enantiomer Separation

ParameterCondition
Derivatization Reagent Acetic anhydride or a silylating agent (e.g., BSTFA)
Chiral Column Cyclodextrin-based (e.g., Rt-βDEXsm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 60°C, ramp to 200°C at 2-5°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Expected Resolution (Rs) > 1.5

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Butanetriol Enantiomers (Normal Phase)
  • Sample Preparation: Dissolve the racemic 1,2,4-butanetriol standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System and Column: Use an HPLC system equipped with a pump, injector, column oven, and a Refractive Index (RI) detector. Install a polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (90:10 v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the flow rate to 0.7 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the injection volume to 10 µL.

  • Data Acquisition and Analysis: Run the sample and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs) and the enantiomeric excess (% ee).

Protocol 2: Chiral GC-MS Separation of Butanetriol Enantiomers after Derivatization
  • Derivatization (Acetylation):

    • In a vial, add approximately 1 mg of the butanetriol sample.

    • Add 200 µL of pyridine and 200 µL of acetic anhydride.

    • Seal the vial and heat at 60 °C for 1 hour.

    • After cooling, evaporate the excess reagents under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.

  • GC-MS System and Column: Use a GC-MS system equipped with a split/splitless injector and a mass spectrometer. Install a chiral capillary column (e.g., a cyclodextrin-based column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Set the injector temperature to 250 °C and use a split ratio of 50:1.

    • Use helium as the carrier gas at a constant flow of 1 mL/min.

    • Set the oven temperature program: start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 3 °C/min.

    • Set the MS transfer line temperature to 250 °C and the ion source temperature to 230 °C.

  • Data Acquisition and Analysis: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity. Identify the peaks for the derivatized enantiomers and calculate the peak area ratio to determine the enantiomeric composition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Analysis racemate Racemic Butanetriol Sample dissolution Dissolve in Mobile Phase (HPLC) or Derivatize (GC) racemate->dissolution injection Inject into Chromatograph (HPLC, GC, or SFC) dissolution->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (RI, MS, FID) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification (Resolution, % ee) chromatogram->quantification

Caption: Experimental workflow for the chiral purity analysis of 1,2,4-butanetriol.

troubleshooting_peak_tailing start Peak Tailing Observed for Butanetriol q1 Is tailing observed for all peaks or just butanetriol? start->q1 all_peaks Issue is likely systemic q1->all_peaks All Peaks butanetriol_only Issue is likely analyte-specific q1->butanetriol_only Butanetriol Only check_system Check for extra-column volume, leaks, or detector issues all_peaks->check_system q2 Is the column end-capped? butanetriol_only->q2 not_endcapped Secondary interactions with silanols are likely q2->not_endcapped No is_endcapped Consider other causes q2->is_endcapped Yes solution1 Use end-capped column or add mobile phase modifier (e.g., triethylamine) not_endcapped->solution1 solution2 Optimize mobile phase, reduce sample concentration, or check for column contamination is_endcapped->solution2

Caption: Troubleshooting guide for peak tailing in the HPLC analysis of butanetriol.

hmg_coa_reductase_pathway acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps... statins Statins (e.g., Crestor) [Derived from Butanetriol Enantiomer] statins->hmg_coa_reductase Inhibits

Caption: HMG-CoA reductase pathway, inhibited by statins derived from butanetriol enantiomers.

References

Enhancing the efficiency of enzymatic reactions in the (r)-Butane-1,2,4-triol pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (r)-Butane-1,2,4-triol (BT). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency of enzymatic reactions in this pathway.

Biosynthesis Pathway Overview

The microbial synthesis of 1,2,4-Butanetriol (BT) from renewable resources like D-xylose offers a green alternative to traditional chemical methods, which often involve harsh conditions and produce significant waste.[1][2][3][4] The pathway typically involves a series of enzymatic conversions, starting with the oxidation of xylose and proceeding through several intermediates to yield the final product. Key enzymes in this pathway include xylose dehydrogenase, xylonate dehydratase, 2-keto acid decarboxylase, and various aldehyde reductases or carbonyl reductases.[1][4]

Butanetriol_Pathway sub1 D-Xylose enz1 Xylose Dehydrogenase (e.g., CCxylB) sub1->enz1 NAD(P)+ -> NAD(P)H int1 D-Xylonolactone enz1->int1 enz2 Xylonolactonase (e.g., xylC) int1->enz2 int2 D-Xylonate enz2->int2 enz3 Xylonate Dehydratase (e.g., yjhG) int2->enz3 int3 2-Keto-3-deoxy-xylonate enz3->int3 enz4 2-Keto Acid Decarboxylase (e.g., mdlC) int3->enz4 - CO2 int4 3,4-Dihydroxybutanal enz4->int4 enz5 Aldehyde Reductase (e.g., adhP) int4->enz5 NAD(P)H -> NAD(P)+ prod This compound enz5->prod

Caption: Enzymatic pathway for this compound synthesis from D-xylose.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Troubleshooting_Workflow start Low Product Yield or Reaction Rate cause1 Poor Enzyme Activity? start->cause1 cause2 Cofactor Limitation? start->cause2 cause3 Substrate/Product Inhibition? start->cause3 cause4 Sub-optimal Reaction Conditions? start->cause4 cause5 Poor Enzyme Stability? start->cause5 sol1a Verify protein expression & purity. Perform enzyme activity assay. cause1->sol1a sol2a Implement a cofactor regeneration system (e.g., GDH). cause2->sol2a sol3 Optimize substrate feeding strategy. Consider in-situ product removal. cause3->sol3 sol4 Optimize pH, temperature, and buffer components. cause4->sol4 sol5 Immobilize the enzyme on a suitable support. cause5->sol5 sol1b Consider protein engineering (e.g., site-directed mutagenesis). sol1a->sol1b sol2b Increase initial cofactor concentration. sol2a->sol2b

Caption: Troubleshooting workflow for low product yield in enzymatic reactions.

Q1: My reaction has a very low yield of this compound. What are the first things I should check?

A1: Start by systematically evaluating the core components of your reaction:

  • Enzyme Activity: Confirm that your enzymes, particularly the carbonyl reductase, are active. Low expression levels, misfolding, or degradation can significantly impact yield. Perform a standard activity assay (see protocols below) on a crude cell lysate or purified enzyme.

  • Cofactor Availability: The reduction steps in the pathway are dependent on a hydride source, typically NADPH or NADH.[5] These cofactors are expensive and can become the limiting factor. Ensure you have an efficient cofactor regeneration system in place.[5]

  • Reaction Conditions: Verify the pH, temperature, and buffer composition of your reaction. The optimal conditions for different enzymes in the pathway may vary, so a compromise may be necessary for a one-pot synthesis.

Q2: The initial reaction rate is good, but it quickly slows down and stops before the substrate is fully consumed. What could be the cause?

A2: This is a classic sign of either product inhibition or enzyme instability.

  • Product/Substrate Inhibition: High concentrations of the substrate or the product, this compound, can bind to the enzyme's active site and inhibit its activity. To test for this, run reactions with varying initial substrate concentrations and monitor the activity. If inhibition is observed, a fed-batch strategy for the substrate or in-situ product removal could be beneficial.

  • Enzyme Instability: One or more enzymes in the pathway may not be stable under the operational conditions for extended periods. Consider enzyme immobilization, which can significantly enhance stability and allow for easier reuse of the biocatalyst.[6][7][8][9][10]

Q3: I'm using a whole-cell biocatalyst, but the conversion efficiency is poor. How can I improve it?

A3: For whole-cell systems, several factors beyond enzyme activity are critical:

  • Cofactor Regeneration: While whole cells can regenerate cofactors using their central metabolism, this can be inefficient.[11] Co-expressing a dedicated enzyme for cofactor regeneration, like glucose dehydrogenase (GDH), is a highly effective strategy.[11][12] GDH uses inexpensive glucose to regenerate NADPH, driving the reductive steps of the pathway.[11]

  • Metabolic Burden: Overexpressing multiple pathway enzymes can place a significant metabolic load on the host cells (e.g., E. coli), leading to reduced cell health and lower enzyme expression. Optimize expression levels using different promoter strengths or induction conditions.

  • Pathway Bottlenecks: The accumulation of an intermediate metabolite can indicate a bottleneck in the pathway. This means a downstream enzyme has lower activity than an upstream one. Increasing the expression of the "slower" enzyme can help to alleviate this issue.

Frequently Asked Questions (FAQs)

Q: Which type of enzyme is most critical for the final reduction step to this compound? A: A highly stereoselective carbonyl reductase (or a specific type of alcohol dehydrogenase) is crucial.[13][14][15] The choice of this enzyme determines the enantiomeric purity of the final product. It is often the target for protein engineering to improve substrate specificity and catalytic efficiency.[13][14][15]

Q: What are the most common and effective cofactor regeneration systems for this pathway? A: For NADPH-dependent reductases, the most widely used and effective system is the glucose/glucose dehydrogenase (GDH) system.[11][16] It is often preferred due to the low cost of glucose and the effectively irreversible nature of the regeneration reaction.[11] Another common system is the formate/formate dehydrogenase (FDH) system, which produces CO2 as a byproduct.[16]

Q: What are the advantages of using an immobilized enzyme versus a whole-cell catalyst? A: Both approaches have distinct advantages.

  • Immobilized Enzymes: Offer higher stability, easier separation from the product, and potential for continuous processing.[7][8][10] However, the cost of enzyme purification and immobilization can be higher.

  • Whole-Cell Catalysts: Are generally less expensive to prepare and have a built-in, albeit sometimes inefficient, cofactor regeneration system.[11] However, side reactions from native host enzymes and difficulties with product purification can be drawbacks.

Data & Parameters

Table 1: Comparison of Common Cofactor Regeneration Enzymes

Enzyme Co-substrate By-product Advantages Disadvantages
Glucose Dehydrogenase (GDH) D-Glucose Gluconolactone Inexpensive substrate, high efficiency.[11] Potential for substrate/product inhibition.
Formate Dehydrogenase (FDH) Formate CO₂ Gaseous by-product is easy to remove.[16] Lower specific activity for NADP+.
Alcohol Dehydrogenase (ADH) Isopropanol Acetone Inexpensive co-substrate. Potential for enzyme inhibition by acetone.

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone | High specific activity.[11] | High cost of the co-substrate.[11] |

Table 2: General Properties of Carbonyl Reductases

Parameter Typical Range Significance
Optimal pH 6.0 - 8.0 Affects enzyme structure and catalytic activity.[12]
Optimal Temperature 30 - 50 °C Balances reaction rate with enzyme stability.[12]
Cofactor Specificity NADPH or NADH Determines the required cofactor and regeneration system.[12]
Kₘ (for substrate) µM to mM range Indicates substrate binding affinity. Lower is often better.

| kcat | s⁻¹ | Turnover number; a measure of catalytic rate. |

Experimental Protocols

Protocol 1: Standard Carbonyl Reductase Activity Assay

This protocol measures the activity of a carbonyl reductase by monitoring the decrease in absorbance at 340 nm as the cofactor (NADPH) is oxidized.

Materials:

  • Spectrophotometer capable of reading at 340 nm.

  • Temperature-controlled cuvette holder.

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • NADPH stock solution (10 mM in buffer).

  • Substrate stock solution (e.g., 100 mM 3,4-dihydroxybutanal in buffer).

  • Enzyme solution (cell-free extract or purified enzyme).

Procedure:

  • Set the spectrophotometer to 340 nm and the temperature to 30°C.

  • In a 1 mL cuvette, prepare a reaction mixture containing:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • 100 µL of enzyme solution.

    • 10 µL of 10 mM NADPH solution (final concentration 0.1 mM).

  • Mix by pipetting and incubate in the spectrophotometer for 2 minutes to establish a baseline.

  • Initiate the reaction by adding 10 µL of the 100 mM substrate stock solution (final concentration 1 mM).

  • Immediately mix and start recording the absorbance at 340 nm for 3-5 minutes. The rate of decrease should be linear.

  • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Overview of Enzyme Immobilization by Adsorption

Immobilization by adsorption is a simple and common method where enzymes are physically bound to the surface of an inert support through weak forces like van der Waals interactions or hydrogen bonds.[8]

Materials:

  • Enzyme solution (purified or semi-purified).

  • Immobilization support (e.g., silica gel, activated carbon, porous glass).

  • Binding buffer (e.g., low ionic strength phosphate buffer, pH 7.0).

  • Washing buffer (same as binding buffer).

  • Shaking incubator or orbital shaker.

Procedure:

  • Support Preparation: Wash the support material thoroughly with distilled water to remove any impurities and then equilibrate it with the binding buffer.

  • Binding: Prepare a solution of the enzyme in the binding buffer. Add the prepared support material to the enzyme solution (e.g., 1 gram of support per 10-20 mg of protein).

  • Incubate the mixture at a low temperature (e.g., 4°C) with gentle agitation for a specified period (typically a few hours to overnight) to allow the enzyme to adsorb onto the support.

  • Washing: After incubation, separate the support from the solution by filtration or centrifugation. Wash the support several times with fresh binding buffer to remove any unbound or loosely attached enzyme.

  • Activity Test: Measure the activity of the immobilized enzyme and the activity remaining in the supernatant and wash fractions to determine the immobilization efficiency.

  • Storage: Store the immobilized enzyme in buffer at 4°C.

Optimization Strategies

References

Strategies to minimize impurities during the synthesis of (r)-Butane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-Butane-1,2,4-triol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize impurities during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (e.g., diethyl (R)-malate).- Increase Reaction Time: Some reductions, especially with milder reagents, may require extended reaction times. For instance, a sodium borohydride reduction in methanol may be stirred for up to 15 hours.[1]- Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. For example, stirring at 70°C has been reported to drive the reaction to completion.[1]
Sub-optimal Reducing Agent - Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for esters, but borane-dimethyl sulfide (BH₃·SMe₂) or sodium borohydride (NaBH₄) in the presence of an alcohol are also effective and can be more selective.[2]- Excess Reagent: Ensure a sufficient molar excess of the reducing agent is used. For NaBH₄ reductions of esters, a significant excess is often required.[1]
Product Loss During Work-up - pH Adjustment: During the work-up of borohydride reductions, carefully adjust the pH to hydrolyze borate esters and quench excess reagent. The use of a weak acid like ammonium chloride can be beneficial to avoid hydrolysis of other functional groups.[3]- Thorough Extraction: this compound is highly water-soluble. Ensure thorough extraction from the aqueous layer using a suitable organic solvent, or consider continuous extraction methods.

Problem 2: Presence of Significant Impurities in the Final Product

Observed Impurity Potential Source Recommended Mitigation Strategy
Unreacted Starting Material (e.g., dialkyl (R)-malate) Incomplete reduction reaction.See "Incomplete Reaction" under Problem 1 .
3-Hydroxytetrahydrofuran (3-HTHF) Dehydration of this compound during distillation at high temperatures.- Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation.- Avoid Overheating: Maintain the distillation temperature at the lowest possible point for efficient separation.
Borate Esters Byproducts of sodium borohydride reduction.[4][5]- Acidic Work-up: During the work-up, add a dilute acid (e.g., HCl) to hydrolyze the borate esters.[1]- Methanol Quench: The addition of methanol can help to break down borate complexes.
Other Diols (e.g., 1,2-propanediol, 1,4-butanediol) Side reactions during the reduction of malic acid.[2]- Use of Malic Acid Esters: Starting with a dialkyl malate instead of malic acid can lead to a cleaner reaction with fewer side products.[2]- Control of Reaction Conditions: Maintain the recommended reaction temperature to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high purity?

A1: The most prevalent and reliable method is the reduction of a dialkyl ester of (R)-malic acid, such as dimethyl or diethyl (R)-malate, using a suitable reducing agent. Sodium borohydride in a mixed solvent system (e.g., an alcohol and an ether) is a commonly used and effective method that can yield high enantiomeric purity.[1] Catalytic hydrogenation of malic esters is another viable industrial method.

Q2: How can I effectively remove water-soluble impurities from the final product?

A2: Given that this compound is itself very water-soluble, removing hydrophilic impurities can be challenging.

  • Fractional Distillation under Vacuum: This is a highly effective method for separating the desired triol from less volatile or more volatile impurities. High purity (99.8%) has been reported using this technique.

  • Column Chromatography: While more resource-intensive, column chromatography using silica gel or activated carbon can be employed for high-purity applications.

  • Membrane Filtration: For larger scale, techniques like ultrafiltration can be used to remove proteins and carbohydrates if a fermentation route is used.

Q3: What analytical techniques are best suited for monitoring the purity of this compound?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for non-volatile impurities and for chiral analysis to determine the enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation of the final product and can be used to identify major impurities.

Quantitative Data on Synthesis and Purity

The following table summarizes quantitative data from various synthetic and purification methods for butane-1,2,4-triol.

Starting Material Reducing Agent/Method Solvent System Yield (%) Purity/Enantiomeric Excess (ee) Reference
Diethyl (R)-malateSodium BorohydrideEthanol:Toluene (87:13)79.799.7% ee[1]
Dimethyl (S)-malateSodium Borohydridetert-Butanol / Methanol90.099.0% ee[1][6]
Diethyl (S)-malateSodium BorohydrideEthanol74.599.6% ee[1]
Diisobutyl malateCatalytic HydrogenationIsobutanol6099.8%
Recombinant E. coli Fermentation BrothMolecular DistillationN/AN/A>98%[7]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Sodium Borohydride Reduction of Diethyl (R)-Malate [1]

Materials:

  • Diethyl (R)-malate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Toluene

  • 35% Aqueous Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve 38 g (0.20 mol) of diethyl (R)-malate in 250 ml of a mixed solvent of ethanol:toluene (87:13 v/v).

  • Cool the solution to 20°C.

  • To the stirred solution, add 17.0 g (0.45 mol) of sodium borohydride portion-wise, ensuring the temperature is maintained at 20°C.

  • After the addition is complete, continue to stir the reaction mixture at 20°C for 15 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and slowly add 120 ml of a 35% aqueous HCl solution to quench the reaction and adjust the pH.

  • Filter the resulting insoluble matters through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • The crude product can be further purified by fractional distillation under vacuum to obtain (R)-1,2,4-butanetriol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Diethyl (R)-malate in Ethanol/Toluene reagent Add NaBH₄ at 20°C start->reagent 1. reaction Stir for 15h at 20°C reagent->reaction 2. quench Quench with aq. HCl reaction->quench 3. filtration Filter insolubles quench->filtration 4. concentration Concentrate filtrate filtration->concentration 5. distillation Vacuum Fractional Distillation concentration->distillation 6. product This compound distillation->product 7.

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Analysis of Final Product impurity_check Impurities Detected? start->impurity_check high_purity High Purity Product impurity_check->high_purity No identify_impurity Identify Impurity (GC-MS, NMR) impurity_check->identify_impurity Yes impurity_sm Starting Material Present? identify_impurity->impurity_sm impurity_3hthf 3-HTHF Present? impurity_borate Borate Esters Present? impurity_3hthf->impurity_borate No solution_3hthf Optimize Distillation: - Lower Temperature - Use Vacuum impurity_3hthf->solution_3hthf Yes impurity_sm->impurity_3hthf No solution_sm Optimize Reaction: - Increase Reaction Time - Increase Temperature - Use Excess Reagent impurity_sm->solution_sm Yes solution_borate Optimize Work-up: - Ensure Proper Acidic Quench impurity_borate->solution_borate Yes repurify Re-purify Product impurity_borate->repurify No solution_3hthf->repurify solution_sm->repurify solution_borate->repurify

Caption: Troubleshooting logic for impurity identification and mitigation.

References

Optimizing fermentation conditions (pH, temperature, media) for (r)-Butane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for producing (r)-Butane-1,2,4-triol.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended optimal fermentation conditions (pH, temperature) for this compound production in E. coli?

A1: The optimal fermentation conditions for this compound production in genetically engineered E. coli can vary depending on the specific strain and expression system. However, based on published research, a neutral pH and a temperature range of 30-37°C are commonly employed. For instance, some studies have shown successful production at 30°C.[1] It is recommended to maintain the pH around 7.0, which can be controlled automatically with the addition of ammonia.[2]

Q2: What is a typical media composition for the fermentation of this compound?

A2: A common basal medium for this compound production is a modified M9 minimal medium. The specific composition can be tailored to the nutritional requirements of the production strain. A typical medium may contain a primary carbon source like glucose or xylose, along with essential salts and nitrogen sources. For example, one study utilized a modified M9 minimal medium containing glucose, Na2HPO4, KH2PO4, NaCl, NH4Cl, MgSO4, CaCl2, thiamine, and L-threonine.[3] Another approach involves using Luria-Bertani (LB) medium for initial growth, followed by induction and production in a medium containing the desired carbon source like xylose.[1][2]

Q3: How can I improve the yield of this compound?

A3: Improving the yield of this compound often involves a multi-faceted approach. Key strategies include:

  • Strain Engineering: Knocking out competing metabolic pathways can redirect carbon flux towards your product. For example, deleting genes involved in xylose metabolism (like xylA and xylB) can prevent the consumption of the xylose substrate for other purposes.[4]

  • Enzyme Optimization: Screening and selecting highly active enzymes for the biosynthetic pathway is crucial. Enzymes from different organisms can exhibit varying performance when expressed in E. coli.[5]

  • Codon Optimization: Ensuring the genes in your expression cassette are codon-optimized for E. coli can enhance protein expression levels.

  • Fed-batch Fermentation: A fed-batch strategy, where the carbon source is fed periodically or continuously, can help maintain optimal substrate concentration and prevent substrate inhibition, leading to higher final titers.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no production of this compound 1. Inefficient enzyme expression or activity.2. Suboptimal induction conditions (e.g., IPTG concentration, induction time).3. Incorrect fermentation parameters (pH, temperature).4. Plasmid instability.1. Verify protein expression via SDS-PAGE. Optimize codon usage of the expression cassette. Consider screening for more active enzymes.[5]2. Perform a dose-response experiment to determine the optimal IPTG concentration. Optimize the cell density (OD600) at which induction is initiated.3. Calibrate pH and temperature probes. Experiment with a range of temperatures (e.g., 30°C vs. 37°C) and maintain a stable pH of 7.0.[1][2]4. Maintain antibiotic selection pressure throughout the fermentation.
Accumulation of byproducts 1. Endogenous metabolic pathways are competing for the substrate or intermediates.2. Imbalance in cofactor (NADH/NADPH) availability.1. Identify and knockout genes responsible for byproduct formation through metabolic engineering.[4]2. Overexpress genes that can help regenerate the required cofactors. For example, enhancing the NADPH supply may be necessary for certain alcohol dehydrogenases.[1]
Slow cell growth 1. Toxicity of the expressed enzymes or the product.2. Nutrient limitation in the fermentation medium.1. Lower the induction temperature or IPTG concentration to reduce the metabolic burden on the cells.2. Supplement the medium with yeast extract or other complex nitrogen sources. Implement a fed-batch strategy to avoid nutrient depletion.[6][7]
Difficulty in product separation and purification 1. This compound is highly water-soluble, making extraction from the aqueous fermentation broth challenging.[2]1. Employ downstream processing techniques such as filtration, ion exchange, evaporation, and distillation.[8] A method involving centrifugal pretreatment, microfiltration, ultrafiltration, activated carbon decolorization, and multi-stage molecular distillation has also been described.[9]

Quantitative Data Summary

Table 1: Optimized Fermentation Parameters for this compound Production

ParameterOptimized ValueReference Organism/StrainSource
Temperature 30 °CRecombinant E. coli BT-10[1]
pH 7.0Recombinant E. coli[2]
Inducer (IPTG) Concentration 0.5 mMRecombinant E. coli[2][4]
Aeration Rate 1.5 vvmRecombinant E. coli BT-10[1]
Agitation Speed 400 rpmRecombinant E. coli BT-10[1]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for this compound Production

This protocol is adapted from methodologies used for evaluating engineered strains in shake flasks.[2]

  • Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 180 rpm.

  • Seed Culture: Transfer the overnight culture to 100 mL of fresh LB medium in a 250 mL non-baffled flask to an initial OD600 of approximately 0.1. Incubate at 37°C with shaking at 180 rpm.

  • Induction: When the cell density reaches an OD600 of about 0.6, add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce gene expression.

  • Production Phase: After induction, add the carbon source (e.g., 20 g/L xylose). Reduce the temperature to 30°C and continue cultivation for another 24-48 hours.

  • Sampling and Analysis: Withdraw samples periodically to measure cell density (OD600) and the concentration of this compound using techniques like HPLC or GC-MS.

Protocol 2: Fed-Batch Fermentation in a Bioreactor

This protocol provides a general framework for fed-batch fermentation based on established methods.[1][2]

  • Bioreactor Preparation: Prepare a 1-L bioreactor with a working volume of 500 mL of fermentation medium (e.g., modified M9 medium or LB medium supplemented with glucose and xylose). Sterilize the bioreactor and medium.

  • Inoculation: Inoculate the bioreactor with an overnight seed culture to an initial OD600 of approximately 0.1.

  • Batch Phase: Perform an initial batch cultivation at 37°C. Maintain the pH at 7.0 using automated addition of a base (e.g., ammonia). Set the agitation speed to 400 rpm and the aeration rate to 1.5 vvm. Dissolved oxygen can be maintained at 20% saturation by associating the agitation speed with the DO probe.

  • Induction: When the cell density reaches an OD600 of 10, induce the culture with 0.5 mM IPTG and add the primary carbon source for production (e.g., 20 g/L xylose).

  • Fed-Batch Phase: When the initial carbon source is nearly depleted (e.g., xylose concentration below 10 g/L), start the fed-batch mode by feeding a concentrated solution of the carbon source to maintain its concentration in the desired range (e.g., around 30 g/L).

  • Monitoring and Sampling: Continuously monitor pH, temperature, and dissolved oxygen. Take samples at regular intervals to determine cell density and product concentration.

Visualizations

Biosynthetic_Pathway Xylose D-Xylose Xylonolactone D-Xylonolactone Xylose->Xylonolactone Xylose Dehydrogenase Xylonate D-Xylonate Xylonolactone->Xylonate Xylonolactonase KDX 2-Keto-3-deoxy-xylonate Xylonate->KDX Xylonate Dehydratase DHBA 3,4-Dihydroxybutanal KDX->DHBA α-Ketoacid Decarboxylase BT This compound DHBA->BT Alcohol Dehydrogenase Troubleshooting_Workflow Start Low/No Product CheckExpression Verify Protein Expression (SDS-PAGE) Start->CheckExpression OptimizeInduction Optimize Induction Conditions (IPTG, OD600) CheckExpression->OptimizeInduction Expression OK StrainEngineering Metabolic Engineering (Knockouts) CheckExpression->StrainEngineering No/Low Expression CheckParams Verify Fermentation Parameters (pH, Temp) OptimizeInduction->CheckParams OptimizeParams Optimize pH and Temperature CheckParams->OptimizeParams Incorrect CheckByproducts Analyze for Byproducts CheckParams->CheckByproducts Correct OptimizeParams->CheckByproducts CheckByproducts->StrainEngineering Byproducts Present Success Improved Production CheckByproducts->Success No Byproducts StrainEngineering->Success

References

Technical Support Center: (r)-Butane-1,2,4-triol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on maintaining the stability of (r)-Butane-1,2,4-triol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[1] It is also recommended to protect it from light.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides. Contact with these substances should be avoided to prevent degradation.

Q3: What are the primary degradation pathways for this compound?

A3: Like other polyols, this compound is susceptible to oxidation.[2][3] This can lead to the formation of impurities such as aldehydes and ketones.[2] The presence of trace metal impurities can catalyze this oxidation process. Additionally, as a chiral alcohol, there is a potential for racemization under harsh conditions, such as extreme pH or high temperatures, which would lead to a loss of enantiomeric purity.[4][5][6]

Q4: How can I verify the purity and stability of my stored this compound?

A4: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][7][8] Chiral HPLC is specifically required to determine the enantiomeric purity and detect any racemization.[9] Karl Fischer titration is recommended for quantifying water content due to its hygroscopic nature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Water Content Improper storage, exposure to humid air.[1]Store in a desiccator with a suitable drying agent. Ensure the container is tightly sealed immediately after use. Handle the compound in a low-humidity environment, such as a glove box, if possible.
Discoloration (Yellowing) Oxidation due to exposure to air or light.Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. Store in an amber-colored vial or in a dark place.
Change in Viscosity Absorption of water, leading to a less viscous liquid.Dry the sample under vacuum at a gentle temperature if the absorbed water is the only issue. Verify purity by GC or HPLC.
Presence of New Peaks in GC/HPLC Chemical degradation (e.g., oxidation).Identify the impurities using GC-MS.[10] Review storage conditions and potential exposure to contaminants or incompatible materials. Consider repurification by distillation if necessary.
Loss of Optical Activity/Racemization Exposure to high temperatures or acidic/basic conditions.[4][5]Store at recommended cool temperatures. Avoid contact with strong acids or bases. Verify enantiomeric purity using a validated chiral HPLC method.
Crystallization or Solidification Storage at a temperature below its melting point or supersaturation.Gently warm the sample to room temperature. If crystals persist, it may indicate impurity presence. Analyze the sample for purity. For highly pure material, slow cooling can prevent rapid crystallization.[4][7]

Experimental Protocols

Accelerated Stability Study Protocol

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf life.

1. Materials:

  • This compound sample

  • Controlled environment chambers (e.g., 40°C/75% RH, 25°C/60% RH)

  • Inert gas (Argon or Nitrogen)

  • Appropriately sized, clean, and inert vials with tight-fitting caps

2. Procedure:

  • Divide the this compound sample into multiple vials.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Place the vials in the controlled environment chambers.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for purity, water content, and enantiomeric excess using the analytical methods described below.

Table 1: Recommended Conditions for Accelerated Stability Testing

Study Type Storage Condition Minimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Data adapted from ICH Q1A(R2) guidelines.

Analytical Methodologies

Protocol 1: Purity and Impurity Analysis by GC-FID

This method is suitable for quantifying the purity of this compound and detecting volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-1, 30 m x 0.53 mm I.D., 2.65 µm film thickness or equivalent.[11][12]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 20°C/min to 250°C.

    • Final hold: 10 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in methanol or acetonitrile.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is for the separation and quantification of the (r) and (s) enantiomers of Butane-1,2,4-triol.

  • Instrumentation: HPLC with a UV or Refractive Index Detector (RID).

  • Column: Chiral stationary phase column, such as a cellulose-based column (e.g., Chiralcel OD-H).[9]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector Wavelength: If using UV, monitor at a low wavelength (e.g., 210 nm) as butanetriol lacks a strong chromophore. An RID is often more suitable.[1]

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the mobile phase.

Visualizations

degradation_pathway BTO This compound Oxidation Oxidation (O2, light, metal ions) BTO->Oxidation Racemization Racemization (Heat, pH extremes) BTO->Racemization Degradation_Products Degradation Products (e.g., Aldehydes, Ketones) Oxidation->Degradation_Products S_BTO (s)-Butane-1,2,4-triol Racemization->S_BTO experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment Ideal Storage Cool, Dry, Dark Tightly Sealed Purity_GC Purity (GC-FID) Ideal Storage->Purity_GC t = 0, 6, 12 mo Stress Conditions Elevated Temp/Humidity Light Exposure Stress Conditions->Purity_GC t = 0, 1, 3, 6 mo EP_HPLC Enantiomeric Purity (Chiral HPLC) Purity_GC->EP_HPLC Water_Content Water Content (Karl Fischer) EP_HPLC->Water_Content Sample Sample Sample->Ideal Storage Sample->Stress Conditions troubleshooting_logic start Observed Instability Issue q1 Is there an increase in water content? start->q1 a1 Improve sealing and storage Use desiccator q1->a1 Yes q2 Is there discoloration or new impurity peaks? q1->q2 No a1->q2 a2 Protect from light and oxygen Purge with inert gas q2->a2 Yes q3 Is there a loss of optical activity? q2->q3 No a2->q3 a3 Avoid high temperatures and pH extremes q3->a3 Yes end Stable Product q3->end No a3->end

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (r)-Butane-1,2,4-triol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of (r)-Butane-1,2,4-triol, a chiral polyol with applications in various industries. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of products containing this compound. This document outlines the most common chromatographic techniques, offering a detailed comparison of their performance, along with experimental protocols and visual workflows to aid in method selection and implementation.

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers.[1][2] The specific quantification of the (R)-enantiomer is often crucial, as different enantiomers can exhibit distinct biological activities. The primary analytical techniques for the enantioselective analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both requiring the use of a chiral stationary phase (CSP) to resolve the enantiomers.[3][4]

Comparison of Analytical Methods

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of these methods.

ParameterChiral Gas Chromatography (GC) with Flame Ionization Detection (FID)Chiral High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
Principle Separation of volatile (or derivatized) compounds based on their interaction with a chiral stationary phase.Separation of non-volatile compounds in the liquid phase based on their interaction with a chiral stationary phase.
Derivatization Often required to increase volatility and improve peak shape.[5]Generally not required.
Selectivity High for enantiomers when using an appropriate chiral column (e.g., cyclodextrin-based).[4]High for enantiomers with a suitable chiral stationary phase (e.g., polysaccharide-based).[3]
Sensitivity Generally high with FID, but can be influenced by derivatization.Moderate with RID, which is a universal but less sensitive detector.[6]
Typical Stationary Phase Cyclodextrin derivatives (e.g., β-DEX, γ-DEX) on a polysiloxane backbone.[7]Polysaccharide derivatives (e.g., cellulose or amylose coated on silica).
Mobile Phase Inert gas (e.g., Helium, Hydrogen).Liquid solvent mixture (e.g., hexane/isopropanol for normal phase, water/acetonitrile for reversed phase).
Advantages High resolution, fast analysis times possible.[8]Direct analysis of aqueous samples, no derivatization needed.[6]
Disadvantages Derivatization can be time-consuming and introduce variability. Butanetriol's high polarity can be challenging for GC.[6]RID is sensitive to temperature and pressure fluctuations; lower sensitivity than other detectors.

Experimental Protocols

Chiral Gas Chromatography (GC-FID) Method

This protocol is a general guideline and requires optimization for specific instrumentation and sample matrices.

1. Derivatization (Silylation):

  • Evaporate a known volume of the sample containing this compound to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-FID Conditions:

  • Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Quantification:

  • Prepare a calibration curve using standards of derivatized this compound of known concentrations.

  • The peak area of the derivatized this compound is used for quantification.

Chiral High-Performance Liquid Chromatography (HPLC-RID) Method

This protocol provides a starting point for the development of a chiral HPLC method.

1. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-RID Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35°C).

  • Injection Volume: 20 µL.

3. Quantification:

  • Construct a calibration curve by injecting standards of this compound at various known concentrations.

  • Quantify the this compound in the sample based on the peak area from the calibration curve.

Method Selection Workflow

The selection of an appropriate analytical method for the quantification of this compound involves a series of logical steps to ensure the chosen technique meets the specific requirements of the analysis. The following diagram illustrates a general workflow for this process.

MethodSelectionWorkflow cluster_start Start cluster_evaluation Method Evaluation cluster_development Method Development & Validation Start Define Analytical Requirements (e.g., enantiomeric purity, concentration) SampleMatrix Assess Sample Matrix (e.g., aqueous, organic, complex) Start->SampleMatrix Volatility Consider Analyte Volatility SampleMatrix->Volatility Derivatization Derivatization Required? Volatility->Derivatization GC_Option Chiral GC-FID Derivatization->GC_Option Yes HPLC_Option Chiral HPLC-RID Derivatization->HPLC_Option No Develop Develop & Optimize Method (Column, Mobile Phase/Temp. Program) GC_Option->Develop HPLC_Option->Develop Validate Validate Method (Linearity, Accuracy, Precision, LOD, LOQ) Develop->Validate FinalMethod Final Validated Method Validate->FinalMethod

Workflow for selecting an analytical method for this compound quantification.

Signaling Pathways and Logical Relationships

In the context of analytical method validation, a logical relationship exists between the different validation parameters, ensuring the reliability and robustness of the chosen method. The following diagram illustrates this relationship based on the International Council for Harmonisation (ICH) guidelines.

ValidationParameters cluster_params ICH Validation Parameters cluster_relationship Interdependencies Specificity Specificity/ Selectivity Core Core Performance Specificity->Core Linearity Linearity Linearity->Core Limits Sensitivity Limits Linearity->Limits Range Range Range->Core Accuracy Accuracy Accuracy->Core Precision Precision (Repeatability & Intermediate) Precision->Core LOD Limit of Detection (LOD) LOD->Limits LOQ Limit of Quantification (LOQ) LOQ->Limits Robustness Robustness Reliability Method Reliability Robustness->Reliability Core->Reliability Limits->Reliability

Logical relationships of analytical method validation parameters.

References

A Comparative Guide to the Synthesis of (R)-Butane-1,2,4-triol: Chemical vs. Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern chemistry. (R)-Butane-1,2,4-triol is a valuable C4 chiral synthon, notably serving as a precursor in the synthesis of various pharmaceuticals.[1] This guide provides a comprehensive comparison of the traditional chemical and emerging biocatalytic methods for its production, supported by quantitative data and detailed experimental protocols.

Performance and Methodology Comparison

The choice between chemical and biocatalytic synthesis of this compound hinges on a trade-off between established, high-pressure chemical methods and milder, highly selective biological transformations. Below is a summary of key performance indicators for both approaches.

ParameterChemical Synthesis (Hydrogenation of Malic Acid Ester)Biocatalytic Synthesis (Microbial Fermentation)
Starting Material Diethyl (R)-malateD-Arabinose
Catalyst/Biocatalyst Copper-containing catalyst (e.g., copper chromite)Genetically engineered E. coli
Temperature 130–190°C[2]~30°C[3]
Pressure 100–300 bar (Hydrogen)[2]Atmospheric
Yield 50–70%[4]High, with potential for >90% conversion
Enantiomeric Excess (ee) Dependent on chiral starting material purityTypically >99%
Reaction Time Several hours24–72 hours
Environmental Impact High energy consumption, use of heavy metal catalysts, organic solventsUse of renewable feedstocks, aqueous media, biodegradable waste
Key Advantages Established technology, high throughputHigh selectivity, mild conditions, sustainable
Key Disadvantages Harsh conditions, potential for side products, environmental concernsProcess optimization can be complex, potential for microbial contamination

Experimental Protocols

Chemical Synthesis: Catalytic Hydrogenation of Diethyl (R)-malate

This method involves the high-pressure hydrogenation of a chiral malic acid ester over a copper-based catalyst.

Materials:

  • Diethyl (R)-malate

  • Copper-containing fixed-bed catalyst

  • Hydrogen gas

  • Ethanol (solvent)

  • High-pressure reactor

Procedure:

  • A solution of diethyl (R)-malate in ethanol is prepared.

  • The solution is charged into a high-pressure reactor containing a fixed-bed copper-containing catalyst.

  • The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to 100–300 bar.[2]

  • The reaction mixture is heated to 130–190°C and stirred for several hours.[2]

  • Reaction progress is monitored by gas chromatography (GC).

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Biocatalytic Synthesis: Microbial Conversion of D-Arabinose

This protocol utilizes a genetically engineered strain of Escherichia coli to convert D-arabinose into this compound (also referred to as the L-triol).[3]

Materials:

  • Genetically engineered E. coli strain expressing the necessary enzymatic pathway

  • D-Arabinose

  • Fermentation medium (containing nutrients, salts, and a nitrogen source)

  • Bioreactor with controls for temperature, pH, and dissolved oxygen

  • Buffers and reagents for product extraction and purification

Procedure:

  • A seed culture of the engineered E. coli strain is grown in a suitable medium.

  • The seed culture is used to inoculate a larger bioreactor containing the fermentation medium and D-arabinose as the carbon source.

  • The fermentation is carried out at approximately 30°C with controlled pH and aeration.[3]

  • The microbial culture converts D-arabinose through a multi-step enzymatic pathway to this compound.

  • The concentration of the product in the fermentation broth is monitored using High-Performance Liquid Chromatography (HPLC).

  • After the desired product titer is reached, the fermentation is stopped.

  • The bacterial cells are separated from the broth by centrifugation or microfiltration.

  • The this compound is recovered from the supernatant and purified using methods such as chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the chemical and biocatalytic synthesis routes.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis Diethyl (R)-malate Diethyl (R)-malate High-Pressure Reactor High-Pressure Reactor Diethyl (R)-malate->High-Pressure Reactor Hydrogenation Hydrogenation High-Pressure Reactor->Hydrogenation 130-190°C, 100-300 bar H₂ Copper Catalyst Purification Purification Hydrogenation->Purification Filtration, Distillation This compound This compound Purification->this compound Biocatalytic_Synthesis_Workflow cluster_biocatalytic Biocatalytic Synthesis D-Arabinose D-Arabinose Bioreactor Bioreactor D-Arabinose->Bioreactor Fermentation Fermentation Bioreactor->Fermentation Engineered E. coli ~30°C, Atmospheric Pressure Downstream Processing Downstream Processing Fermentation->Downstream Processing Cell Removal, Chromatography This compound This compound Downstream Processing->this compound

References

A Comparative Guide to (R)- and (S)-Butane-1,2,4-triol in Stereospecific Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-butane-1,2,4-triol are versatile chiral building blocks crucial in the stereospecific synthesis of a wide array of complex molecules, particularly pharmaceuticals. Their distinct stereochemistry dictates the chirality of the final products, making the choice between the (R) and (S) enantiomer a critical decision in asymmetric synthesis. This guide provides an objective comparison of their performance in stereospecific reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate enantiomer for their synthetic strategies.

The core utility of these chiral triols lies in their role as precursors to other key chiral synthons, most notably (R)- and (S)-3-hydroxytetrahydrofuran. These derivatives are pivotal intermediates in the synthesis of various bioactive molecules.

Stereospecific Conversion to Chiral 3-Hydroxytetrahydrofuran

A primary application of both (R)- and (S)-butane-1,2,4-triol is their stereospecific cyclodehydration to the corresponding enantiomers of 3-hydroxytetrahydrofuran. This reaction proceeds with retention of configuration at the stereocenter.

Data Presentation: Synthesis of Chiral 3-Hydroxytetrahydrofuran
Parameter(S)-Butane-1,2,4-triol to (S)-(+)-3-Hydroxytetrahydrofuran(R)-Butane-1,2,4-triol to (R)-(-)-3-HydroxytetrahydrofuranReference
Starting Material (S)-Butane-1,2,4-triolThis compound[1]
Catalyst p-Toluenesulfonic acid (PTSA) monohydratep-Toluenesulfonic acid (PTSA) monohydrate[1][2]
Reaction Conditions 180–220 °C, vacuum distillation180–220 °C, vacuum distillation[1][2]
Yield 81–88%Not explicitly stated, but the methodology is analogous[2]
Optical Purity High (starting from enantiomerically pure material)High (starting from enantiomerically pure material)[1]

An alternative method utilizing a strongly acidic ion-exchange resin (Amberlyst 15) in dioxane at 100°C has been reported to yield 3-hydroxytetrahydrofuran from 1,2,4-butanetriol in 96 mol% yield.[3] While the specific enantiomer was not detailed in this particular protocol, it is expected that the stereochemistry would be retained.

Experimental Protocol: Acid-Catalyzed Cyclodehydration of Butane-1,2,4-triol

This protocol is based on the synthesis of 3-hydroxytetrahydrofuran from 1,2,4-trihydroxybutane.[2] The same procedure is applicable to both the (R) and (S) enantiomers to produce the corresponding chiral products.

Materials:

  • (R)- or (S)-Butane-1,2,4-triol

  • p-Toluenesulfonic acid monohydrate

  • Carborundum boiling chips

Apparatus:

  • 500-mL flask

  • 30.5-cm Vigreux column

  • Condenser

  • Receiver for vacuum distillation

  • Heating bath

Procedure:

  • Charge the 500-mL flask with 318 g (3 moles) of the respective butane-1,2,4-triol enantiomer and 3 g of p-toluenesulfonic acid monohydrate.

  • Add a few boiling chips to the flask.

  • Assemble the distillation apparatus for vacuum distillation.

  • Heat the flask with swirling to dissolve the acid.

  • Heat the flask in a bath maintained at 180–220 °C to collect the distillate at a boiling point of 85–87 °C/22 mm.

  • The initial distillate will contain water. Refractionate the colorless liquid to collect the pure (R)- or (S)-3-hydroxytetrahydrofuran at a boiling point of 93–95 °C/26 mm.

Logical Workflow for Stereospecific Cyclodehydration

G cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway R_BT This compound R_THF (R)-(-)-3-Hydroxytetrahydrofuran R_BT->R_THF  p-TSA, 180-220°C Products Chiral 3-Hydroxytetrahydrofuran R_THF->Products S_BT (S)-Butane-1,2,4-triol S_THF (S)-(+)-3-Hydroxytetrahydrofuran S_BT->S_THF  p-TSA, 180-220°C S_THF->Products Reactants Chiral Butane-1,2,4-triol Reactants->R_BT Reactants->S_BT

Caption: Stereospecific synthesis of chiral 3-hydroxytetrahydrofurans.

Application in the Synthesis of Marketed Drugs: The Case of Empagliflozin

Chiral intermediates derived from butane-1,2,4-triol are integral to the synthesis of several pharmaceuticals. A prominent example is the SGLT2 inhibitor empagliflozin, used for the treatment of type 2 diabetes. The synthesis of empagliflozin utilizes (S)-3-hydroxytetrahydrofuran, which is synthesized from (S)-butane-1,2,4-triol.

Synthetic Pathway Overview for an Empagliflozin Intermediate

The synthesis of an empagliflozin intermediate involves the reaction of (S)-3-hydroxytetrahydrofuran with a substituted benzoyl chloride.

G S_BT (S)-Butane-1,2,4-triol S_THF (S)-3-Hydroxytetrahydrofuran S_BT->S_THF Cyclodehydration Intermediate Empagliflozin Intermediate (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran S_THF->Intermediate Etherification Empagliflozin Empagliflozin Intermediate->Empagliflozin Further Steps Other_Reagents 2-chloro-5-iodobenzoic acid derivatives Other_Reagents->Intermediate

Caption: Synthetic route to Empagliflozin via (S)-butane-1,2,4-triol.

Other Notable Stereospecific Applications

Enzymatic Reactions: A Point of Differentiation

While direct comparative studies on the chemical reactivity of (R)- and (S)-butane-1,2,4-triol are scarce, enzymatic reactions offer a clear differentiation. The kinetic resolution of racemic 1,2,4-butanetriol using glycerol kinase demonstrates the enzyme's ability to selectively phosphorylate one enantiomer, allowing for the separation of both enantiomers in high enantiomeric purity (91% to >99.5% ee). This highlights the distinct interaction of each enantiomer with the chiral active site of the enzyme.

Conclusion

Both (R)- and (S)-butane-1,2,4-triol are valuable chiral building blocks, with their selection being dictated by the desired stereochemistry of the target molecule. Their primary and well-documented application lies in the stereospecific synthesis of the corresponding (R)- and (S)-3-hydroxytetrahydrofuran enantiomers, which are key intermediates in the pharmaceutical industry. The synthesis of the marketed drug empagliflozin from (S)-butane-1,2,4-triol underscores the industrial relevance of these chiral synthons. While direct comparisons of their reactivity in chemical reactions are not widely reported, their differential behavior in enzymatic resolutions provides a clear example of their distinct stereochemical properties. The choice between the (R) and (S) enantiomer will ultimately depend on the specific synthetic pathway and the desired chirality of the final product.

References

Comparison of different catalysts for the enantioselective synthesis of butanetriols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of butanetriols is a critical process in the pharmaceutical and fine chemical industries, yielding chiral building blocks for a variety of applications, including the development of advanced therapeutics. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of enantiomerically pure butanetriols, focusing on both biocatalytic and chemo-catalytic approaches. The performance of various catalysts is evaluated based on key metrics such as enantiomeric excess (ee%), diastereomeric ratio (dr), conversion rates, and turnover numbers (TON).

Biocatalytic Approaches: Harnessing Nature's Precision

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of chiral butanetriols. This approach utilizes whole-cell microorganisms or isolated enzymes to catalyze the stereoselective reduction of prochiral ketones, offering high enantioselectivity under mild reaction conditions.

Whole-Cell Biocatalysts for (R)-1,3-Butanediol Synthesis

The asymmetric reduction of 4-hydroxy-2-butanone (4H2B) is a common route to enantiomerically pure 1,3-butanediol (1,3-BD). Several microbial strains have been identified and optimized for this transformation.

BiocatalystProduct EnantiomerSubstrate Conc. (g/L)Co-substrateKey ConditionsConversion (%)Yield (%)Enantiomeric Excess (ee%)
Pichia jadinii HBY61(R)-1,3-BD45.0 (fed-batch)Glucose (6% v/v)pH 7.4, 30°C, 250 rpm-85.1>99
Candida krusei ZJB-09162(R)-1,3-BD20.0GlucosepH 8.5, 35°C96.6-99.0
Candida krusei ZJB-09162(R)-1,3-BD45.0GlucosepH 8.5, 35°C83.9--

Data compiled from various sources.[1][2][3]

Enzymatic Synthesis of D-1,2,4-Butanetriol

The biosynthesis of D-1,2,4-butanetriol from D-xylose has been successfully demonstrated using genetically engineered Escherichia coli. This multi-step enzymatic cascade showcases the potential of metabolic engineering to produce complex chiral molecules.

Enzyme SystemProduct EnantiomerSubstrateKey EnzymesConversion (%)Enantiomeric Excess (ee%)
Engineered E. coliD-1,2,4-ButanetriolD-Xylonic AcidD-xylose dehydrogenase, D-xylonate dehydratase, 2-ketoacid decarboxylase, dehydrogenaseHigh99

Data sourced from patent literature.[4][5]

A recent study has demonstrated the biocatalytic production of (S)-1,2,4-butanetriol (BTO) from D-xylose at titers exceeding 100 g/L with a yield of over 97%.[6] This highlights the significant potential of enzymatic cascades for the industrial-scale production of enantiopure butanetriols.

Chemo-Catalytic Approaches: Precision and Versatility

Homogeneous catalysis using transition metal complexes, particularly Ruthenium, Rhodium, and Iridium, offers a versatile and highly efficient alternative for the enantioselective synthesis of chiral alcohols, including butanetriol precursors. These catalysts, when paired with chiral ligands, can achieve exceptional levels of stereocontrol.

Ruthenium-Based Catalysts

Ruthenium complexes, especially those utilizing the BINAP ligand, are well-established for the asymmetric hydrogenation of β-keto esters, which are common precursors to chiral diols.

Catalyst SystemSubstrateProductS/C RatioPressure (atm)Temp (°C)Conversion (%)Enantiomeric Excess (ee%)
[RuCl₂(C₆H₆)]₂-(R)-BINAPEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate60027 (H₂) + CO₂7510093
Ru(OCOCH₃)₂(R)-BINAPGeraniol(S)-Citronellol~35010020>9896

Data for ethyl 4-chloro-3-oxobutanoate from[7]. Data for geraniol is for a structurally related allylic alcohol.[8]

Rhodium-Based Catalysts

Rhodium catalysts, often in combination with chiral diphosphine ligands, are highly effective for the asymmetric hydrogenation of various functionalized ketones.

Catalyst SystemSubstrate TypeKey FeaturesEnantiomeric Excess (ee%)
[Rh(diene)Cl]₂ + Chiral Ligandβ-KetoenamidesAccess to anti-1,3-amino alcoholsup to >99
Rh(III)-TsDPENAryl KetonesTransfer hydrogenation in waterup to 99

General performance data for Rhodium catalysts on analogous substrates.[9][10]

Iridium-Based Catalysts

Iridium complexes have shown remarkable activity and enantioselectivity in the hydrogenation of a wide range of ketones, including those that are challenging for other catalysts.

Catalyst SystemSubstrate TypeKey FeaturesEnantiomeric Excess (ee%)
[Ir(COD)Cl]₂ + Chiral LigandQuinolinesTransfer hydrogenationup to 88
Ir-N,P CatalystConjugated EnonesDouble hydrogenation to saturated alcoholsHigh

General performance data for Iridium catalysts on analogous substrates.[3]

Experimental Protocols

General Protocol for Whole-Cell Biocatalytic Reduction of 4-Hydroxy-2-butanone
  • Strain Cultivation: A suitable microbial strain (e.g., Pichia jadinii or Candida krusei) is cultured in an appropriate growth medium until a desired cell density is reached.

  • Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with a buffer solution (e.g., 100 mM phosphate buffer, pH 7.0), and resuspended in the reaction buffer to a specific concentration.[1]

  • Biotransformation: The cell suspension is placed in a temperature-controlled reactor. A co-substrate, such as glucose, is added to facilitate cofactor regeneration. The reaction is initiated by the addition of 4-hydroxy-2-butanone. A fed-batch strategy for substrate addition is often employed to minimize substrate toxicity.[1]

  • Monitoring and Analysis: The reaction progress is monitored by periodically taking samples. The samples are centrifuged, and the supernatant is extracted with an organic solvent. The concentrations of the substrate and the chiral diol product, as well as the enantiomeric excess, are determined by gas chromatography (GC) using a chiral column.[1]

General Protocol for Ru-BINAP Catalyzed Asymmetric Hydrogenation of a β-Keto Ester
  • Catalyst Preparation (in situ): In a high-pressure autoclave, a ruthenium precursor such as [RuCl₂(C₆H₆)]₂ and a chiral ligand like (R)-BINAP are mixed with the β-keto ester substrate. The mixture may be stirred under an inert atmosphere at an elevated temperature to facilitate the formation of the active catalyst.[7]

  • Hydrogenation: The autoclave is pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a specific temperature for a set duration or until the substrate is fully consumed.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The product is then purified, typically by column chromatography. The conversion and enantiomeric excess are determined by analytical techniques such as NMR spectroscopy and chiral HPLC.[11]

Signaling Pathways and Experimental Workflows

Enantioselective_Synthesis_Pathway cluster_chemo Chemo-Catalytic Route cluster_bio Bio-Catalytic Route ProchiralKetone Prochiral Butanetriol Precursor ChiralDiol_C Enantiomerically Enriched Butanetriol Catalyst [M]-Chiral Ligand (e.g., Ru-BINAP) H2 H₂ ProchiralKetone_B Prochiral Butanetriol Precursor ChiralDiol_B Enantiomerically Enriched Butanetriol Enzyme Enzyme (e.g., Carbonyl Reductase) Cofactor Cofactor (e.g., NADPH)

Catalyst_Screening_Workflow

References

Spectroscopic comparison of (r)-Butane-1,2,4-triol and its racemic mixture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of (R)-Butane-1,2,4-triol and its racemic counterpart. This document provides a detailed comparison of their spectroscopic data, outlines experimental protocols for data acquisition, and discusses the critical role of chiral analysis in distinguishing between the enantiomerically pure substance and its mixture.

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for its biological activity, making the differentiation between its enantiomerically pure form and its racemic mixture a critical aspect of quality control and drug development. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation, they do not typically distinguish between enantiomers. This guide will first present the characteristic spectroscopic data for butane-1,2,4-triol and then delve into the specific methodologies required for chiral discrimination.

Standard Spectroscopic Data

Under achiral conditions, the spectroscopic data for this compound and its racemic mixture are identical. The following tables summarize the expected quantitative data for butane-1,2,4-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.75m1HH-2
~3.65m2HH-4
~3.45m2HH-1
~1.65m2HH-3

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) (ppm)Assignment
~72C-2
~67C-1
~60C-4
~35C-3

Note: Chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of butane-1,2,4-triol is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
3000-2850MediumC-H stretch (alkane)
1470-1450MediumC-H bend (alkane)
~1050StrongC-O stretch
Mass Spectrometry (MS)

The mass spectrum of butane-1,2,4-triol obtained by electron ionization (EI) will show a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityPossible Fragment
106Low[M]⁺ (Molecular Ion)
88Medium[M - H₂O]⁺
75High[M - CH₂OH]⁺
57High[C₄H₉]⁺ or [C₃H₅O]⁺
43Medium[C₃H₇]⁺
31High[CH₂OH]⁺

Chiral Spectroscopic Analysis: Differentiating this compound from its Racemic Mixture

To distinguish between the pure (R)-enantiomer and the racemic mixture, a chiral environment must be introduced. This is most commonly achieved using chiral NMR spectroscopy with the aid of chiral shift reagents.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

The addition of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to a solution of a chiral compound can induce diastereomeric interactions. These interactions lead to the formation of transient diastereomeric complexes that have different magnetic environments, resulting in the separation of NMR signals for the two enantiomers in a racemic mixture.

Expected Observations:

  • For this compound: The ¹H NMR spectrum will show shifted signals for the protons, but each signal will remain a single set of peaks.

  • For racemic Butane-1,2,4-triol: The ¹H NMR spectrum will display two sets of signals for some or all of the protons, corresponding to the (R) and (S) enantiomers. The integration of these separated signals can be used to determine the enantiomeric excess (ee) of the mixture.

Experimental Protocols

Standard Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Deuterated Solvent (e.g., CDCl₃, D₂O) A->B C ¹H and ¹³C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry (EI) B->E F Obtain Spectra C->F D->F E->F G Process and Analyze Data F->G

Caption: General workflow for standard spectroscopic analysis.

Detailed Protocols:

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

  • IR Spectroscopy:

    • Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography.

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Chiral NMR Spectroscopy

G cluster_sample_prep_chiral Chiral Sample Preparation cluster_analysis_chiral Chiral NMR Analysis cluster_data_chiral Data Analysis A_chiral Prepare Stock Solution of This compound or Racemate B_chiral Add Chiral Shift Reagent (e.g., Eu(hfc)₃) in Increments A_chiral->B_chiral C_chiral Acquire ¹H NMR Spectrum After Each Addition B_chiral->C_chiral D_chiral Monitor Signal Separation C_chiral->D_chiral E_chiral Integrate Separated Signals (for Racemate) D_chiral->E_chiral

Caption: Workflow for chiral NMR spectroscopic analysis.

Detailed Protocol for Chiral NMR with Eu(hfc)₃:

  • Sample Preparation:

    • Prepare a stock solution of the analyte (either this compound or its racemic mixture) in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

    • Prepare a stock solution of the chiral shift reagent, Eu(hfc)₃, in the same deuterated solvent at a concentration of approximately 0.2 M.

  • Titration and Data Acquisition:

    • Transfer a known volume (e.g., 0.5 mL) of the analyte solution to an NMR tube and acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts (e.g., 10 µL) of the chiral shift reagent solution to the NMR tube.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

    • Continue this process until a clear separation of signals for the two enantiomers is observed in the spectrum of the racemic mixture.

  • Data Analysis:

    • For the racemic mixture, identify the pairs of signals corresponding to the (R) and (S) enantiomers.

    • Integrate the areas of these separated signals to determine the relative amounts of each enantiomer and calculate the enantiomeric excess.

Performance Showdown: (r)-Butane-1,2,4-triol Derived Polymers Face Off Against Industry Standards in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of polymer-based drug delivery systems, the choice of a carrier is paramount to therapeutic success. This guide offers a detailed comparison of emerging (r)-Butane-1,2,4-triol (BTO) derived polymers against established alternatives such as Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG). By presenting available experimental data, this report aims to provide a clear, evidence-based overview to inform materials selection for advanced drug delivery applications.

While direct comparative studies on BTO-derived polymers are still emerging, this guide draws upon performance data from structurally similar glycerol-based polyesters as a proxy to provide a substantive comparison with PLGA and PEG. Both BTO and glycerol are simple triols, offering a basis for analogous performance evaluation in drug delivery contexts.

At a Glance: Comparative Performance of Polymer Platforms

The selection of a polymer for a drug delivery system hinges on a balance of properties including drug loading capacity, release kinetics, biocompatibility, and degradation profile. The following tables summarize the typical performance characteristics of BTO-analogous glycerol-based polyesters, PLGA, and PEG based on available research. It is important to note that these values can vary significantly based on the specific polymer composition, molecular weight, drug properties, and nanoparticle formulation methods.

Performance Metric Glycerol-Based Polyesters (as BTO-Polymer Analogue) Poly(lactic-co-glycolic acid) (PLGA) Poly(ethylene glycol) (PEG)
Drug Loading Capacity (DLC) Moderate to HighLow to ModerateVariable (often used as a hydrophilic block)
Encapsulation Efficiency (EE) Good, especially for hydrophobic drugsModerate to HighNot typically used for primary encapsulation
Release Kinetics Tunable (days to weeks)Biphasic (initial burst then sustained release)Primarily influences solubility and circulation time
Biocompatibility Generally GoodGood, FDA ApprovedGood, but concerns about immunogenicity exist[1]
Degradation Products Non-toxic (e.g., glycerol, dicarboxylic acids)Lactic acid, Glycolic acid (can cause local pH drop)Generally non-degradable in vivo
Key Advantages Tunable amphiphilicity, potential PEG alternative[1]Well-established, tunable degradation rate[2]"Stealth" properties, improves circulation time
Key Disadvantages Less established, data is still emergingAcidic degradation byproducts[2]Non-biodegradable, potential for immunogenic response[1]

Table 1: High-Level Performance Comparison of Drug Delivery Polymers.

Delving Deeper: Quantitative Performance Data

For a more granular comparison, the following table presents specific quantitative data extracted from various studies. These values highlight the performance of different polymer systems in nanoparticle-based drug delivery formulations.

Polymer System Model Drug/Payload Particle Size (nm) Encapsulation Efficiency (%) Drug Loading (%) Release Profile Highlights Source
Poly(glycerol adipate) (PGA) Hydrophobic Dye~150-200>80%Not ReportedSustained release over several days
PLGA (50:50) Various100-30050-90%1-5%Biphasic: ~20-40% burst in 24h, then sustained[2][3]
PLGA-PEG Aclacinomycin A45-70 µm (microspheres)48-70%~1.3%Release rate increases with PEG content[4]
Glycerol-based Copolyesters Poorly water-soluble model drug<200Outperformed PGA homopolymersNot ReportedImproved penetration through gel-like barriers

Table 2: Quantitative Performance Data for Different Polymer-Based Nanoparticle Systems.

Experimental Corner: Protocols for Synthesis and Evaluation

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for the synthesis of a representative glycerol-based polyester and the formulation and characterization of drug-loaded nanoparticles.

Synthesis of Poly(glycerol adipate) (PGA)

This protocol describes the enzymatic polymerization of glycerol and adipic acid, a common method for producing glycerol-based polyesters.

Materials:

  • Glycerol

  • Divinyl adipate

  • Immobilized Candida antarctica lipase B (CALB)

  • Anhydrous 2-methyl-2-butanol (tert-amyl alcohol)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of glycerol and divinyl adipate in anhydrous 2-methyl-2-butanol.

  • Add immobilized CALB to the reaction mixture.

  • The reaction is carried out under a nitrogen atmosphere at a controlled temperature (e.g., 60°C) with constant stirring for a specified duration (e.g., 24-72 hours) to achieve the desired molecular weight.

  • The enzyme is removed by filtration.

  • The polymer is precipitated in a non-solvent such as cold diethyl ether and collected.

  • The resulting polymer is dried under vacuum to a constant weight.

  • Characterization is performed using techniques such as ¹H NMR for structural confirmation and gel permeation chromatography (GPC) for molecular weight determination.

G cluster_synthesis Polymer Synthesis Workflow reactants Glycerol + Divinyl Adipate in 2-methyl-2-butanol enzyme Add Immobilized CALB Enzyme reactants->enzyme Step 1 reaction Reaction at 60°C under N2 enzyme->reaction Step 2 filtration Filter to Remove Enzyme reaction->filtration Step 3 precipitation Precipitate Polymer in Cold Diethyl Ether filtration->precipitation Step 4 drying Dry Under Vacuum precipitation->drying Step 5 characterization Characterize Polymer (NMR, GPC) drying->characterization Step 6

Caption: Workflow for the enzymatic synthesis of Poly(glycerol adipate).

Nanoparticle Formulation via Nanoprecipitation

Nanoprecipitation is a widely used method for formulating polymer-based nanoparticles.

Materials:

  • Synthesized polyester (e.g., PGA or PLGA)

  • Drug to be encapsulated

  • A water-miscible organic solvent (e.g., acetone, THF)

  • Deionized water

Procedure:

  • Dissolve a specific amount of the polymer and the drug in the organic solvent.

  • Under moderate magnetic stirring, add the organic solution dropwise to a specific volume of deionized water (the non-solvent).

  • The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer, forming nanoparticles and entrapping the drug.

  • The organic solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

  • The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.

G cluster_nanoparticle Nanoparticle Formulation Workflow dissolve Dissolve Polymer and Drug in Organic Solvent add_to_water Add Dropwise to Stirred Deionized Water dissolve->add_to_water Step 1 precipitation_node Nanoprecipitation Occurs add_to_water->precipitation_node Step 2 evaporation Remove Organic Solvent (Rotary Evaporation) precipitation_node->evaporation Step 3 final_suspension Final Nanoparticle Suspension evaporation->final_suspension Step 4

Caption: Workflow for nanoparticle formulation using the nanoprecipitation method.

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release experiment to evaluate the performance of the formulated nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • A dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • A temperature-controlled shaker or water bath (37°C)

Procedure:

  • A known concentration of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.

  • The dialysis bag is sealed and immersed in a known volume of PBS buffer.

  • The entire setup is placed in a shaker or water bath maintained at 37°C.

  • At predetermined time intervals, a small aliquot of the buffer is withdrawn from the release medium.

  • An equal volume of fresh, pre-warmed buffer is added to maintain a constant volume.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • The cumulative percentage of drug released is plotted against time.

Concluding Remarks

The development of novel biodegradable polymers is a critical frontier in drug delivery research. While established polymers like PLGA offer a wealth of historical data and regulatory acceptance, emerging materials derived from monomers like this compound and its analogue glycerol show significant promise. Their tunable amphiphilicity and potential to circumvent some of the drawbacks of PEG make them attractive candidates for next-generation drug delivery systems[1].

The data presented in this guide, though not from direct head-to-head studies for BTO-polymers, provides a valuable starting point for researchers. The analogous glycerol-based polyesters demonstrate competitive, and in some aspects, superior performance in terms of encapsulation efficiency and the ability to form stable nanoparticles. However, further research is imperative to fully elucidate the performance, degradation kinetics, and biocompatibility of polymers derived specifically from this compound. As more data becomes available, a clearer picture of their standing against the current gold standards will emerge, paving the way for more effective and safer therapeutic interventions.

References

A Researcher's Guide to Stereospecific Analysis of Butanetriol Isomers via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereospecific analysis of butanetriol isomers is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products and other chemical entities. This guide provides a comparative overview of chiral chromatography techniques for the separation of butanetriol enantiomers, supported by established methodologies and data to aid in the selection of appropriate analytical strategies.

1,2,4-Butanetriol, a key chiral building block, possesses a stereocenter at the C2 position, resulting in the existence of (R)- and (S)-enantiomers. As the biological activities of these enantiomers can differ significantly, their accurate separation and quantification are paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques employed for this purpose, each offering distinct advantages and requiring specific methodological considerations.

Comparison of Chiral Chromatography Platforms for Butanetriol Analysis

The selection of a chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Polysaccharide-based and cyclodextrin-based CSPs have demonstrated the most promise for the resolution of small, polar molecules like butanetriol.

TechniqueChiral Stationary Phase (CSP) TypeCommon ExamplesAdvantagesDisadvantages
HPLC Polysaccharide-basedChiralpak® AD-H, Chiralcel® OD-HBroad enantioselectivity for a wide range of compounds, including polyols. Robust and can be used with a variety of mobile phases.May require longer analysis times. Mobile phase composition is critical for resolution.
GC Cyclodextrin-basedDerivatized β- and γ-cyclodextrins (e.g., Rt-βDEX™)High efficiency and resolution. Suitable for volatile compounds.Requires derivatization of polar analytes like butanetriol to increase volatility. Derivatization adds a step to sample preparation and must be carefully controlled to prevent racemization.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for both chiral HPLC and GC analysis of butanetriol isomers.

Chiral HPLC Method Development

Objective: To resolve (R)- and (S)-butanetriol using polysaccharide-based chiral stationary phases.

1. Column Selection and Screening:

  • Primary Columns: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based). These columns are known for their broad applicability to polar analytes.

  • Screening Mobile Phases:

    • Normal Phase: A mixture of n-hexane and an alcohol (e.g., ethanol, isopropanol) is a common starting point. A typical initial gradient could be from 95:5 to 80:20 (n-hexane:alcohol).

    • Polar Organic Mode: Acetonitrile or methanol can be used as the mobile phase.

    • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier can improve peak shape and resolution. For neutral butanetriol, this is typically not necessary but can be explored if peak tailing is observed.

2. Optimization:

  • Mobile Phase Composition: Fine-tune the ratio of the mobile phase components to optimize the separation factor (α) and resolution (Rs).

  • Flow Rate: A lower flow rate often improves resolution in chiral separations.

  • Temperature: Temperature can significantly impact selectivity. It is recommended to screen at different temperatures (e.g., 15°C, 25°C, 40°C).

3. Detection:

  • As butanetriol lacks a strong chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable. For higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag can be employed, followed by UV or fluorescence detection.

Chiral GC Method with Derivatization

Objective: To separate and quantify butanetriol enantiomers using a cyclodextrin-based chiral stationary phase following derivatization.

1. Derivatization Protocol:

  • Rationale: Butanetriol's high polarity and low volatility make it unsuitable for direct GC analysis. Derivatization of the hydroxyl groups is necessary.

  • Reagent: Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for hydroxyl groups, creating volatile trifluoroacetyl esters.

  • Procedure:

    • Evaporate the sample containing butanetriol to dryness under a stream of nitrogen.

    • Add a mixture of trifluoroacetic anhydride and a suitable solvent (e.g., ethyl acetate) to the dried sample.

    • Heat the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

    • After cooling, the excess reagent and solvent are evaporated, and the derivatized sample is reconstituted in a suitable solvent for GC injection. Note: It is crucial to perform control experiments to ensure that the derivatization process does not cause racemization of the butanetriol.

2. GC Conditions:

  • Column: A capillary column with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEX™ series).

  • Carrier Gas: Helium or hydrogen at an optimized flow rate.

  • Temperature Program: Start with an initial oven temperature that allows for the separation of solvent and early-eluting impurities, followed by a temperature ramp to elute the derivatized butanetriol enantiomers. The final temperature should be held to ensure all components are eluted.

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. MS detection provides higher specificity and structural information.

Data Presentation

ParameterChiral HPLC (Polysaccharide CSP)Chiral GC (Cyclodextrin CSP with Derivatization)
Retention Time (min) Typically 10 - 30Typically 5 - 20
Resolution (Rs) > 1.5 is achievable with optimization> 2.0 is often achievable
Analysis Time Can be longer due to lower flow ratesGenerally faster
Sample Preparation Minimal (dissolution in mobile phase)Requires a validated derivatization step
Detection RID, ELSD, or derivatization for UV/FluorescenceFID, MS

Logical Workflow for Method Selection and Development

The following diagram illustrates a logical workflow for selecting and developing a chiral chromatography method for butanetriol analysis.

Chiral_Method_Development cluster_start Start cluster_platform Platform Selection cluster_hplc HPLC Method Development cluster_gc GC Method Development start Define Analytical Goal (e.g., Purity, Quantification) platform_choice HPLC or GC? start->platform_choice hplc Chiral HPLC platform_choice->hplc Non-volatile / No derivatization desired gc Chiral GC platform_choice->gc Volatility achievable / High efficiency needed hplc_column Screen Polysaccharide Columns (e.g., Chiralpak AD-H, Chiralcel OD-H) hplc->hplc_column gc_derivatization Develop & Validate Derivatization Protocol (e.g., TFAA) gc->gc_derivatization hplc_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) hplc_column->hplc_mobile_phase hplc_conditions Optimize Flow Rate & Temperature hplc_mobile_phase->hplc_conditions hplc_detection Select Detector (RID, ELSD, or Derivatization + UV/Fluorescence) hplc_conditions->hplc_detection hplc_validation Method Validation hplc_detection->hplc_validation gc_column Select Cyclodextrin Column (e.g., Rt-βDEX™) gc_derivatization->gc_column gc_conditions Optimize Temperature Program gc_column->gc_conditions gc_detection Select Detector (FID, MS) gc_conditions->gc_detection gc_validation Method Validation gc_detection->gc_validation

Caption: Workflow for Chiral Method Development.

Conclusion

The stereospecific analysis of butanetriol isomers is readily achievable using either chiral HPLC or chiral GC. The choice between these platforms will depend on the specific analytical requirements, available instrumentation, and the desired sample throughput. Polysaccharide-based columns in HPLC offer a direct approach, while cyclodextrin-based columns in GC, coupled with a validated derivatization method, can provide high-efficiency separations. Careful method development and optimization are key to achieving baseline resolution and accurate quantification of the butanetriol enantiomers.

A comparative analysis of different microbial strains for (r)-Butane-1,2,4-triol production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(r)-Butane-1,2,4-triol (R-BT) is a valuable chiral chemical intermediate with significant applications in the pharmaceutical and materials industries. Notably, it serves as a key precursor for the synthesis of several drugs, including the cholesterol-lowering medications Crestor and Zetia.[1] The microbial production of R-BT from renewable feedstocks presents an attractive and sustainable alternative to traditional chemical synthesis methods, which often involve harsh reaction conditions and generate significant environmental waste.[2][3] This guide provides a comparative analysis of different microbial strains, primarily focusing on metabolically engineered Escherichia coli and Saccharomyces cerevisiae, for the production of this compound.

Performance Comparison of Engineered Microbial Strains

The following table summarizes the performance of various engineered microbial strains in producing this compound, highlighting key metrics such as titer, yield, and productivity.

Microbial StrainKey Genetic ModificationsSubstrateFermentation MethodTiter (g/L)Yield (mol/mol)Productivity (g/L·h)Reference
Escherichia coli BT-10Overexpression of xylose dehydrogenase, xylonolactonase, xylonate dehydratase, α-ketoacid decarboxylase; Deletion of ptsG and pgiCorn cob hydrolysateFed-batch43.40.91.09[4]
Escherichia coli BT-9Integration of xylB and xylCXylose, Glucose, LactoseFed-batch23.550.72~0.49[4]
Escherichia coli (Jing et al., 2018)Fine-tuned expression of xylose isomerase, deletion of competing pathways, screened 2-keto-3-deoxyxylonate (2-KDX) decarboxylase KivDXyloseNot specified10.03Not specifiedNot specified[4]
Escherichia coli (Zhang et al., 2016)Overexpression of YqhD and YjhG; Deletion of yiaEXyloseNot specified5.1Not specifiedNot specified[5]
Escherichia coli BW25113 (Sun et al., 2016)Assembled four-step synthetic pathway; Disruption of competing xylose pathwaysXyloseBiotransformation1.580.079~0.022[5]
Saccharomyces cerevisiae (Bamba et al., 2019)Overexpression of xylose dehydrogenase (XylB), xylonate dehydratase (XylD), and 2-ketoacid decarboxylase; Enhanced Fe uptakeXyloseNot specified1.70.245Not specified[6][7]
Saccharomyces cerevisiae (Takahashi et al., 2020)Multiple integrations of kdcA; Overexpression of NADH kinase POS5Δ17Glucose, XyloseFed-batch6.60.57Not specified[8]

Metabolic Pathways and Engineering Strategies

The microbial production of this compound is primarily achieved through engineered metabolic pathways that convert pentose sugars like xylose and arabinose into the target molecule.

Biosynthetic Pathway from D-Xylose

A common strategy involves a four-step enzymatic pathway introduced into the microbial host.

xylose_pathway Xylose D-Xylose Xylonolactone D-Xylonolactone Xylose->Xylonolactone Xylose Dehydrogenase (Xdh) Xylonate D-Xylonate Xylonolactone->Xylonate Xylonolactonase KDX 2-Keto-3-deoxy-D-xylonate Xylonate->KDX Xylonate Dehydratase (YjhG) DHB 3,4-Dihydroxybutanal KDX->DHB 2-Keto-3-deoxyxylonate Decarboxylase (KivD/MdlC) BT This compound DHB->BT Aldehyde Reductase (YqhD)

Caption: Biosynthetic pathway for this compound production from D-xylose.

Key Genetic Engineering Strategies in E. coli

To enhance the production of this compound, various genetic modifications are implemented in E. coli:

  • Overexpression of Pathway Enzymes: Key enzymes in the biosynthetic pathway, such as xylose dehydrogenase, xylonate dehydratase, 2-keto-3-deoxyxylonate decarboxylase, and an aldehyde reductase (often the endogenous YqhD), are overexpressed to increase carbon flux towards the product.[4][5]

  • Deletion of Competing Pathways: Genes encoding for enzymes that divert intermediates away from the desired pathway are knocked out. Common targets for deletion include yiaE and ycdW, which encode 2-keto acid reductases, and xylA, the native xylose isomerase.[5][9][10]

  • Enhancing Cofactor Availability: The production of this compound is a reductive process requiring cofactors like NADPH. Deleting genes such as pgi (phosphoglucose isomerase) can redirect metabolic flux through the pentose phosphate pathway, thereby increasing the supply of NADPH.[4]

  • Eliminating Carbon Catabolite Repression: Deletion of ptsG, which encodes a major glucose transporter, can alleviate carbon catabolite repression, allowing for the simultaneous utilization of glucose and xylose.[4][11]

e_coli_engineering cluster_pathway Biosynthetic Pathway Xylose Xylose Intermediate1 Intermediate1 Xylose->Intermediate1 Overexpress Xdh Competing_Pathway1 Competing_Pathway1 Xylose->Competing_Pathway1 XylA Intermediate2 Intermediate2 Intermediate1->Intermediate2 Overexpress Dehydratase BT BT Intermediate2->BT Overexpress Decarboxylase & Reductase Byproduct1 Byproduct1 Intermediate2->Byproduct1 YiaE/YcdW Delete_yiaE Delete yiaE/ycdW Delete_xylA Delete xylA Delete_pgi Delete pgi Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway Delete_ptsG Delete ptsG Glucose_Metabolism Glucose_Metabolism Glucose_Metabolism->Pentose_Phosphate_Pathway Pgi

Caption: Overview of metabolic engineering strategies in E. coli.

Key Genetic Engineering Strategies in Saccharomyces cerevisiae

S. cerevisiae is a robust industrial microorganism, and its engineering for this compound production involves similar principles to E. coli, with some key differences:

  • Heterologous Pathway Expression: The entire four-step pathway from xylose is heterologous to S. cerevisiae and must be introduced.[8]

  • Cofactor Engineering: The biosynthetic pathway creates an imbalance in the NADH/NADPH ratio. Overexpression of an NADH kinase can help rebalance the cofactor pool, significantly improving product titers.[8]

  • Enhancing Enzyme Activity: The activity of certain prokaryotic enzymes, such as xylonate dehydratase which contains an iron-sulfur cluster, can be limited in the eukaryotic host. Enhancing iron uptake in the yeast can improve the activity of these enzymes.[6][7]

Experimental Protocols

General Fermentation Procedure for Engineered E. coli
  • Inoculum Preparation: A single colony of the recombinant E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking at 200 rpm. This seed culture is then used to inoculate the main fermentation medium.

  • Fermentation Medium: A typical fermentation medium for fed-batch cultivation contains a base of modified M9 minimal medium supplemented with glucose, xylose, and a nitrogen source like ammonium chloride or yeast extract.[2] For example, a medium could contain: 20 g/L glucose, 6.78 g/L Na₂HPO₄, 3.0 g/L KH₂PO₄, 0.5 g/L NaCl, 1.0 g/L NH₄Cl, 1 mM MgSO₄, and 0.1 mM CaCl₂.[2]

  • Cultivation Conditions: Fermentations are typically carried out in bioreactors with controlled temperature (around 30-37°C) and pH (maintained at ~7.0 with ammonia or other bases).[2][12] Aeration is controlled to maintain a specific dissolved oxygen level, often transitioning to microaerobic conditions after an initial growth phase to promote the reductive pathway.[2]

  • Induction and Substrate Feeding: The expression of the heterologous genes is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell density reaches a certain optical density (e.g., OD₆₀₀ of 0.6-10).[2][3] The primary carbon source, such as a concentrated xylose solution, is fed into the bioreactor to maintain its concentration within an optimal range.

  • Sampling and Analysis: Samples of the fermentation broth are taken at regular intervals to measure cell density (OD₆₀₀) and the concentration of substrates and products.

General Fermentation Procedure for Engineered S. cerevisiae
  • Inoculum Preparation: A single colony is used to inoculate a pre-culture in a synthetic defined medium (e.g., YPD) and grown for 24-48 hours.

  • Fermentation Medium: A minimal medium containing xylose as the primary carbon source, along with essential salts, vitamins, and trace elements, is typically used. In some cases, a co-feed of glucose is employed to support cell growth and cofactor regeneration.[8]

  • Cultivation Conditions: Fermentations are generally performed at 30°C with controlled pH.

  • Analysis: Similar to E. coli fermentations, cell growth and metabolite concentrations are monitored over time.

Quantification of this compound

The concentration of this compound in the fermentation broth is typically quantified using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: The fermentation broth is centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm filter.

  • HPLC Conditions: A common method involves using a C18 column with water as the mobile phase and a Refractive Index Detector (RID).[13] The concentration is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream & Analysis Strain Recombinant Microbial Strain Inoculum Inoculum Preparation Strain->Inoculum Bioreactor Bioreactor (Controlled T, pH, DO) Inoculum->Bioreactor Induction Induction (e.g., IPTG) Bioreactor->Induction Sampling Sampling Bioreactor->Sampling Feeding Substrate Feeding (e.g., Xylose) Induction->Feeding Feeding->Bioreactor Centrifugation Centrifugation & Filtration Sampling->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC

References

Cross-Validation of HPLC and GC Methods for Purity Analysis of (R)-Butane-1,2,4-triol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative determination of purity for (R)-Butane-1,2,4-triol. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound (BT) is a chiral polyol, a key building block in the synthesis of various pharmaceutical compounds. Accurate and reliable determination of its purity is a critical aspect of quality control in the manufacturing process. Due to its unique chemical properties—high polarity, low volatility, and lack of a significant UV chromophore—specialized analytical methods are required. This guide explores two primary chromatographic techniques, HPLC with universal detection and GC with derivatization, for this purpose. We present a side-by-side comparison of their experimental protocols, performance, and validation parameters to assist in selecting the most suitable method for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC) Method

For a non-chromophoric and highly polar analyte like this compound, traditional reversed-phase HPLC with UV detection is not feasible. The most appropriate HPLC approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, coupled with a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Experimental Protocol: HPLC-RID

A detailed experimental workflow for the HPLC-RID method is provided below. This method is suitable for quantifying BT and other polar impurities without the need for derivatization.

HPLC_Workflow prep Sample Preparation Dissolve sample in Acetonitrile/Water (90:10 v/v) injection Injection (10 µL) prep->injection hplc HPLC System (HILIC Column) separation Isocratic Elution Mobile Phase: Acetonitrile/Water (90:10 v/v) Flow Rate: 1.0 mL/min Column Temp: 35°C hplc->separation injection->hplc detection Refractive Index Detection (RID) Detector Temp: 35°C separation->detection analysis Data Analysis Peak integration and purity calculation detection->analysis

Caption: Workflow for HPLC-RID Purity Analysis of this compound.

Gas Chromatography (GC) Method

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation. To overcome this, a derivatization step is mandatory to convert the polar hydroxyl groups into more volatile and thermally stable silyl ethers.

Experimental Protocol: GC-FID with Silylation

The following protocol outlines the necessary steps for GC analysis, including the critical derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC_Workflow prep Sample Preparation Dissolve sample in Pyridine derivatization Derivatization Add BSTFA with 1% TMCS Heat at 70°C for 30 min prep->derivatization injection Injection (1 µL, Split mode) derivatization->injection gc GC System (Capillary Column, e.g., DB-5) separation Temperature Program Initial: 100°C (2 min) Ramp: 10°C/min to 250°C Hold: 5 min gc->separation injection->gc detection Flame Ionization Detection (FID) Detector Temp: 280°C separation->detection analysis Data Analysis Peak integration and purity calculation (% Area) detection->analysis

Caption: Workflow for GC-FID Purity Analysis of this compound via Silylation.

Method Validation and Comparison

A direct cross-validation of HPLC and GC methods involves assessing various performance parameters. The following tables summarize typical validation data for the analysis of small polyols, providing a basis for comparing the two techniques for this compound purity analysis.

Table 1: Chromatographic Conditions and Parameters
ParameterHPLC-RID MethodGC-FID Method
Column HILIC (e.g., Amide or Cyano phase), 250 x 4.6 mm, 5 µmCapillary Column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile/Water (90:10 v/v)Helium or Hydrogen
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Column: 35°C, Detector: 35°COven Program: 100°C to 250°C
Detector Refractive Index Detector (RID)Flame Ionization Detector (FID)
Sample Preparation Direct dissolution in mobile phaseDerivatization with BSTFA required
Run Time ~15 minutes~25 minutes
Table 2: Method Validation and Performance Data
ParameterHPLC-RID MethodGC-FID Method
Linearity (R²) > 0.998> 0.999
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Limit of Detection (LOD) ~0.1 mg/mL~0.01 mg/mL (post-derivatization)
Limit of Quantitation (LOQ) ~0.3 mg/mL~0.03 mg/mL (post-derivatization)
Specificity Good for polar impurities, potential interference from excipientsExcellent, high-resolution separation of volatile impurities

Comparative Analysis

The logical relationship and key decision points for choosing between HPLC and GC for this analysis are outlined in the diagram below.

Decision_Tree start Purity Analysis of This compound question1 Need to avoid sample derivatization? start->question1 hplc Choose HPLC-RID + Simpler sample prep - Lower sensitivity question1->hplc Yes question2 Are trace volatile impurities a primary concern? question1->question2 No end_hplc HPLC is a suitable method hplc->end_hplc gc Choose GC-FID + Higher sensitivity & resolution - Requires derivatization end_gc GC is the preferred method gc->end_gc question2->hplc No question2->gc Yes

Caption: Decision logic for selecting between HPLC and GC methods.

Conclusion

Both HPLC-RID and GC-FID offer viable and robust platforms for the purity analysis of this compound, each with distinct advantages and disadvantages.

  • HPLC-RID is advantageous for its simpler sample preparation, avoiding the time and potential variability associated with chemical derivatization. However, it generally offers lower sensitivity compared to GC-FID, making it more suitable for assays where trace impurity analysis is not the primary goal.

  • GC-FID , on the other hand, provides superior sensitivity and higher chromatographic resolution, making it the method of choice for detecting and quantifying trace volatile or semi-volatile impurities. The main drawback is the necessity of a consistent and complete derivatization step, which adds complexity to the workflow.

The selection between these two methods should be based on the specific requirements of the analysis. For routine quality control focusing on major components, the simplicity of HPLC-RID is highly attractive. For comprehensive impurity profiling and analyses requiring high sensitivity, the performance of GC-FID is unparalleled. It is recommended that a laboratory validates the chosen method according to ICH guidelines to ensure its suitability for the intended purpose.

A Comparative Guide to the Economic Feasibility of (r)-Butane-1,2,4-triol Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(r)-Butane-1,2,4-triol (BT) is a valuable chiral building block in the pharmaceutical industry, notably as a precursor for cholesterol-lowering drugs. Its efficient and economically viable synthesis is a critical aspect of drug development and manufacturing. This guide provides an objective comparison of the two primary synthesis routes for (r)-BT: the biocatalytic route starting from renewable resources and the chemo-catalytic route using chemical feedstocks. The information presented herein is supported by experimental data from peer-reviewed literature and patents to aid researchers and process chemists in selecting the most suitable synthesis strategy.

At a Glance: Comparing Biocatalytic and Chemo-catalytic Routes

FeatureBiocatalytic RouteChemo-catalytic Route
Starting Material D-xylose (from biomass)L-malic acid or its esters
Key Transformation Fermentation with engineered microbesChemical reduction or hydrogenation
Reaction Conditions Mild (ambient temperature and pressure)Harsh (high temperature and pressure) or use of expensive reagents
Stereoselectivity High (produces specific enantiomer)Can be high depending on the catalyst and starting material
Key Advantages Use of renewable feedstocks, high stereoselectivity, milder conditionsPotentially faster reaction times, established chemical processes
Key Disadvantages Complex downstream processing, potential for low titersUse of hazardous reagents, high energy consumption, catalyst cost and stability
Estimated Raw Material Cost D-xylose: ~$2,000 - $5,000 / ton[1]L-malic acid: ~$1,478 - $2,676 / ton[2][3]
Primary Reagent Cost Minimal (nutrients for microbes)Sodium Borohydride: ~$1,500 - $2,250 / kg[4]; Ruthenium Catalyst: High and variable[5][6][7][8]

Biocatalytic Synthesis from D-Xylose

The biocatalytic production of (r)-BT leverages engineered microorganisms, typically Escherichia coli or Saccharomyces cerevisiae, to convert D-xylose, a pentose sugar readily available from lignocellulosic biomass, into the desired product.[9][10] This "green" synthesis route is gaining significant attention due to its use of renewable feedstocks and mild reaction conditions.

Experimental Workflow

The general workflow for the biocatalytic synthesis of (r)-BT involves several key stages:

cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Biomass Pretreatment Biomass Pretreatment Xylose Isolation Xylose Isolation Biomass Pretreatment->Xylose Isolation Fermentation Fermentation Xylose Isolation->Fermentation Substrate Engineered Microbe Culture Engineered Microbe Culture Engineered Microbe Culture->Fermentation Inoculation Cell Removal Cell Removal Fermentation->Cell Removal Harvest Purification Purification Cell Removal->Purification Filtration/Centrifugation This compound This compound Purification->this compound Ion Exchange/Distillation

Caption: Biocatalytic production workflow for this compound.

Performance Data

Significant progress has been made in optimizing microbial strains and fermentation processes, leading to high product titers and yields.

MicroorganismTiter (g/L)Yield (g/g xylose)Productivity (g/L/h)Reference
Engineered E. coli>10--[11][12]
Engineered E. coli36.63-1.14[13]
Engineered E. coli (from corn cob hydrolysate)43.40.9 (mol/mol)1.09[14]
Engineered S. cerevisiae6.60.57 (molar yield)-[10]
Cell-free enzymatic synthesis170>97% (conversion)9.4[15]
Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli

This protocol is a generalized representation based on methodologies described in the literature.[14]

  • Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into a seed culture medium (e.g., LB broth with appropriate antibiotics) and grown overnight at 37°C with shaking.

  • Bioreactor Setup: A sterile bioreactor containing fermentation medium with D-xylose as the primary carbon source is prepared. The pH is typically maintained around 7.0 using automated addition of a base (e.g., ammonia), and the temperature is controlled at 30-37°C. Dissolved oxygen is maintained by adjusting the agitation speed and airflow rate.

  • Inoculation and Batch Phase: The bioreactor is inoculated with the seed culture. The batch phase proceeds until the initial carbon source is nearly depleted, indicated by a sharp increase in dissolved oxygen.

  • Fed-Batch Phase: A concentrated feed solution containing D-xylose is intermittently or continuously fed into the bioreactor to maintain a target substrate concentration. This strategy avoids substrate inhibition and allows for high cell densities and product titers.

  • Induction: If the expression of the synthesis pathway genes is under an inducible promoter, an inducer (e.g., IPTG) is added at the appropriate time, often at the beginning of the fed-batch phase.

  • Harvest and Downstream Processing: Once the fermentation is complete, the broth is harvested. The cells are removed by centrifugation or microfiltration. The cell-free supernatant is then subjected to purification steps such as ion-exchange chromatography and distillation to isolate pure (r)-BT.[11][12] An alternative approach involves the in-situ esterification of BT to facilitate its separation from the aqueous fermentation broth.[16]

Chemo-catalytic Synthesis from L-Malic Acid

The traditional chemical synthesis of (r)-BT typically starts from L-malic acid or its diesters. This route involves the chemical reduction of the carboxylic acid or ester functionalities to hydroxyl groups.

Synthesis Pathways

Two main chemical approaches are prevalent:

  • Reduction with Sodium Borohydride (NaBH4): This method involves the reduction of malic acid diesters using a strong reducing agent like sodium borohydride.[14] While effective and often proceeding under mild conditions, the high cost and large excess of NaBH4 required are significant economic drawbacks.

  • Catalytic Hydrogenation: This industrial approach utilizes high-pressure hydrogen gas in the presence of a heterogeneous catalyst to reduce malic acid esters.[17] This method avoids the use of expensive stoichiometric reducing agents but requires specialized high-pressure equipment and operates at elevated temperatures.

cluster_0 Route 1: Reduction cluster_1 Route 2: Hydrogenation L-Malic Acid Diester L-Malic Acid Diester Reduction with NaBH4 Reduction with NaBH4 L-Malic Acid Diester->Reduction with NaBH4 Reagent This compound This compound Reduction with NaBH4->this compound L-Malic Acid Ester L-Malic Acid Ester Catalytic Hydrogenation Catalytic Hydrogenation L-Malic Acid Ester->Catalytic Hydrogenation H2, Catalyst Catalytic Hydrogenation->this compound

Caption: Chemo-catalytic synthesis pathways for this compound.

Performance Data
MethodCatalyst/ReagentTemperature (°C)Pressure (bar)Yield (%)Reference
ReductionSodium Borohydride20Ambient78.8 - 89.5[18]
HydrogenationCopper-containing catalyst130 - 190100 - 300~60[17]
HydrogenationRu/SiO2Low Temperatures-High Selectivity[19][20]
Experimental Protocol: Catalytic Hydrogenation of Dimethyl Malate

The following is a generalized protocol based on patent literature.[17]

  • Catalyst Loading: A fixed-bed reactor is loaded with a copper-containing catalyst. The reactor is typically filled with inert particles before and after the catalyst bed to ensure a plug flow profile.

  • Catalyst Activation (Reduction): The catalyst is reduced in situ at atmospheric pressure. This is typically done by flowing a mixture of hydrogen gas (e.g., 3% H2 in an inert gas like helium) over the catalyst bed while ramping the temperature.

  • Reaction Setup: The reactor system is pressurized with hydrogen to the desired operating pressure (100-300 bar).

  • Hydrogenation: A solution of dimethyl malate in a suitable solvent (e.g., isobutanol) is fed into the reactor along with a continuous flow of hydrogen gas. The reaction is carried out at an elevated temperature (130-190°C).

  • Product Collection and Purification: The reaction mixture exiting the reactor is cooled and depressurized. The crude product, containing (r)-BT, solvent, and byproducts, is collected. The pure (r)-BT is then isolated by fractional distillation under reduced pressure.

Economic Feasibility Analysis

  • Raw Material Costs: The price of D-xylose is generally higher than that of L-malic acid. However, the use of crude, less refined xylose from biomass hydrolysates could significantly reduce this cost.[14]

  • Reagent and Catalyst Costs: The chemo-catalytic route, particularly the reduction with NaBH4, incurs substantial costs due to the high price of the reducing agent. While catalytic hydrogenation avoids this, the cost of the catalyst (e.g., ruthenium-based) and its operational lifetime are critical economic factors. Biocatalysis, on the other hand, uses self-replicating cellular catalysts, with the main "reagent" costs being the fermentation media components.

  • Capital Expenditure (CAPEX): The biocatalytic route requires investment in bioreactors and extensive downstream processing equipment. The chemo-catalytic hydrogenation route necessitates high-pressure reactors, which are a significant capital investment.

  • Operational Expenditure (OPEX):

    • Energy: The high-pressure and high-temperature conditions of catalytic hydrogenation lead to high energy consumption. In contrast, fermentation is conducted at or near ambient conditions, resulting in lower energy costs.

    • Downstream Processing: This is a major cost driver for the biocatalytic route. The separation of (r)-BT from a dilute aqueous fermentation broth is energy-intensive. Innovations like in-situ product recovery are being explored to mitigate this cost.[16] Downstream processing for the chemo-catalytic route, primarily distillation, is also energy-intensive but may be less complex than separating the product from a complex biological matrix.

  • Waste Management: The chemo-catalytic route, especially with NaBH4, generates significant salt waste. The biocatalytic route produces biomass as a primary waste stream, which may have potential for valorization.

Conclusion

Both the biocatalytic and chemo-catalytic routes for the synthesis of this compound present distinct advantages and disadvantages.

The biocatalytic route is a promising "green" alternative that utilizes renewable feedstocks and operates under mild conditions. Significant advancements in metabolic engineering have led to high titers, making it increasingly competitive. The primary challenge remains the energy and cost-intensive downstream processing.

The chemo-catalytic route benefits from being a more established chemical process with potentially faster reaction rates. However, its economic feasibility is hampered by the high cost of reagents like sodium borohydride or the high capital and energy costs associated with catalytic hydrogenation. Furthermore, the reliance on fossil-fuel-derived starting materials and the generation of chemical waste are significant environmental drawbacks.

For researchers and drug development professionals, the choice of synthesis route will depend on a variety of factors including the scale of production, cost targets, and sustainability goals. As the bio-based economy continues to develop and downstream processing technologies improve, the biocatalytic route is poised to become an increasingly economically and environmentally attractive option for the production of this compound.

References

Safety Operating Guide

Proper Disposal of (r)-Butane-1,2,4-triol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (r)-Butane-1,2,4-triol, ensuring compliance with safety protocols and environmental regulations.

This compound , a chiral triol, is a viscous, hygroscopic liquid that is soluble in water.[1] While not classified as a highly hazardous substance, it is considered a skin and eye irritant and may cause respiratory irritation.[2][3][4] Proper personal protective equipment (PPE) and adherence to established disposal procedures are mandatory to minimize risks.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Key Safety Data:

PropertyValue
Molecular FormulaC4H10O3
AppearanceColorless, viscous, hygroscopic liquid[1][7]
Boiling Point190-191 °C @ 18 mmHg[5]
Flash Point> 112 °C[5]
HazardsSkin Irritant, Eye Irritant, May cause respiratory irritation[2][3][4]

Step-by-Step Disposal Protocol

The following procedures provide a clear, step-by-step guide for the safe disposal of this compound.

For Small Quantities (Typically < 100 mL):

  • Collection: Collect the waste this compound in a designated, properly labeled, and sealed chemical waste container. The container should be compatible with organic alcohols.

  • Labeling: Clearly label the waste container with the chemical name "this compound" and the appropriate hazard symbols (e.g., irritant).

  • Storage: Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents.[5][8]

  • Disposal Request: Arrange for pickup and disposal by your institution's licensed chemical waste management service. Do not pour this compound down the drain.

For Large Quantities or Bulk Disposal:

  • Consultation: For quantities exceeding routine laboratory waste, consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Containment: Ensure the bulk container is securely sealed and stored in a designated hazardous waste accumulation area with proper ventilation and secondary containment.

  • Manifesting: Work with your EHS department to ensure the waste is properly manifested for transport and disposal by a certified hazardous waste contractor, in accordance with local and national regulations.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[6]

  • Control Ignition Sources: Although this compound has a high flash point, it is a combustible liquid. Remove any potential ignition sources from the vicinity.

  • Absorb the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain and soak up the liquid.[8][9] Do not use combustible materials like paper towels without first using an absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as chemical waste.

  • Label and Dispose: Seal and label the waste container and dispose of it through your institution's chemical waste program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Start: Have this compound Waste spill Is it a spill? start->spill small_spill Small Spill (<100 mL) spill->small_spill Yes large_spill Large Spill (>100 mL) spill->large_spill Yes, large routine_waste Is it routine lab waste? spill->routine_waste No absorb Absorb with inert material small_spill->absorb evacuate Evacuate and ventilate area large_spill->evacuate collect_spill Collect in labeled waste container absorb->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate dispose_small Dispose via chemical waste service decontaminate->dispose_small contact_ehs_spill Contact EHS for guidance evacuate->contact_ehs_spill contact_ehs_spill->absorb small_waste Small Quantity (<100 mL) routine_waste->small_waste Yes large_waste Large Quantity (>100 mL) routine_waste->large_waste No, large quantity collect_small Collect in labeled waste container small_waste->collect_small contact_ehs_large Contact EHS for guidance large_waste->contact_ehs_large store_small Store in designated area collect_small->store_small store_small->dispose_small end End: Proper Disposal dispose_small->end bulk_storage Store in bulk hazardous waste area contact_ehs_large->bulk_storage manifest_disposal Dispose via manifested hazardous waste contractor bulk_storage->manifest_disposal manifest_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (r)-Butane-1,2,4-triol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (r)-Butane-1,2,4-triol. Following these procedures is essential for ensuring laboratory safety and maintaining the integrity of your work.

This compound is a viscous, hygroscopic liquid, meaning it readily absorbs moisture from the air.[1][2] It is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[3][4][5] Proper personal protective equipment (PPE) and handling procedures are therefore mandatory.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6][7]Protects against splashes that can cause serious eye irritation.[4][5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6][7]Prevents skin irritation upon contact.[4]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially in poorly ventilated areas or when aerosols may be generated.[3]Minimizes the risk of respiratory tract irritation.[4]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area.[3][6]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3][7] this compound is hygroscopic and will absorb moisture from the air.[1][2]

  • Store in a cool, dry place away from incompatible substances such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3][7]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[3]

  • Remove and wash contaminated clothing before reuse.[3][4]

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical assistance.[7][8]

Spill and Disposal Procedures:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[6][7]

  • Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[7]

  • Dispose of the waste at an approved waste disposal facility, in accordance with local, state, and federal regulations.[4][9] Do not allow the chemical to enter drains.[9]

Physical and Chemical Properties

PropertyValue
Appearance Colorless to dark yellow, viscous, oily liquid[1][2][7][8]
Odor Odorless[7]
Boiling Point 190 - 191 °C @ 18 mmHg[7]
Flash Point > 112 °C (> 233.6 °F)[7]
Density 1.19 g/mL at 25 °C[8][10]
Solubility Soluble in water[1]
Stability Stable under normal conditions, but is moisture sensitive[7]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area B->C Proceed to Handling D Keep Container Tightly Closed C->D L Inhalation: Move to Fresh Air C->L If Inhaled E Dispense Chemical Carefully D->E F Avoid Contact with Skin and Eyes E->F M Spill: Absorb and Contain E->M If Spilled G Wash Hands Thoroughly F->G Complete Handling J Eye Contact: Flush with Water for 15 min F->J If Contact Occurs K Skin Contact: Wash with Soap and Water F->K H Clean Work Area G->H I Dispose of Waste Properly H->I I->A For Next Use

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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(r)-Butane-1,2,4-triol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.